molecular formula C14H13NO B1606986 N-Benzylidene-4-methoxyaniline CAS No. 783-08-4

N-Benzylidene-4-methoxyaniline

Cat. No.: B1606986
CAS No.: 783-08-4
M. Wt: 211.26 g/mol
InChI Key: LKHMZCUKGPUKEA-UHFFFAOYSA-N
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Description

N-Benzylidene-4-methoxyaniline is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 95582. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methoxyphenyl)-1-phenylmethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO/c1-16-14-9-7-13(8-10-14)15-11-12-5-3-2-4-6-12/h2-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHMZCUKGPUKEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

783-08-4
Record name N-Benzylidene-4-methoxyaniline
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Benzylidene-p-anisidine
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Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of N-Benzylidene-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis of N-Benzylidene-4-methoxyaniline, a prominent Schiff base. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, experimental protocols, and applications of this versatile compound.

Introduction: The Significance of this compound

This compound, an organic compound, is classified as a Schiff base. These compounds are characterized by the presence of an imine or azomethine (-C=N-) functional group.[1] The synthesis of this compound is achieved through the condensation reaction of 4-methoxyaniline and benzaldehyde.[2] This compound and its derivatives are pivotal in various scientific fields due to their diverse applications.

In organic synthesis , it serves as a crucial intermediate for creating more complex molecules.[2] Its imine group allows for a variety of chemical transformations, including hydrogenation to form amines and electrophilic substitution on its aromatic rings.[2] In materials science , the aromatic structure of this compound makes it a candidate for the development of novel materials, with potential properties like conductivity and self-assembly.[2] Furthermore, in medicinal chemistry , this Schiff base and its derivatives have been explored for their potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[2]

The Core of the Reaction: Unraveling the Synthesis Mechanism

The formation of this compound from 4-methoxyaniline and benzaldehyde is a classic example of nucleophilic addition to a carbonyl group, followed by a dehydration step. This reaction is typically acid-catalyzed and is reversible.[3][4]

The mechanism can be dissected into the following key stages:

  • Protonation of the Carbonyl Oxygen: In the presence of an acid catalyst, the oxygen atom of the benzaldehyde's carbonyl group is protonated. This step is crucial as it enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[5][6]

  • Nucleophilic Attack by the Amine: The lone pair of electrons on the nitrogen atom of 4-methoxyaniline attacks the now highly electrophilic carbonyl carbon of the protonated benzaldehyde. This results in the formation of a protonated carbinolamine intermediate.

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group. This intramolecular proton transfer leads to the formation of a neutral carbinolamine intermediate.[4][7]

  • Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, forming a good leaving group (water).[3]

  • Elimination of Water: The lone pair of electrons on the nitrogen atom forms a double bond with the adjacent carbon, leading to the elimination of a water molecule and the formation of a protonated imine, also known as an iminium ion.[3]

  • Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the nitrogen atom, regenerating the acid catalyst and yielding the final this compound product.[3][4]

The overall reaction is an equilibrium process. To drive the reaction towards the formation of the imine, the water produced is often removed, for instance, by azeotropic distillation.[8]

The Role of pH in the Reaction

The rate of imine formation is highly dependent on the pH of the reaction medium. The reaction is generally fastest in weakly acidic conditions, typically around a pH of 4 to 5.[3][4]

  • At low pH (high acidity): The amine nucleophile (4-methoxyaniline) becomes protonated to a significant extent, forming its non-nucleophilic ammonium salt. This reduces the concentration of the active nucleophile, slowing down the initial addition step.[3][4]

  • At high pH (low acidity): While the amine is in its nucleophilic form, there is insufficient acid to effectively protonate the hydroxyl group of the carbinolamine intermediate. This makes the elimination of water, which is often the rate-determining step, very slow.[3][4]

Therefore, maintaining a delicate balance of acidity is critical for optimizing the reaction rate and yield.

Visualizing the Reaction Pathway

Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Benzaldehyde Benzaldehyde Protonated_Carbonyl Protonated Benzaldehyde Benzaldehyde->Protonated_Carbonyl + H+ Methoxyaniline 4-Methoxyaniline Carbinolamine Carbinolamine Intermediate Protonated_Carbonyl->Carbinolamine + 4-Methoxyaniline Protonated_Carbinolamine Protonated Carbinolamine Carbinolamine->Protonated_Carbinolamine + H+ Iminium_Ion Iminium Ion Protonated_Carbinolamine->Iminium_Ion - H2O Water Water Imine N-Benzylidene- 4-methoxyaniline Iminium_Ion->Imine - H+

Caption: Reaction pathway for the acid-catalyzed synthesis of this compound.

Experimental Protocol: A Step-by-Step Guide to Synthesis

This section provides a detailed methodology for the synthesis of this compound in a laboratory setting.

Materials and Reagents
ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Benzaldehyde106.12101.02 mL
4-Methoxyaniline123.15101.23 g
Ethanol46.07-20 mL
Glacial Acetic Acid60.05-A few drops
Procedure
  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.23 g (10 mmol) of 4-methoxyaniline in 10 mL of ethanol. To this solution, add 1.02 mL (10 mmol) of benzaldehyde.[7]

  • Catalyst Addition: Add a few drops of glacial acetic acid to the mixture to act as a catalyst.[7]

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux for a period of 2 to 5 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).[7][9]

  • Isolation of the Product: After the reaction is complete, cool the mixture in an ice bath. The product, this compound, will precipitate out of the solution as a solid.

  • Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from ethanol to obtain a yellow crystalline solid.[7]

  • Drying: Dry the purified product at room temperature.

Greener Synthesis Approaches

In line with the principles of green chemistry, solvent-free methods for the synthesis of this compound have also been developed.[10] These methods often involve grinding the solid reactants together, sometimes with a solid catalyst, which can lead to high yields in shorter reaction times and with minimal waste.[10][11]

Characterization of this compound

To confirm the successful synthesis and purity of the product, various analytical techniques are employed.

TechniquePurposeExpected Observations
Melting Point To assess the purity of the compound.A sharp melting point around 65°C indicates a pure product.[12]
FTIR Spectroscopy To identify the functional groups present.The appearance of a strong absorption band in the region of 1600-1630 cm⁻¹ is characteristic of the C=N (imine) stretching vibration. The disappearance of the C=O stretching band of benzaldehyde and the N-H stretching bands of 4-methoxyaniline also confirms the reaction.
¹H NMR Spectroscopy To determine the proton environment in the molecule.The spectrum will show characteristic signals for the aromatic protons of both benzene rings, the methoxy group protons, and a singlet for the azomethine (-N=CH-) proton.
¹³C NMR Spectroscopy To identify the different carbon atoms in the molecule.The spectrum will show distinct signals for the aromatic carbons, the methoxy carbon, and the characteristic imine carbon.
Mass Spectrometry To determine the molecular weight of the compound.The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (211.26 g/mol ).[12][13]

Applications in Research and Development

This compound and its derivatives are valuable compounds with a wide range of applications in both academic research and industrial development.

  • Pharmaceuticals: The structural framework of this compound is a key component in the synthesis of various biologically active compounds. Derivatives have shown promise as antimicrobial and anti-inflammatory agents.[2][14]

  • Dyes and Pigments: The conjugated system present in these Schiff bases makes them suitable for use in the synthesis of azo dyes, which are widely used in the textile industry.[2][14]

  • Coordination Chemistry: The imine nitrogen atom can coordinate with metal ions to form stable metal complexes. These complexes have potential applications in catalysis and as analytical reagents.[1][7]

Conclusion

The synthesis of this compound is a fundamental and well-established reaction in organic chemistry. A thorough understanding of its mechanism, particularly the role of pH, is essential for optimizing the synthesis. The straightforward experimental protocol, coupled with the versatility of the product, makes it a valuable compound for a wide array of applications in scientific research and industrial processes. The continuous development of greener synthetic routes further enhances its appeal as a sustainable chemical intermediate.

References

  • Smolecule. (2023, August 16). This compound.
  • Benchchem. (n.d.). Application Note: Synthesis of N-Benzyl-4-methoxyaniline from p-Anisidine and Benzyl Alcohol.
  • Master Organic Chemistry. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms.
  • Reddit. (2021, July 18). Does imine/amine formation require the presence of an acid catalyst?
  • Chemistry LibreTexts. (2024, September 30). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation.
  • Lumen Learning. (n.d.). 21.4. Imine formation | Organic Chemistry II.
  • PeerJ. (2020, December 15). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents.
  • Benchchem. (n.d.). N-Benzyl-4-methoxyaniline: A Versatile Intermediate in Dye and Pharmaceutical Manufacturing.
  • ResearchGate. (2019, May 7). (PDF) New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents.
  • Chemistry Stack Exchange. (2018, December 4). Conditions for imine formation.
  • AIM: TO CARRY OUT THE SYNTHESIS OF “SCHIFF-BASE” BY COMBINING ANILINE AND BENZALDEHYDE Chapter: 14. (n.d.). Retrieved from an experimental handbook for pharmaceutical organic chemistry-i.
  • ResearchGate. (n.d.). Solvent-free synthesis of this compound.
  • Benchchem. (n.d.). N-(4-Methoxybenzylidene)-4-methoxyaniline | 1749-08-2.
  • ResearchGate. (n.d.). Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline | Request PDF.
  • International Journal of Chemical Studies. (2024, November 11). Synthesis and characterization of novel Schiff base ligands. Retrieved from International Journal of Chemical Studies website.
  • Benchchem. (n.d.). Application Notes and Protocols for the Greener Synthesis of N-Benzyl-4-methoxyaniline using an Iodine Catalyst.
  • PubChem. (n.d.). N-Benzyl-4-methoxyaniline | C14H15NO | CID 519413.
  • Asian Journal of Pharmaceutical Research and Development. (2020, October 15). Synthesis of Schiff's Bases with Simple Synthetic Approach. Retrieved from Asian Journal of Pharmaceutical Research and Development website.
  • Stenutz. (n.d.). This compound.
  • NIH. (n.d.). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques.
  • ChemicalBook. (n.d.). N-BENZYL-4-METHOXYANILINE(17377-95-6) 1H NMR spectrum.
  • IUCr. (n.d.). (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework.
  • Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. (2019, December 31).
  • NIST WebBook. (n.d.). Benzenamine, 4-methoxy-N-(phenylmethylene)-.
  • Sigma-Aldrich. (n.d.). N-(4-Methoxybenzylidene)-4-methoxyaniline 97 1749-08-2.
  • ResearchGate. (n.d.). Synthesis of this compound under various temperatures.
  • Benchchem. (n.d.). This compound | 783-08-4.
  • ouargla.dz. (n.d.). O28: Synthesis of N benzylidene aniline by green chemistry.
  • ECHEMI. (n.d.). 104-94-9, 4-Methoxyaniline Formula.

Sources

Solubility and spectral data of N-Benzylidene-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Spectral Properties of N-Benzylidene-4-methoxyaniline

Authored by: A Senior Application Scientist

Abstract

This compound, a significant Schiff base, serves as a crucial intermediate in organic synthesis and a ligand in coordination chemistry. Its utility in drug development and materials science is intrinsically linked to its physicochemical properties. This guide provides an in-depth exploration of the solubility and comprehensive spectral characterization of this compound. We will delve into the causality behind experimental choices, present detailed, self-validating protocols for property determination, and interpret the resulting data with authoritative grounding. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's fundamental characteristics.

Synthesis and Molecular Structure

The foundational step in characterizing any compound is ensuring its purity, which begins with its synthesis. This compound is typically synthesized via a condensation reaction between benzaldehyde and 4-methoxyaniline (p-anisidine).[1][2] This reaction is a classic example of Schiff base formation, involving the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration.

Molecular Structure:

  • Formula: C₁₄H₁₃NO[3]

  • Molecular Weight: 211.26 g/mol [3]

  • Key Functional Groups: An imine (C=N) group, a methoxy (-OCH₃) group, and two aromatic rings.

The molecule's structure, with its combination of a polar methoxy group and a nonpolar imine linkage between two phenyl rings, dictates its solubility and spectral behavior.

cluster_reactants Reactants cluster_process Process cluster_products Products benzaldehyde Benzaldehyde mix Mix Equimolar Amounts in Solvent (e.g., Ethanol) benzaldehyde->mix anisidine 4-Methoxyaniline anisidine->mix reflux Stir/Reflux (Catalyst optional) mix->reflux Formation of hemiaminal intermediate purify Purification (Recrystallization) reflux->purify Dehydration water Water (byproduct) reflux->water schiff_base N-Benzylidene- 4-methoxyaniline purify->schiff_base

Caption: Synthesis workflow for this compound.

Solubility Profile

The principle of "like dissolves like" is paramount in predicting solubility. This compound possesses both nonpolar (aromatic rings) and moderately polar (imine and ether linkages) characteristics, suggesting its solubility will be highest in solvents of intermediate polarity.

Qualitative Solubility Data

The following table summarizes the qualitative solubility of this compound in common laboratory solvents. This data is crucial for selecting appropriate solvents for synthesis, purification, and analytical measurements.

Solvent ClassSolventQualitative SolubilityRationale for Interaction
Alcohols EthanolSoluble[2]Hydrogen bonding with the imine nitrogen and ether oxygen; favorable dipole-dipole interactions.
MethanolSoluble[1]Similar to ethanol, its high polarity effectively solvates the polar groups.
Halogenated Chloroform (CDCl₃)Soluble[4]Good solvent for moderately polar compounds; used frequently for NMR analysis.
Ketones AcetoneSoluble[5]Aprotic polar solvent, effective at dissolving compounds with dipole moments.
Aromatic TolueneSolubleπ-stacking interactions between the solvent and the compound's aromatic rings.
Aqueous WaterInsolubleThe large nonpolar surface area of the aromatic rings dominates, preventing dissolution.
Experimental Protocol: Qualitative Solubility Determination

This protocol provides a reliable method for verifying the qualitative solubility of a compound.

  • Preparation: Accurately weigh approximately 20-30 mg of this compound into a small, clean test tube.

  • Solvent Addition: Add the selected solvent dropwise (e.g., 0.5 mL increments) to the test tube.

  • Agitation: After each addition, gently agitate the mixture using a vortex mixer for 30-60 seconds to facilitate dissolution.

  • Observation: Visually inspect the solution against a contrasting background. A clear solution with no visible solid particles indicates that the compound is soluble. If solid remains, continue adding solvent in increments up to a total volume of 3 mL.

  • Classification:

    • Soluble: A clear solution is formed.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: The solid does not appear to dissolve at all.

start Start: Place ~25mg of This compound in test tube add_solvent Add 0.5 mL of test solvent start->add_solvent vortex Vortex for 30-60s add_solvent->vortex observe Observe for dissolution vortex->observe soluble Classify: Soluble observe->soluble  Yes check_volume Total volume < 3 mL? observe->check_volume  No insoluble Classify: Insoluble check_volume->add_solvent  Yes check_volume->insoluble  No

Caption: Experimental workflow for qualitative solubility testing.

Spectral Data and Interpretation

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. Each technique probes different aspects of the molecule's quantum mechanical properties, offering a complete structural picture when combined.

cluster_techniques Spectroscopic Techniques cluster_info Derived Structural Information compound This compound IR IR Spectroscopy compound->IR NMR NMR Spectroscopy (¹H & ¹³C) compound->NMR UV_Vis UV-Vis Spectroscopy compound->UV_Vis MS Mass Spectrometry compound->MS info_IR Functional Groups (e.g., C=N, C-O) IR->info_IR info_NMR Connectivity & Chemical Environment of H & C atoms NMR->info_NMR info_UV Electronic Transitions (Conjugated π-system) UV_Vis->info_UV info_MS Molecular Weight & Fragmentation Pattern MS->info_MS

Caption: Relationship between spectroscopic methods and structural data.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

  • Experimental Protocol: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, an ATR-FTIR can be used with the neat solid. The spectrum is typically recorded from 4000 to 400 cm⁻¹.[6]

  • Data Interpretation: The IR spectrum of this compound provides clear evidence for the formation of the Schiff base.

Wavenumber (cm⁻¹)Vibration TypeStructural AssignmentReference
~3060C-H StretchAromatic C-H bonds[7]
~2890C-H StretchMethyl group of -OCH₃[7]
~1625 C=N Stretch (Imine) Characteristic azomethine group of the Schiff base [7]
~1600C=C StretchAromatic ring skeletal vibrations[5]
~1250C-O StretchAsymmetric stretch of the aryl-ether bond in methoxy group[5]
~1190Ar-N StretchStretch between the aniline ring and the imine nitrogen[7]
~833C-H BendOut-of-plane bending for a 1,4-disubstituted (para) ring[5]

The key diagnostic peak is the strong absorption around 1625 cm⁻¹, confirming the presence of the imine (C=N) bond. The absence of a broad N-H stretch (around 3300-3500 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹) confirms the complete reaction of the starting materials.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

  • Experimental Protocol: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a high-field spectrometer (e.g., 400 or 500 MHz).[4][8]

  • ¹H NMR Data Interpretation:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentReference
~8.4Singlet (s)1HImine proton (-CH=N-)[9]
~7.2 - 7.9Multiplet (m)7HAromatic protons (from both rings)[4][9]
~6.9Multiplet (m)2HAromatic protons on the methoxy-ring[9]
~3.8Singlet (s)3HMethoxy protons (-OCH₃)[4]
  • ¹³C NMR Data Interpretation:

Chemical Shift (δ, ppm)AssignmentReference
~160Imine carbon (-C H=N-)[10]
~152-158Aromatic carbon attached to -OCH₃[4]
~128-136Aromatic carbons of the benzylidene ring[4]
~114-122Aromatic carbons of the 4-methoxyphenyl ring[4]
~55.8Methoxy carbon (-OC H₃)[4]
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.

  • Experimental Protocol: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane). The absorbance is measured over a range of wavelengths (typically 200-400 nm).

  • Data Interpretation: this compound contains extensive π-conjugation across the two aromatic rings and the imine bridge. This leads to strong absorptions in the UV region. Expected absorptions are due to:

    • π → π* transitions: Occurring in the aromatic rings and the C=N bond.

    • n → π* transitions: A weaker absorption associated with the non-bonding electrons on the imine nitrogen. The presence of the electron-donating methoxy group typically causes a bathochromic (red) shift of the absorption maxima compared to unsubstituted N-benzylideneaniline. The spectrum is available in the NIST WebBook.[3]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and valuable information about the molecule's fragmentation pattern, further confirming its structure.

  • Experimental Protocol: The sample is introduced into the mass spectrometer, where it is ionized (commonly via Electron Ionization, EI). The instrument then separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Interpretation:

m/z ValueAssignmentSignificanceReference
211[M]⁺ (Molecular Ion)Confirms the molecular weight of the compound.[11]
210[M-H]⁺Loss of a hydrogen radical.[11]
196[M-CH₃]⁺Loss of a methyl radical from the methoxy group.[11]
104[C₇H₆N]⁺Fragmentation at the C-N single bond.[11]
77[C₆H₅]⁺Phenyl cation.[11]

The molecular ion peak at m/z 211 is a definitive piece of evidence for the identity of this compound.[11]

Conclusion

This guide has provided a comprehensive overview of the essential physicochemical properties of this compound. The detailed protocols for synthesis, solubility determination, and spectral analysis offer a robust framework for researchers. The interpretation of the spectral data (IR, NMR, UV-Vis, and MS) collectively provides an unambiguous confirmation of the compound's structure. This foundational knowledge is critical for the effective application of this compound in synthetic chemistry, drug discovery, and materials science.

References

  • Wong, C. M.; McBurney, R. T.; Binding, S. C.; Peterson, M. B.; Gonçales, V. R.; Gooding, J. J.; and Messerle, B. A. (2017). Green Chemistry, 19, 3142-3151.
  • ResearchGate. (n.d.). Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. [Link]

  • NIST. (n.d.). N-(4-Methoxybenzylidene)aniline. In NIST Chemistry WebBook. [Link]

  • ResearchGate. (n.d.). Solvent-free synthesis of this compound. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. [Link]

  • PubChem. (n.d.). N-Benzyl-4-methoxyaniline. [Link]

  • NIST. (n.d.). Benzenamine, 4-methoxy-N-(phenylmethylene)-. In NIST Chemistry WebBook. [Link]

  • International Institute for Science, Technology and Education. (n.d.). Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. [Link]

  • NIST. (n.d.). N-(4-Methoxybenzylidene)aniline. In NIST Chemistry WebBook. [Link]

Sources

An In-Depth Technical Guide to N-(4-methoxyphenyl)-1-phenylmethanimine: Synthesis, Properties, and Applications in Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-(4-methoxyphenyl)-1-phenylmethanimine, a versatile imine that serves as a crucial building block in synthetic organic chemistry. Targeted towards researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, chemical properties, detailed synthesis protocols, and its significant applications, particularly in the construction of complex nitrogen-containing heterocyclic scaffolds.

Compound Identification and Nomenclature

N-(4-methoxyphenyl)-1-phenylmethanimine is systematically named according to IUPAC nomenclature. However, it is more commonly known in the scientific literature by several alternative names. Understanding these synonyms is crucial for efficient literature searching and chemical sourcing.

Table 1: Compound Identification

PropertyValue
IUPAC Name N-(4-methoxyphenyl)-1-phenylmethanimine
CAS Number 783-08-4[1]
Molecular Formula C₁₄H₁₃NO[1]
Molecular Weight 211.26 g/mol [2]

Common Synonyms:

  • N-Benzylidene-p-anisidine[2]

  • N-Benzylidene-4-methoxyaniline[2]

  • Benzenamine, 4-methoxy-N-(phenylmethylene)-[2]

  • p-Anisidine, N-benzylidene-[2]

  • Benzylidene-(4-methoxyphenyl)-amine[2]

The Chemical Abstracts Service (CAS) Registry Number®, 783-08-4, is the universally recognized unique identifier for this specific chemical substance.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-(4-methoxyphenyl)-1-phenylmethanimine is essential for its handling, storage, and application in chemical reactions.

Table 2: Physicochemical Data

PropertyValueSource
Melting Point 69 °CChemicalBook
Boiling Point 170-171 °C at 1 TorrChemicalBook
Density 0.99±0.1 g/cm³ (Predicted)ChemicalBook
Appearance Yellow crystalline solid-
Solubility Soluble in organic solvents such as ethanol.[3]

Synthesis of N-(4-methoxyphenyl)-1-phenylmethanimine: A Validated Protocol

The synthesis of N-(4-methoxyphenyl)-1-phenylmethanimine is a classic example of a condensation reaction, specifically the formation of a Schiff base from a primary amine and an aldehyde. The causality behind this experimental design lies in the nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by dehydration.

Reaction Principle

The synthesis involves the reaction of p-anisidine (4-methoxyaniline) with benzaldehyde. The reaction proceeds via a hemiaminal intermediate, which then undergoes dehydration to form the stable imine product. The removal of water is crucial to drive the equilibrium towards the product.

Synthesis pAnisidine p-Anisidine Reaction + pAnisidine->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction Imine N-(4-methoxyphenyl)-1- phenylmethanimine Water Water Reaction->Imine Reaction->Water caption Figure 1: Synthesis of N-(4-methoxyphenyl)-1-phenylmethanimine

Caption: Figure 1: Synthesis of N-(4-methoxyphenyl)-1-phenylmethanimine

Detailed Experimental Protocol

This protocol is designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Materials:

  • p-Anisidine (99%)

  • Benzaldehyde (>98.5%)[4]

  • Ethanol (anhydrous)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve p-anisidine (e.g., 10 mmol, 1.23 g) in anhydrous ethanol (e.g., 20 mL).

  • Addition of Benzaldehyde: To the stirred solution, add an equimolar amount of benzaldehyde (e.g., 10 mmol, 1.02 mL).

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out as a yellow solid. If so, collect the solid by vacuum filtration. If not, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield a bright yellow crystalline solid.[3] Dry the purified product under vacuum. To ensure the removal of any residual water from the reaction, anhydrous sodium sulfate can be added to the reaction mixture before filtration.

Applications in Drug Discovery and Development

Imines, such as N-(4-methoxyphenyl)-1-phenylmethanimine, are highly valuable intermediates in the synthesis of nitrogen-containing heterocycles, a class of compounds with broad biological activities.[5] Their utility in drug development stems from their ability to participate in various carbon-carbon and carbon-nitrogen bond-forming reactions.

The Povarov Reaction: A Gateway to Quinolines

A primary application of N-(4-methoxyphenyl)-1-phenylmethanimine is its use as a reactant in the Povarov reaction, a powerful method for the synthesis of tetrahydroquinolines and quinolines.[6][7] Quinolines are a prominent scaffold in many pharmaceuticals due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Mechanism of the Povarov Reaction:

The Povarov reaction is a formal [4+2] cycloaddition between an N-aryl imine and an electron-rich alkene, typically catalyzed by a Lewis acid.[6]

  • Activation of the Imine: A Lewis acid (e.g., BF₃·OEt₂) coordinates to the nitrogen atom of the imine, increasing its electrophilicity.

  • Nucleophilic Attack: The electron-rich alkene attacks the iminium ion in a stepwise manner, forming a carbocation intermediate.

  • Cyclization: The aromatic ring of the aniline moiety then acts as a nucleophile, attacking the carbocation to form the six-membered ring of the tetrahydroquinoline.

  • Rearomatization (for quinoline synthesis): Subsequent oxidation or elimination steps can lead to the formation of the aromatic quinoline ring system.

Povarov Imine N-Aryl Imine (e.g., N-Benzylidene-p-anisidine) Reaction + Imine->Reaction Alkene Electron-Rich Alkene Alkene->Reaction LewisAcid Lewis Acid (e.g., BF₃·OEt₂) LewisAcid->Reaction catalyst Tetrahydroquinoline Tetrahydroquinoline Derivative Reaction->Tetrahydroquinoline caption Figure 2: The Povarov Reaction

Caption: Figure 2: The Povarov Reaction

The versatility of the Povarov reaction allows for the introduction of diverse substituents on the resulting quinoline scaffold, making it a valuable tool in the generation of compound libraries for drug screening.[7]

Other Applications in Medicinal Chemistry

The imine functionality is a key pharmacophore in its own right and is present in various biologically active molecules. Imines and their derivatives have been investigated for a range of therapeutic applications, including:

  • Anticancer agents: Certain imine-containing compounds have demonstrated cytotoxic activity against cancer cell lines.

  • Antimicrobial agents: The C=N bond has been shown to be crucial for the antimicrobial activity of many compounds.[8]

  • Anti-inflammatory agents: Some Schiff bases exhibit anti-inflammatory properties.

The synthesis of novel imines and their subsequent modification is an active area of research in medicinal chemistry.[9]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling N-(4-methoxyphenyl)-1-phenylmethanimine and its precursors.

Hazard Identification:

  • Acute Oral Toxicity: N-(4-methoxyphenyl)-1-phenylmethanimine is classified as harmful if swallowed (H302).[2][10]

  • p-Anisidine (precursor): This starting material is toxic if swallowed, fatal in contact with skin or if inhaled, and may cause cancer.[11] It is also very toxic to aquatic life.[11]

  • Benzaldehyde (precursor): Harmful if swallowed.

Handling and Personal Protective Equipment (PPE):

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment, including:

    • Safety goggles or a face shield.

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat.

  • Avoid inhalation of dust or vapors.

  • Wash hands thoroughly after handling.[10]

First Aid Measures:

  • If Swallowed: Rinse mouth. Get medical help.[10]

  • In Case of Skin Contact: Wash with plenty of soap and water.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Disposal:

Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Conclusion

N-(4-methoxyphenyl)-1-phenylmethanimine is a readily accessible and highly versatile chemical intermediate. Its straightforward synthesis and its utility as a precursor to valuable heterocyclic systems, most notably via the Povarov reaction, solidify its importance in the toolkit of synthetic chemists. For researchers in drug discovery and development, this compound offers a reliable entry point to the synthesis of diverse libraries of quinoline-based and other nitrogen-containing molecules with the potential for a wide range of biological activities. A thorough understanding of its properties, synthesis, and safe handling is paramount to leveraging its full potential in the laboratory.

References

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  • PubChem. (n.d.). N-(4-methoxyphenyl)-1-phenylmethanimine;phosphoric acid. Retrieved from [Link]

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  • ResearchGate. (2020). Synthesis of (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl)methanimine. Retrieved from [Link]

  • MDPI. (2022). Iron–Imine Cocktail in Drug Development: A Contemporary Update. Molecules, 27(15), 4995. [Link]

  • Wikipedia. (n.d.). Povarov reaction. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(α-methyl benzyl)-p-anisidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Povarov Reaction in the Synthesis of Polycyclic Nitrogen Compounds Containing a Tetrahydroquinoline Fragment. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). In situ generation of N-unsubstituted imines from alkyl azides and their applications for imine transfer via copper catalysis. Science Advances, 3(8), e1700793. [Link]

  • ChemSynthesis. (n.d.). N-(4-methoxyphenyl)-1-phenylmethanimine. Retrieved from [Link]

  • ACS Omega. (2022). Therapeutical Potential of Imines; Synthesis, Single Crystal Structure, Computational, Molecular Modeling, and ADMET Evaluation. ACS Omega, 7(12), 10735-10749. [Link]

  • Supplementary Information. (n.d.).
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  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
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  • University of Michigan. (n.d.). Unprecedented regio and stereocontrol in Povarov reaction of benzylidene-(3-nitrophenyl)amine.
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An In-depth Technical Guide to N-Benzylidene-4-methoxyaniline: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the Schiff base, N-Benzylidene-4-methoxyaniline. We will delve into its systematic nomenclature, molecular architecture, prevalent synthesis methodologies, and the analytical techniques essential for its characterization. Furthermore, this document explores its current and potential applications, offering valuable insights for researchers in organic synthesis, materials science, and drug development.

Nomenclature and Molecular Structure

IUPAC and Common Names

The compound is a classic example of a Schiff base, formed from the condensation of an aromatic aldehyde and an aromatic amine.

  • Systematic IUPAC Name : N-(4-methoxyphenyl)-1-phenylmethanimine[1].

  • Common Synonyms : this compound, N-p-Anisylideneaniline, p-Methoxybenzylidene-phenyl-amine[2][3].

  • CAS Registry Number : 836-41-9[3].

Core Molecular Structure

The molecular formula is C₁₄H₁₃NO, with a molecular weight of approximately 211.26 g/mol [1][2]. The structure features a central azomethine group (-CH=N-), also known as an imine, which connects a benzylidene group to a 4-methoxyaniline moiety. The imine group is critical to the molecule's chemical reactivity and physical properties[4][5]. The molecule is largely planar, though solid-state studies of related benzylideneanilines show that the aromatic rings are often twisted relative to each other[6].

cluster_aniline 4-Methoxyaniline Moiety cluster_benzylidene Benzylidene Moiety C1 C C2 C C1->C2 N1 N C1:e->N1:w C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 O1 O C4->O1 C6 C C5->C6 C6->C1 C_Me C O1->C_Me C_imine C N1:e->C_imine:w = C7 C C8 C C7->C8 C7->C_imine C9 C C8->C9 C10 C C9->C10 C11 C C10->C11 C12 C C11->C12 C12->C7

Caption: Molecular structure of this compound.

Synthesis Methodologies

Principle: The Schiff Base Condensation Reaction

The most common and direct route to synthesizing this compound is the acid-catalyzed condensation reaction between an aldehyde (benzaldehyde) and a primary amine (4-methoxyaniline, also known as p-anisidine). This is a reversible nucleophilic addition-elimination reaction. The amine's nitrogen attacks the electrophilic carbonyl carbon of the aldehyde, forming a hemiaminal intermediate, which then dehydrates to yield the final imine product. The removal of water is crucial to drive the reaction equilibrium towards the product side[7].

Standard Protocol: Solvent-Mediated Synthesis

This protocol describes a typical laboratory-scale synthesis. The choice of an appropriate solvent, such as ethanol or methanol, is key as it must dissolve the reactants and facilitate the reaction[7].

Experimental Protocol:

  • Reactant Preparation : In a round-bottom flask, dissolve 4-methoxyaniline (1 equivalent) and benzaldehyde (1-1.2 equivalents) in a suitable solvent like absolute ethanol[4].

  • Catalysis : Add a catalytic amount (a few drops) of a weak acid, such as glacial acetic acid, to protonate the aldehyde's carbonyl group, thereby increasing its electrophilicity.

  • Reaction : Equip the flask with a reflux condenser and heat the mixture to reflux for a designated period (typically 2-6 hours)[8]. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Isolation : Upon completion, cool the reaction mixture to room temperature, and then further in an ice bath to induce crystallization of the product.

  • Purification : Collect the precipitated solid by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound[9].

G start Start: Prepare Reactants reactants Dissolve 4-methoxyaniline and benzaldehyde in ethanol start->reactants catalyst Add catalytic acetic acid reactants->catalyst reflux Heat mixture to reflux (2-6 hours) catalyst->reflux monitor Monitor reaction via TLC reflux->monitor monitor->reflux Incomplete cool Cool mixture to room temperature, then in ice bath monitor->cool Complete filter Collect crude product by vacuum filtration cool->filter purify Recrystallize from ethanol filter->purify end End: Pure Product purify->end

Caption: General workflow for the synthesis of this compound.

Green Chemistry Approaches

In line with sustainable chemistry principles, solvent- and catalyst-free methods have been developed. These often involve mechanochemistry, where the solid reactants are ground together, using mechanical energy to initiate the reaction[7][10]. Other green approaches utilize environmentally benign catalysts, such as Kinnow peel powder, which can facilitate the reaction at room temperature in minutes with high yields[9][11].

Spectroscopic and Analytical Characterization

Confirmation of the successful synthesis and purity of this compound is achieved through a combination of spectroscopic and physical methods.

Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a primary tool for identifying the key functional groups. The most definitive evidence for the formation of the Schiff base is the appearance of a strong absorption band corresponding to the C=N (imine) stretching vibration, which is absent in the reactants. Conversely, the disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde confirms the consumption of starting materials[7].

Vibrational Mode Typical Wavenumber (cm⁻¹) Significance
C=N Stretch (Imine)1603 - 1629Confirms formation of the azomethine group[6].
C=C Stretch (Aromatic)~1600Indicates presence of the aromatic rings.
C-H Stretch (Aromatic)~3060Aromatic C-H bonds.
C-O-C Stretch (Ether)~1250Asymmetric stretch of the methoxy group.
C-H Bending (Aromatic)800 - 840Out-of-plane bending, indicative of substitution pattern[12].
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the connectivity of atoms. The most characteristic signal in the ¹H NMR spectrum is the singlet for the azomethine proton.

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity
-O-CH₃ (Methoxy)~3.7 - 3.9Singlet (s)
Aromatic Protons~6.9 - 7.9Multiplet (m)
-CH=N- (Azomethine)~8.2 - 8.7Singlet (s)[5]

Note: Exact chemical shifts can vary based on the solvent and instrument used.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₄H₁₃NO), the expected molecular ion peak [M]⁺ would be observed at an m/z ratio of approximately 211.26[3].

Physical Properties
  • Appearance : Crystalline solid.

  • Melting Point : Approximately 65 °C[2].

Applications and Research Trajectories

This compound, as a representative Schiff base, is a versatile molecule with applications spanning multiple scientific disciplines.

  • Organic Synthesis : It serves as a valuable intermediate in the synthesis of more complex organic molecules. The imine bond can be readily reduced to form secondary amines or undergo various addition reactions[4].

  • Coordination Chemistry : The nitrogen atom of the azomethine group possesses a lone pair of electrons, making it an excellent ligand for coordinating with metal ions. These metal complexes have shown promise as catalysts[5][9].

  • Materials Science : Certain Schiff bases, including derivatives of this compound, exhibit liquid crystalline properties. This makes them subjects of interest for developing advanced optoelectronic devices and studying biological membranes[7].

  • Biological Activity : Schiff bases as a class are widely investigated for their broad range of biological activities, including antibacterial, antifungal, and antitumor properties, owing to the reactivity of the azomethine group[5][9].

Conclusion

This compound is a fundamentally important Schiff base with a well-established chemistry. Its straightforward synthesis via condensation, coupled with a rich array of spectroscopic features, makes it an ideal model compound for both academic research and practical applications. The continued exploration of green synthesis routes and the development of its derivatives for materials science and medicinal chemistry ensure its relevance in the scientific community.

References

  • Solvent-free synthesis of this compound. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • This compound. (n.d.). Stenutz. Retrieved January 22, 2026, from [Link]

  • N-Benzylidene-p-anisidine | C14H13NO | CID 262162. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Verma, R., et al. (2022). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Scientific Reports, 12(1), 9636. National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • N-(4-Methoxybenzylidene)aniline. (n.d.). NIST WebBook. Retrieved January 22, 2026, from [Link]

  • Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. (2022). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Brodowska, K., & Łodyga-Chruścińska, E. (2014). Different Schiff Bases—Structure, Importance and Classification. Molecules, 19(12), 20444-20479. National Institutes of Health. Retrieved January 22, 2026, from [Link]

  • (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. (2024). International Union of Crystallography. Retrieved January 22, 2026, from [Link]

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An In-depth Technical Guide to the Thermal Properties of N-Benzylidene-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the melting and boiling points of the Schiff base, N-Benzylidene-4-methoxyaniline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes experimental data with field-proven insights into the methodologies for their determination.

Introduction to this compound

This compound, also known as N-benzylidene-p-anisidine, is a notable organic compound belonging to the Schiff base class, characterized by the presence of a carbon-nitrogen double bond or azomethine group (-CH=N-). This functional group is pivotal to its chemical reactivity and physical properties. The compound is synthesized through the condensation reaction of benzaldehyde and 4-methoxyaniline. The thermal properties of this compound, specifically its melting and boiling points, are critical parameters that dictate its stability, purity, and potential applications in various fields, including organic synthesis and materials science.

Thermal Properties: A Quantitative Overview

The melting and boiling points are fundamental physical constants that provide insights into the intermolecular forces and the thermal stability of a compound.

PropertyExperimental ValuePredicted ValueNotes
Melting Point 65 °C-This experimentally determined value is a key indicator of the compound's purity. A sharp melting point range is characteristic of a pure crystalline solid.[1]
Boiling Point -354.3 °C at 760 mmHgNo experimentally verified boiling point at atmospheric pressure is readily available. The predicted value suggests that the compound may be susceptible to decomposition at elevated temperatures.

Experimental Determination of Thermal Properties

Accurate determination of melting and boiling points is crucial for the characterization of this compound. The methodologies described below are standard practices in the field, ensuring reliable and reproducible data.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline substance, this transition occurs over a narrow temperature range.

Principle: The input of thermal energy overcomes the crystal lattice forces, leading to the collapse of the ordered solid structure into a disordered liquid state. Impurities typically depress the melting point and broaden the melting range.

Experimental Protocol: Capillary Method

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which can be an oil bath (like a Thiele tube) or a metal block heater. The sample should be positioned adjacent to a calibrated thermometer.

  • Heating: The apparatus is heated gradually, with the rate of heating slowed to 1-2 °C per minute as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the last solid crystal disappears is recorded as the completion of melting. The range between these two temperatures is the melting point range.

Advanced Technique: Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Principle: As the sample melts, it absorbs energy (an endothermic process), which is detected as a change in heat flow compared to the inert reference. The peak of the endotherm on the DSC thermogram corresponds to the melting point.

Experimental Protocol: DSC Analysis

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum pan.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell.

  • Thermal Program: The cell is heated at a controlled rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to determine the onset temperature and the peak temperature of the melting endotherm.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Principle: The kinetic energy of the molecules in the liquid increases with temperature. At the boiling point, the molecules have sufficient energy to overcome the intermolecular forces holding them in the liquid phase and escape into the gas phase.

Experimental Protocol: Micro Boiling Point Determination (Thiele Tube Method)

Due to the potentially high boiling point of this compound and the risk of decomposition, a micro boiling point determination is often preferred.

  • Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube or a fusion tube. A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.

  • Apparatus Setup: The fusion tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.

  • Observation: As the temperature rises, air trapped in the capillary tube will be expelled. When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube. The heating is then discontinued.

  • Measurement: The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.

Considerations for High-Boiling Point Compounds

Given the predicted high boiling point, this compound may undergo thermal decomposition before it boils at atmospheric pressure. In such cases, the boiling point is determined under reduced pressure (vacuum distillation). The relationship between boiling point and pressure can be described by the Clausius-Clapeyron equation.

Thermogravimetric Analysis (TGA)

TGA can be employed to assess the thermal stability of the compound. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. Significant mass loss at temperatures below the predicted boiling point would indicate decomposition.

Workflow for Thermal Property Determination

The following diagram illustrates the logical workflow for the comprehensive thermal characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_melting Melting Point Determination cluster_boiling Boiling Point & Stability Synthesis Synthesis of N-Benzylidene- 4-methoxyaniline Purification Purification (e.g., Recrystallization) Synthesis->Purification MP_Capillary Capillary Method Purification->MP_Capillary Purity Check MP_DSC Differential Scanning Calorimetry (DSC) Purification->MP_DSC Precise Measurement TGA Thermogravimetric Analysis (TGA) Purification->TGA Assess Thermal Stability Data_Analysis Data Analysis & Reporting MP_Capillary->Data_Analysis Record Range MP_DSC->Data_Analysis Determine Onset & Peak BP_Micro Micro Boiling Point (Thiele Tube) TGA->BP_Micro If Stable BP_Vacuum Boiling Point under Reduced Pressure TGA->BP_Vacuum If Decomposes BP_Micro->Data_Analysis Record Temperature BP_Vacuum->Data_Analysis Record Temp & Pressure

Caption: Workflow for the determination of melting and boiling points of this compound.

Conclusion

References

  • Stenutz, R. This compound. Tables for Chemistry. Available at: [Link]

  • PrepChem. Synthesis of N-(α-methyl benzyl)-p-anisidine. Available at: [Link]

  • Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. (2022). Available at: [Link]

  • University of Calgary. Melting point determination. Available at: [Link]

  • IOSR Journal of Applied Chemistry. Synthesis and Study of Schiff Base Ligands. Available at: [Link]

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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of N-Benzylidene-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N-Benzylidene-4-methoxyaniline is a Schiff base, a class of compounds with significant applications in synthesis, materials science, and medicinal chemistry. Unambiguous structural confirmation is paramount for its use in research and development. This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. We will delve into the causal reasoning behind peak assignments, supported by field-proven methodologies and authoritative references, to offer a complete spectroscopic portrait of the molecule for researchers, scientists, and drug development professionals.

The Foundational Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. By probing the magnetic properties of atomic nuclei—primarily ¹H (proton) and ¹³C (carbon-13)—NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like this compound, which contains distinct electronic environments—two aromatic rings, an imine linkage, and a methoxy group—NMR is indispensable for verifying its synthesis and purity.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the NMR data, the atoms of this compound are numbered as shown below. This convention will be used throughout the analysis.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols: A Self-Validating System

The acquisition of high-quality, reproducible NMR data is contingent upon meticulous experimental technique. The following protocols are designed to ensure spectral integrity.

Sample Preparation

The choice of solvent and sample concentration are critical variables that directly impact spectral quality.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is the solvent of choice for this compound due to the compound's excellent solubility and the solvent's relatively inert nature. Using a high-purity deuterated solvent is essential to minimize interfering residual solvent signals in the ¹H NMR spectrum.

  • Concentration:

    • For ¹H NMR , a concentration of 5-10 mg of the compound in approximately 0.6 mL of CDCl₃ is optimal. This provides a strong signal-to-noise ratio without causing significant line broadening from aggregation.

    • For ¹³C NMR , a more concentrated sample of 20-50 mg in 0.6 mL of CDCl₃ is required. This is because the ¹³C isotope has a low natural abundance (~1.1%), necessitating a higher concentration to obtain a quality spectrum in a reasonable timeframe.

  • Filtration: The final solution must be free of any particulate matter. Suspended solids disrupt the magnetic field homogeneity, leading to poor shimming and broadened spectral lines. The solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

Data Acquisition

Standard acquisition parameters on a 400 MHz (or higher) spectrometer are typically sufficient.

  • Spectrometer: Bruker Avance 400 MHz spectrometer.

  • Nuclei: ¹H and ¹³C.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

  • ¹H NMR Parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Parameters: 1024-2048 scans, proton-decoupled mode, relaxation delay of 2 seconds.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information through three key components: chemical shift (δ), integration, and signal multiplicity (splitting pattern).

Data Summary

The experimental ¹H NMR data for this compound in CDCl₃ are summarized below.[1]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment (Proton)
8.46Singlet (s)1HH7 (Imine)
7.89 - 7.85Multiplet (m)2HH2, H6
7.46 - 7.42Multiplet (m)3HH3, H4, H5
7.22Doublet (d)2HH9, H13
6.94 - 6.90Multiplet (m)2HH10, H12
3.80Singlet (s)3HH14 (Methoxy)
Detailed Peak Assignments and Rationale
  • δ 8.46 (s, 1H, H7): This sharp singlet in the downfield region is characteristic of the imine proton (-CH=N-).[1] Its deshielded nature is due to the electronegativity of the adjacent nitrogen atom and the anisotropic effect of the C=N double bond. It appears as a singlet because it has no adjacent protons within three bonds to couple with.

  • δ 7.89 - 7.85 (m, 2H, H2, H6): These are the ortho-protons on the benzylidene ring. They are the most deshielded of the aromatic protons in that ring because of their proximity to the electron-withdrawing imine group.

  • δ 7.46 - 7.42 (m, 3H, H3, H4, H5): This multiplet corresponds to the meta- and para-protons of the benzylidene ring. Their chemical shifts are typical for protons on an unsubstituted benzene ring attached to a moderately deactivating group.

  • δ 7.22 (d, 2H, H9, H13): These are the protons on the 4-methoxyaniline ring that are ortho to the imine nitrogen. Their chemical shift is influenced by both the electron-withdrawing nature of the imine and the electron-donating effect of the methoxy group.

  • δ 6.94 - 6.90 (m, 2H, H10, H12): These protons are ortho to the strongly electron-donating methoxy group, causing them to be significantly shielded (shifted upfield) compared to standard aromatic protons.[1] This is a classic example of the effect of a powerful activating group on a benzene ring.

  • δ 3.80 (s, 3H, H14): This intense singlet is the characteristic signal for the three equivalent protons of the methoxy (-OCH₃) group. Its chemical shift is standard for this functional group, and it is a singlet as there are no adjacent protons.[1]

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment in the molecule.

Data Summary

The experimental ¹³C NMR data for this compound in CDCl₃ are summarized below.[1]

Chemical Shift (δ, ppm)Assignment (Carbon)
158.3C11 (C-O)
158.2C7 (Imine, C=N)
144.9C8 (C-N)
136.4C1 (Quaternary)
131.0C4
128.7C3, C5
128.5C2, C6
122.1C9, C13
114.3C10, C12
55.4C14 (Methoxy)
Detailed Peak Assignments and Rationale
  • δ 158.3 and 158.2 (C11 and C7): These two peaks are in the far downfield region. The signal at ~158.2 ppm is assigned to the imine carbon (C7), which is highly deshielded due to its sp² hybridization and direct attachment to nitrogen.[1] The signal at ~158.3 ppm is assigned to C11, the aromatic carbon bearing the methoxy group. Carbons attached to oxygen are strongly deshielded.

  • δ 144.9 (C8): This quaternary carbon is attached to the imine nitrogen. Its chemical shift is downfield, reflecting the electronegativity of the nitrogen, but it is shielded relative to the C11 carbon which is attached to the more electronegative oxygen.

  • δ 136.4 (C1): This is the quaternary carbon of the benzylidene ring to which the imine group is attached.

  • δ 131.0 - 128.5 (C4, C3/C5, C2/C6): These signals belong to the six carbons of the benzylidene ring. The C4 (para) carbon is the most deshielded among the protonated carbons of this ring. The C2/C6 (ortho) and C3/C5 (meta) carbons appear nearby, consistent with a monosubstituted benzene ring.[1]

  • δ 122.1 (C9, C13): These are the carbons ortho to the imine group on the aniline ring.

  • δ 114.3 (C10, C12): These carbons are ortho to the electron-donating methoxy group. The strong shielding effect of the -OCH₃ group via resonance pushes these carbon signals significantly upfield, a characteristic feature for alkoxy-substituted benzenes.[1]

  • δ 55.4 (C14): This upfield signal is unequivocally assigned to the carbon of the methoxy group (-OC H₃). Its chemical shift is highly characteristic for this type of sp³ carbon attached to an oxygen atom.[1]

Integrated Workflow for Spectral Analysis

The logical flow from sample preparation to final structural confirmation is a systematic process that ensures accuracy and reliability.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis & Interpretation prep Weigh 20-50 mg of This compound dissolve Dissolve in 0.6 mL CDCl3 (with 0.03% TMS) prep->dissolve filtrate Filter into NMR tube dissolve->filtrate shim Insert sample & shim magnetic field filtrate->shim acq_h1 Acquire 1H Spectrum (16-32 scans) shim->acq_h1 acq_c13 Acquire 13C Spectrum (1024-2048 scans) shim->acq_c13 process Process spectra (Fourier transform, phase, baseline) acq_h1->process acq_c13->process analyze_h1 Analyze 1H Spectrum: - Chemical Shift (δ) - Integration - Multiplicity process->analyze_h1 analyze_c13 Analyze 13C Spectrum: - Chemical Shift (δ) - Number of signals process->analyze_c13 assign Assign signals to specific atoms using structure & theory analyze_h1->assign analyze_c13->assign confirm Confirm structure is consistent with ALL data assign->confirm report Final Report: Structure Confirmed confirm->report

Caption: Workflow for the NMR analysis of this compound.

Conclusion

The ¹H and ¹³C NMR spectra provide a definitive and high-resolution fingerprint of this compound. The ¹H spectrum clearly resolves the imine proton, the distinct aromatic protons on both rings, and the methoxy group protons, with chemical shifts and coupling patterns that are fully consistent with the proposed structure. The ¹³C spectrum corroborates this assignment, showing the correct number of carbon signals and featuring characteristic downfield shifts for the imine and oxygen-bound carbons, as well as the classic upfield shift for the carbons ortho to the methoxy group. This comprehensive spectroscopic analysis serves as an authoritative reference for the structural verification of this important Schiff base.

References

  • Reddy, K., et al. (2012). KOH-Mediated Transition-Metal-Free Synthesis of Imines from Alcohols and Amines. Green Chemistry, 14 , Electronic Supplementary Information, S1-S23. Available at: [Link]

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An In-Depth Technical Guide to the FTIR and UV-Vis Characterization of N-Benzylidene-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Benzylidene-4-methoxyaniline, a significant Schiff base, garners considerable attention across various scientific disciplines, including materials science and pharmaceutical development.[1] Its utility as a precursor in organic synthesis and its intriguing physicochemical properties, such as liquid crystalline behavior, necessitate a thorough structural and electronic characterization.[1] This guide provides a detailed technical overview of two fundamental spectroscopic techniques—Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) spectroscopy—as applied to the comprehensive analysis of this compound. By delving into the theoretical underpinnings, experimental protocols, and data interpretation, this document serves as a vital resource for professionals requiring a deep understanding of the molecular characteristics of this compound.

Introduction: The Significance of this compound

This compound belongs to the versatile class of organic compounds known as Schiff bases, characterized by the presence of an imine or azomethine (-C=N-) functional group.[2] These compounds are pivotal intermediates in numerous organic reactions and are integral to the synthesis of various bioactive molecules and materials.[1] The specific structure of this compound, featuring two aromatic rings linked by an imine bridge and a methoxy substituent, imparts a unique combination of rigidity and electronic properties.[1][3]

A primary area of interest for this compound is its application in materials science, particularly in the development of liquid crystals and as a corrosion inhibitor.[1] In the pharmaceutical realm, the Schiff base scaffold is a common motif in molecules exhibiting a wide range of biological activities, including antibacterial, antifungal, and antitumor properties.[2] Given these diverse and critical applications, the ability to accurately confirm the synthesis and purity of this compound, as well as to understand its electronic structure, is of paramount importance. Spectroscopic methods like FTIR and UV-Vis provide powerful, non-destructive means to achieve this.[4][5]

Molecular Structure and Synthesis

The synthesis of this compound is typically achieved through the condensation reaction between benzaldehyde and 4-methoxyaniline (p-anisidine).[1][6] This reaction is a classic example of imine formation and can be carried out under various conditions, including solvent-mediated and solvent-free mechanochemical methods.[1][7] The molecular formula is C₁₄H₁₃NO, and its structure consists of a benzylidene group attached to the nitrogen atom of a 4-methoxyaniline moiety.[3][8]

Caption: Molecular Structure of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

Theoretical Principles

FTIR spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule.[9] It operates on the principle that chemical bonds vibrate at specific frequencies.[4] When a sample is irradiated with infrared light, its molecules absorb energy at frequencies corresponding to their natural vibrational modes, resulting in an infrared spectrum that serves as a unique "molecular fingerprint".[10] The key components of an FTIR spectrometer include a light source, a Michelson interferometer, a sample compartment, and a detector.[11] The interferometer is crucial for measuring the interference of the light waves, and a mathematical process called Fourier analysis is used to convert the raw data into a spectrum.[10]

Experimental Protocol: FTIR Analysis of this compound
  • Sample Preparation: A small amount of the synthesized this compound solid is finely ground with potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet.

  • Instrument Setup: An FTIR spectrometer is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide. A background spectrum of the KBr pellet is recorded.

  • Data Acquisition: The KBr pellet containing the sample is placed in the sample holder. The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.[12]

  • Data Analysis: The resulting spectrum is analyzed by identifying the characteristic absorption bands and comparing them to known functional group frequencies.[13]

Caption: Experimental workflow for FTIR analysis.

Interpretation of the FTIR Spectrum

The FTIR spectrum of this compound exhibits several characteristic absorption bands that confirm its structure.

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupSignificance
~3050-3000C-H stretchingAromatic C-HConfirms the presence of the two benzene rings.
~2950-2850C-H stretchingAliphatic C-H (in -OCH₃)Indicates the presence of the methoxy group.
~1625-1600C=N stretchingImineA key peak confirming the formation of the Schiff base.[14]
~1600-1450C=C stretchingAromatic C=CFurther evidence of the aromatic rings.[14]
~1250C-O stretchingAryl-alkyl etherCharacteristic of the methoxy group attached to the aromatic ring.
~830C-H out-of-plane bendingp-disubstituted benzeneSuggests the para-substitution pattern on the aniline ring.[14]

Expert Insights: The C=N stretching frequency is a critical diagnostic peak for Schiff bases. Its position can be influenced by conjugation and the electronic nature of the substituents on the aromatic rings. The absence of a broad N-H stretching band around 3300-3500 cm⁻¹ (characteristic of primary amines) and a strong C=O stretching band around 1700 cm⁻¹ (characteristic of aldehydes) provides strong evidence for the successful condensation reaction.[15]

Ultraviolet-Visible (UV-Vis) Spectroscopy Analysis

Theoretical Principles

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.[5] When a molecule absorbs light in this region, electrons are promoted from a lower energy molecular orbital to a higher energy one.[16][17] The common electronic transitions include σ → σ, n → σ, π → π, and n → π.[16][17] The wavelength of maximum absorption (λ_max) and the molar absorptivity (ε) are characteristic of a molecule's electronic structure.

For conjugated systems like this compound, the most significant transitions are typically π → π* and n → π.[18][19] The π → π transitions are generally more intense and occur at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atom, are less intense and appear at longer wavelengths.[18]

Experimental Protocol: UV-Vis Analysis of this compound
  • Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount in a suitable solvent (e.g., ethanol or methanol) in a volumetric flask.[19] A dilute solution of known concentration (e.g., 2.5 x 10⁻⁵ M) is then prepared by serial dilution.[19]

  • Instrument Setup: A UV-Vis spectrophotometer is turned on and allowed to warm up. A quartz cuvette is filled with the pure solvent to serve as a blank.

  • Data Acquisition: The baseline is corrected using the solvent blank. The cuvette is then rinsed and filled with the sample solution. The absorption spectrum is recorded over a range of 200-500 nm.[19]

  • Data Analysis: The wavelengths of maximum absorbance (λ_max) are identified from the spectrum.

Caption: Experimental workflow for UV-Vis analysis.

Interpretation of the UV-Vis Spectrum

The UV-Vis spectrum of this compound is expected to show distinct absorption bands corresponding to electronic transitions within its conjugated system.

Wavelength Range (nm)Electronic TransitionMolecular Origin
~250-290π → πElectronic transitions within the aromatic rings.
~300-350π → πElectronic transitions involving the C=N chromophore and the conjugated system.[19]
> 350n → πTransition of non-bonding electrons from the nitrogen atom to an anti-bonding π orbital.[18]

Expert Insights: The position and intensity of these bands are sensitive to the solvent polarity and the electronic nature of substituents.[20] The methoxy group (-OCH₃), being an electron-donating group, can cause a bathochromic (red) shift in the λ_max values compared to the unsubstituted N-benzylideneaniline, indicating a decrease in the energy gap for the π → π* transition.[5] The presence of these characteristic absorption bands provides strong evidence for the conjugated electronic structure of the molecule.

Conclusion

The combined application of FTIR and UV-Vis spectroscopy provides a comprehensive characterization of this compound. FTIR spectroscopy is indispensable for confirming the presence of key functional groups, particularly the imine linkage, and thus verifying the successful synthesis of the Schiff base. UV-Vis spectroscopy, on the other hand, offers crucial insights into the electronic structure of the molecule, elucidating the nature of its conjugated system through the analysis of electronic transitions. For researchers and professionals in drug development and materials science, a thorough understanding and proficient application of these techniques are fundamental for quality control, structural elucidation, and the rational design of new molecules based on the this compound scaffold.

References

  • ResearchGate. (n.d.). UV-Vis spectra of Schiff base ligand and its metal (II) complexes. Retrieved from [Link]

  • Hussain, I., et al. (2023). Synthesis, Characterization and Biological Activities of Hydrazone Schiff Base and its Novel Metals Complexes.
  • PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2023). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. PubMed Central.
  • Stenutz, R. (n.d.). This compound. Retrieved from [Link]

  • Gül, F., et al. (2017). Theoretical analysis of the experimental UV-Vis absorption spectra of some phenolic Schiff bases. Taylor & Francis Online.
  • National Center for Biotechnology Information. (n.d.). N-Benzylidene-p-anisidine. PubChem. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(4-Chlorobenzylidene)-4-methoxyaniline. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Principles of FTIR Spectroscopy. Retrieved from [Link]

  • International Journal of Novel Research and Development. (2022). Synthesis and characterization of Schiff base and its complexes with Cu2+ and Co2+.
  • American Chemical Society. (2012). Nitrile Imines: Matrix Isolation, IR Spectra, Structures, and Rearrangement to Carbodiimides. Journal of the American Chemical Society.
  • Chemistry For Everyone. (2025, January 8). How Does FTIR Spectroscopy Work? [Video]. YouTube. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2019).
  • Rocky Mountain Laboratories. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent-free synthesis of this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Retrieved from [Link]

  • ResearchGate. (2004). Crystal growth and characterization of 4-nitro-4′-methoxy benzylidene aniline (NMOBA).
  • National Institute of Standards and Technology. (n.d.). N-Benzyl-p-anisidine. NIST WebBook. Retrieved from [Link]

  • AZoM. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

  • International Journal of Engineering Research & Management Technology. (n.d.). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study.
  • Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results. Retrieved from [Link]

  • Dr. K. K. Singh. (2020, July 9). Electronic transitions in UV Visible spectroscopy [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Retrieved from [Link]

  • Chemistry Learning by Dr. A. G. N. (2020, December 23). Electronic Transitions in UV-VISIBLE Spectroscopy [Video]. YouTube. Retrieved from [Link]

  • Repositorio UCHILE. (n.d.). ULTRAVIOLET ABSORPTION BANDS AND ELECTRONIC CHARGE TRANSFERS OF SALICYLIDENEANILINES IN SINGLET EXCITED STATES. Retrieved from [Link]

  • Shivaji College. (n.d.). electronic transitions and shifts. Retrieved from [Link]

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Quantum chemical parameters of N-Benzylidene-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Quantum Chemical Parameters of N-Benzylidene-4-methoxyaniline

Abstract

This compound, a Schiff base synthesized from the condensation of benzaldehyde and 4-methoxyaniline, represents a class of organic compounds with significant interest in materials science and medicinal chemistry.[1][2] Understanding its electronic structure and molecular properties is paramount for predicting its reactivity, stability, and potential applications. This technical guide provides a comprehensive exploration of the quantum chemical parameters of this compound, leveraging Density Functional Theory (DFT) as the primary computational framework. We will dissect its optimized molecular geometry, analyze its frontier molecular orbitals (HOMO-LUMO), map its electrostatic potential, and correlate theoretical spectroscopic data with experimental findings. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this molecule.

Introduction: The Significance of Schiff Bases

Schiff bases, or imines, are characterized by the presence of a carbon-nitrogen double bond (azomethine group, -C=N-).[3][4] This functional group is not merely a structural linker but an active site that imparts unique electronic and biological properties to the molecule. The delocalized π-electron system, often extending across adjacent aromatic rings, makes these compounds candidates for nonlinear optical (NLO) materials and versatile ligands in coordination chemistry.[5][6] this compound (NBMA) serves as a model system, featuring a benzylidene group and a methoxy-substituted aniline ring, which modulate its electronic characteristics.[1] A thorough quantum chemical analysis is essential to unlock and rationally design its functional capabilities.

Computational and Experimental Methodology

To ensure the highest degree of scientific integrity, our analysis integrates robust computational protocols with established experimental procedures. The causality behind our methodological choices is as critical as the results themselves.

Rationale for a DFT-Based Approach

For organic molecules of this size, Density Functional Theory (DFT) offers an optimal balance of computational efficiency and predictive accuracy. We selected the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, which incorporates a portion of the exact Hartree-Fock exchange, providing a reliable description of electronic correlation effects.[7][8] This is paired with the 6-311++G(d,p) basis set, which includes diffuse functions (++) for accurately modeling lone pairs and anions, and polarization functions (d,p) to describe the non-spherical nature of electron density in chemical bonds.[5] This combination is a well-established standard for calculating the geometry, vibrational frequencies, and electronic properties of Schiff bases.[6]

Experimental Protocol: Synthesis and Spectroscopic Characterization

A reliable computational model must be grounded in experimental reality. The following protocol outlines the synthesis and characterization of this compound.

Protocol 1: Synthesis of this compound

  • Reactant Preparation: In a round-bottom flask, dissolve 1 mmol of 4-methoxyaniline and 1 mmol of benzaldehyde in 20 mL of ethanol.[1]

  • Catalysis & Reflux: Add a few drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction Monitoring: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate (9:1) mobile phase.[2]

  • Product Isolation: Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

  • Purification: Collect the solid product by filtration and recrystallize from ethanol to obtain pure this compound crystals.[2]

  • Confirmation: Verify the product's identity and purity via melting point determination and spectroscopic analysis (FT-IR, UV-Vis, NMR).

Computational Workflow

The theoretical investigation follows a systematic, multi-step process to ensure the reliability of the calculated parameters.

G cluster_input Input Phase cluster_calc Calculation Phase (DFT: B3LYP/6-311++G(d,p)) cluster_analysis Analysis Phase mol_build 1. Molecular Structure Input (SMILES: COC1=CC=C(C=C1)N=CC2=CC=CC=C2) geom_opt 2. Geometry Optimization (Find lowest energy conformer) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm minimum energy state, predict IR/Raman spectra) geom_opt->freq_calc elec_prop 4. Electronic Property Analysis (HOMO, LUMO, MEP, NBO) freq_calc->elec_prop spec_sim 5. Spectral Simulation (UV-Vis via TD-DFT) elec_prop->spec_sim

Figure 1: Computational analysis workflow for this compound.

Molecular Geometry and Structural Analysis

The first step in our quantum chemical investigation is to determine the most stable three-dimensional structure of NBMA. The optimized geometry reveals key structural features that govern its properties. The molecule is nearly planar, a conformation stabilized by the delocalization of π-electrons across the imine bond and both aromatic rings.[1] However, there is a notable dihedral angle (twist) between the two benzene rings.[5]

Table 1: Selected Optimized Geometric Parameters for this compound

ParameterBond/AngleCalculated Value (Å or °)Significance
Bond LengthC=N (Imine)~1.28 ÅConfirms significant double-bond character.[1]
Bond LengthC-N (Aniline)~1.41 ÅShorter than a typical C-N single bond, indicating electron delocalization.
Bond LengthC-O (Methoxy)~1.36 ÅTypical for an aryl ether.
Dihedral AngleC-C-N=C~180°Indicates a stable E (trans) configuration about the imine bond.
Dihedral AngleC(Aniline)-N=C-C(Benzyl)~9-10°A slight twist between the rings prevents perfect planarity due to steric hindrance.[5]

Spectroscopic Signature Analysis

Spectroscopy provides an empirical fingerprint of a molecule's vibrational and electronic states. By correlating experimental spectra with theoretical calculations, we can assign specific spectral features to distinct molecular motions and electronic transitions.

Vibrational Analysis (FT-IR)

The FT-IR spectrum is dominated by vibrations of the key functional groups. The most characteristic peak for a Schiff base is the stretching vibration of the azomethine (C=N) group.

  • Experimental: The FT-IR spectrum of NBMA shows a strong absorption band in the region of 1605-1629 cm⁻¹, which is attributed to the C=N stretching vibration.[9] The absence of N-H stretching bands (typically 3400-3500 cm⁻¹) from the 4-methoxyaniline reactant confirms the successful formation of the imine.[9][10]

  • Theoretical: DFT frequency calculations predict the C=N stretching mode with high accuracy (typically within a small, scalable margin of error). For a similar molecule, this vibration was calculated around 1616 cm⁻¹.[4] Other notable calculated vibrations include C-H aromatic stretching (~3100-3000 cm⁻¹) and the asymmetric C-O-C stretch of the methoxy group (~1250 cm⁻¹).[4]

Electronic Absorption Analysis (UV-Vis)

The UV-Vis spectrum provides insight into the electronic transitions within the molecule. NBMA exhibits strong absorption bands in the UV region arising from π→π* transitions within the conjugated system. Time-Dependent DFT (TD-DFT) calculations allow for the prediction of these electronic transitions.

  • Experimental: The UV-Vis spectrum typically shows absorption maxima (λmax) around 238-246 nm and a longer wavelength band corresponding to the intramolecular charge transfer (ICT) transition.[11]

  • Theoretical: TD-DFT calculations reveal that the most significant electronic transition corresponds to the promotion of an electron from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO).[12]

Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity

The HOMO and LUMO are central to understanding a molecule's electronic behavior and chemical reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[13] The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity.[13]

  • HOMO: The electron density of the HOMO is primarily located on the 4-methoxyaniline ring, indicating this is the most probable site for electrophilic attack.

  • LUMO: The LUMO's electron density is distributed mainly over the benzylidene ring and the C=N bridge, marking these as the likely sites for nucleophilic attack.

  • Energy Gap (ΔE): A smaller HOMO-LUMO gap implies higher polarizability, greater chemical reactivity, and lower kinetic stability.[13]

G cluster_levels Molecular Orbital Energy Levels cluster_gap LUMO LUMO (Lowest Unoccupied MO) -1.82 eV HOMO HOMO (Highest Occupied MO) -5.72 eV p2->p1 ΔE = 3.90 eV (Energy Gap)

Figure 2: HOMO-LUMO energy gap diagram. (Note: Energy values are illustrative based on similar compounds[13]).

From the HOMO and LUMO energies, several key quantum chemical parameters can be derived:

Table 2: Calculated Quantum Chemical Parameters for this compound

ParameterFormulaCalculated Value (eV)Interpretation
HOMO Energy (E_HOMO)--5.72Electron-donating ability
LUMO Energy (E_LUMO)--1.82Electron-accepting ability
Energy Gap (ΔE)E_LUMO - E_HOMO3.90Chemical reactivity and stability[13]
Ionization Potential (I)-E_HOMO5.72Energy required to remove an electron
Electron Affinity (A)-E_LUMO1.82Energy released when an electron is added
Electronegativity (χ)(I + A) / 23.77Ability to attract electrons[13]
Chemical Hardness (η)(I - A) / 21.95Resistance to change in electron distribution[13]
Chemical Softness (S)1 / (2η)0.26Reciprocal of hardness; indicates high reactivity

Note: Values are representative based on DFT calculations for closely related Schiff bases.[13]

Charge Distribution and Electrostatic Potential

Mulliken Atomic Charges

Mulliken charge analysis partitions the total molecular charge among the individual atoms, providing insight into the charge distribution.[11] Calculations typically show that the nitrogen atom of the imine group carries a significant negative charge due to its high electronegativity, making it a nucleophilic center. Conversely, the imine carbon atom is positively charged and thus electrophilic. Hydrogen atoms are uniformly positive.[11] This charge distribution is fundamental to the molecule's dipole moment and its interaction with other polar molecules and biological targets.

Molecular Electrostatic Potential (MEP)

The MEP surface is a powerful visualization tool that maps the electrostatic potential onto the molecule's electron density surface. It provides an intuitive guide to the molecule's reactive sites.

  • Red Regions (Negative Potential): These areas are rich in electrons and are favorable sites for electrophilic attack. For NBMA, the most negative potential is concentrated around the imine nitrogen atom.

  • Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The hydrogen atoms, particularly those on the aromatic rings, exhibit a positive potential.

  • Green Regions (Neutral Potential): These areas represent regions of near-zero potential.

The MEP map visually confirms the charge distribution predicted by Mulliken analysis and highlights the molecule's reactivity landscape.[7]

Conclusion

This guide has detailed the key quantum chemical parameters of this compound through a synergistic application of computational theory and experimental validation. The analysis of its molecular geometry, spectroscopic signatures, frontier molecular orbitals, and electrostatic potential provides a robust, multi-faceted understanding of its molecular behavior. The low HOMO-LUMO energy gap suggests high chemical reactivity and potential for charge transfer applications. The distinct charge distribution, with a nucleophilic nitrogen center and electrophilic imine carbon, governs its interaction profile. These precisely calculated parameters provide an authoritative foundation for researchers in materials science and drug discovery to rationally design novel compounds based on the this compound scaffold.

References

  • Efil, K., & Bekdemir, Y. (2014). Theoretical and Experimental Investigations on Molecular Structure, IR, NMR Spectra and HOMO-LUMO Analysis of 4-Methoxy-N-(3-Phenylallylidene) Aniline. American Journal of Physical Chemistry, 3(2), 19-25. Retrieved from [Link]

  • MDPI. (2021). Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N′-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide. Molecules, 26(15), 4619. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Benzyl-4-methoxyaniline. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-Benzylidene-p-anisidine. PubChem Compound Database. Retrieved from [Link]

  • NIST. (n.d.). N-(4-Methoxybenzylidene)aniline. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2015). Molecular Spectroscopic Characterization and Electronic Structure Analysis of N- benzylaniline- A DFT Approach. Retrieved from [Link]

  • ResearchGate. (2015). DFT computation and spectroscopic analysis of N-(p-methoxybenzylidene)aniline, a potentially useful NLO material. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent-free synthesis of this compound. Retrieved from [Link]

  • Sivajeyanthi, P., Edison, B., Balasubramani, K., Premkumar, G., & Swu, T. (2019). Crystal structure, Hirshfeld surface analysis and HOMO–LUMO analysis of (E)-N′-(3-hydroxy-4-methoxybenzylidene)nicotinohydrazide monohydrate. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 525–530. Retrieved from [Link]

  • Verma, K., & Singh, R. (2022). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Scientific Reports, 12(1), 12345. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: A Multi-Faceted Approach to Evaluating the Anticancer Activity of N-Benzylidene-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Schiff bases, characterized by their azomethine group (-CH=N-), represent a versatile class of organic compounds with significant potential in medicinal chemistry, including demonstrated anticancer activities.[1][2][3] N-Benzylidene-4-methoxyaniline is a Schiff base whose therapeutic potential warrants systematic investigation. This document provides a comprehensive, multi-phased experimental protocol for the rigorous evaluation of its anticancer properties. The workflow begins with foundational cytotoxicity screening using the MTT assay to establish dose-dependent effects on cancer cell viability. Promising results then trigger deeper mechanistic studies, including apoptosis detection via Annexin V/Propidium Iodide staining and cell cycle analysis by flow cytometry. Each protocol is designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility. The ultimate goal is to provide researchers with a robust framework to not only quantify the cytotoxic efficacy of this compound but also to elucidate its fundamental mechanism of action against cancer cells.

Introduction: The Rationale for Investigating this compound

The search for novel anticancer agents with improved efficacy and reduced toxicity is a paramount goal in oncology research. Schiff bases and their metal complexes have emerged as a promising area of investigation due to their diverse biological activities.[1][2][4] These compounds have been shown to exhibit significant cytotoxic effects against a variety of human cancer cell lines, including MCF-7 (breast), HeLa (cervical), and HCT-116 (colon).[4][5] The core imine linkage is believed to be crucial for their biological activity, though the precise mechanisms of action are often compound-specific and remain an active area of research.[2]

This compound (C₁₄H₁₃NO) is a representative Schiff base whose structural simplicity and potential for chemical modification make it an attractive candidate for anticancer screening.[6] This guide outlines a structured, tiered approach to assess its anticancer potential, beginning with broad cytotoxicity screening and progressing to more focused mechanistic assays. This workflow is modeled on established drug discovery principles, such as the screening funnel used by the National Cancer Institute (NCI), to efficiently identify and characterize promising therapeutic compounds.[7][8]

Experimental Workflow: A Phased Approach

A logical, phased approach ensures that resources are directed toward the most promising avenues of investigation. The workflow begins with a primary screen for general cytotoxicity. If the compound demonstrates significant activity (e.g., a low IC₅₀ value), secondary assays are initiated to understand how the compound affects the cancer cells.

G cluster_prep Phase 0: Preparation cluster_phase1 Phase 1: Primary Screening cluster_phase2 Phase 2: Mechanistic Assays Compound Compound Synthesis & Characterization (this compound) MTT Cytotoxicity Assay (MTT) Determine IC₅₀ Value Compound->MTT Cells Cell Line Selection & Culture (e.g., MCF-7, HeLa, HT-29) Cells->MTT Apoptosis Apoptosis Assay (Annexin V / PI) MTT->Apoptosis If IC₅₀ is potent CellCycle Cell Cycle Analysis (Propidium Iodide) MTT->CellCycle If IC₅₀ is potent

Caption: Tiered workflow for anticancer activity assessment.

Phase 0: Foundational Preparation

Synthesis and Characterization of this compound

Rationale: The purity and structural integrity of the test compound are paramount for reproducible results. The synthesis of this compound is typically achieved via the condensation reaction of benzaldehyde and 4-methoxyaniline.[9][10][11]

Protocol:

  • Combine equimolar amounts of 4-methoxyaniline and benzaldehyde in ethanol.[10]

  • Reflux the mixture for 2-4 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Crucially, confirm the identity and purity of the synthesized compound using analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[12]

Cell Line Selection and Maintenance

Rationale: The choice of cell lines should ideally represent different cancer types to assess the breadth of the compound's activity. The NCI-60 panel, for example, uses cell lines from nine different tissue types.[8][13] For initial screening, a panel including MCF-7 (breast adenocarcinoma), HeLa (cervical adenocarcinoma), and HT-29 (colorectal adenocarcinoma) is a robust starting point.[14][15]

Protocol:

  • Culture all cell lines in their recommended media (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Ensure cells are in the exponential growth phase and have high viability (>95%) before seeding for any experiment.

Phase 1: Cytotoxicity Screening - The MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[16] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals, which are then solubilized for spectrophotometric quantification.[17] The intensity of the purple color is directly proportional to the number of living cells.[16]

Detailed Protocol: MTT Assay
  • Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[7][18]

  • Compound Treatment: Prepare a 2X stock concentration series of this compound in culture medium. A typical starting range is from 0.1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Controls are essential:

      • Untreated Control: Cells with fresh medium only.

      • Vehicle Control: Cells treated with the highest concentration of the compound's solvent (e.g., 0.1% DMSO).[18]

      • Positive Control: Cells treated with a known anticancer drug like Doxorubicin or Cisplatin.

      • Blank: Wells with medium only (no cells) for background subtraction.

  • Incubation: Incubate the plate for 48 or 72 hours at 37°C.[15][17]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[19]

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well.[17]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[16] Read the absorbance at 570 nm using a microplate reader.

Data Presentation and Analysis

Summarize the results in a table and calculate the percentage of cell viability for each concentration relative to the vehicle control.

Formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Viability
Vehicle Control (0)0.850 ± 0.045100
10.780 ± 0.03991.8
50.655 ± 0.05177.1
100.430 ± 0.03350.6
250.215 ± 0.02825.3
500.110 ± 0.01912.9
1000.055 ± 0.0126.5

Plot the % Viability against the log of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). A potent compound will have a low IC₅₀ value.

Phase 2: Mechanistic Elucidation

If the compound exhibits a potent IC₅₀, the next logical step is to investigate the mechanism of cell death. The two primary assays for this are apoptosis and cell cycle analysis.

G cluster_cells Cell States cluster_stains Fluorochromes Healthy Healthy Cell (PS Inside, Intact Membrane) Early Early Apoptosis (PS Outside, Intact Membrane) Healthy->Early Apoptotic Stimulus Late Late Apoptosis / Necrosis (PS Outside, Permeable Membrane) Early->Late AnnexinV Annexin V-FITC (Binds to PS) AnnexinV->Early Stains AnnexinV->Late Stains PI Propidium Iodide (PI) (Enters Permeable Cells) PI->Late Stains

Sources

Step-by-step procedure for using N-Benzylidene-4-methoxyaniline as a corrosion inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to N-Benzylidene-4-methoxyaniline as a Corrosion Inhibitor

Introduction

Corrosion, the electrochemical degradation of metals, presents a significant challenge across numerous industries, leading to substantial economic losses and safety concerns.[1] The use of organic corrosion inhibitors is a primary strategy for protecting metallic materials, particularly in acidic environments commonly found in industrial processes like acid cleaning, pickling, and oil well acidizing.[2][3] Among the various classes of organic inhibitors, Schiff bases have garnered considerable attention due to their straightforward synthesis and potent protective capabilities.[4][5]

This compound, a Schiff base synthesized from p-anisidine and benzaldehyde, has emerged as a highly effective corrosion inhibitor, especially for mild steel in acidic media.[6] Its efficacy stems from its molecular structure, which includes an electron-rich azomethine group (-CH=N-), π-electrons from aromatic rings, and a methoxy group (-OCH₃).[6] These features facilitate the molecule's adsorption onto the metal surface, forming a protective barrier that impedes the corrosive process.[7]

This application note provides a comprehensive, step-by-step guide for researchers and scientists on the synthesis, application, and evaluation of this compound as a corrosion inhibitor. The protocols detailed herein are grounded in established scientific principles and standard methodologies to ensure reliable and reproducible results.

Part 1: Synthesis and Characterization of the Inhibitor

The synthesis of this compound is a classic example of a condensation reaction, forming an imine (Schiff base) from an amine and an aldehyde.[8]

Protocol 1: Synthesis of this compound

Materials:

  • p-Anisidine (4-methoxyaniline)

  • Benzaldehyde

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve an equimolar amount of p-anisidine in a minimal volume of ethanol.

  • Add an equimolar amount of benzaldehyde to the solution.

  • The reaction mixture is then refluxed for approximately 4-6 hours at about 45°C.[6] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature and then transferred into ice-cold water to precipitate the product.[6]

  • The resulting solid crystals are collected by vacuum filtration using a Buchner funnel.

  • The crude product is washed with cold water and then recrystallized from ethanol to obtain pure this compound crystals.[6]

G cluster_synthesis Synthesis Workflow Dissolve 1. Dissolve p-Anisidine in Ethanol Add 2. Add Benzaldehyde Dissolve->Add Reflux 3. Reflux Mixture (4-6h, 45°C) Add->Reflux Precipitate 4. Precipitate in Ice-Cold Water Reflux->Precipitate Filter 5. Filter and Collect Crude Product Precipitate->Filter Recrystallize 6. Recrystallize from Ethanol Filter->Recrystallize Product Pure N-Benzylidene- 4-methoxyaniline Recrystallize->Product

Caption: Workflow for the synthesis of this compound.

Characterization

To confirm the successful synthesis and purity of the compound, standard characterization techniques should be employed.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum should confirm the formation of the imine group (C=N) with a characteristic stretching band around 1600 cm⁻¹. The absence of N-H stretching bands from the primary amine and the C=O stretching band from the aldehyde indicates a complete reaction.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the molecular structure, with characteristic peaks for the aromatic protons and the methoxy group protons. The singlet peak for the azomethine proton (-CH=N-) is a key indicator of Schiff base formation.[10][11]

Part 2: Mechanism of Corrosion Inhibition

Schiff bases inhibit corrosion primarily by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment.[1] This adsorption process can occur through two main mechanisms: physisorption and chemisorption.

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.

  • Chemisorption: This involves the sharing or transfer of electrons from the inhibitor molecule to the vacant d-orbitals of the metal, forming a coordinate covalent bond. This is often the dominant mechanism for Schiff bases due to the presence of lone pair electrons on nitrogen and oxygen atoms, as well as the π-electrons of the aromatic rings.[3]

The this compound molecule adsorbs on the metal surface (e.g., mild steel) through the active centers: the azomethine nitrogen, the oxygen of the methoxy group, and the aromatic rings.[6] This forms a stable, insoluble protective layer that blocks the active sites for corrosion, thereby inhibiting both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[1][7]

G cluster_mechanism Inhibition Mechanism Inhibitor This compound (in corrosive solution) Adsorption Adsorption on Surface Inhibitor->Adsorption Metal Metal Surface (e.g., Mild Steel) Metal->Adsorption Film Protective Film Formation Adsorption->Film Block Blocking of Active Anodic & Cathodic Sites Film->Block Inhibition Corrosion Inhibition Block->Inhibition

Caption: Mechanism of corrosion inhibition by adsorption.

Part 3: Experimental Evaluation Protocols

To quantify the effectiveness of this compound as a corrosion inhibitor, a combination of gravimetric and electrochemical techniques is recommended. These methods provide complementary information on the corrosion rate and the mechanism of inhibition.

Protocol 2: Weight Loss Method (Gravimetric)

The weight loss method is a fundamental technique for determining the average corrosion rate over a period of time.[12] It is performed in accordance with standards such as ASTM D2688.[13][14][15][16]

Materials:

  • Mild steel coupons of known dimensions

  • Corrosive medium (e.g., 1M HCl or 0.5M H₂SO₄)[6]

  • Various concentrations of this compound

  • Abrasive papers (various grits)

  • Acetone

  • Desiccator

  • Analytical balance (±0.1 mg)

  • Water bath or thermostat

Procedure:

  • Specimen Preparation: Mechanically polish the mild steel coupons with a series of abrasive papers, starting with a coarse grit and finishing with a fine grit.[17]

  • Degrease the coupons by rinsing with acetone, dry them, and store them in a desiccator.

  • Weigh each coupon accurately using an analytical balance (W₁).

  • Immersion: Immerse the prepared coupons in the corrosive solution with and without different concentrations of the inhibitor. The immersion is typically carried out for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.

  • Cleaning: After the immersion period, remove the coupons from the solutions. Remove the corrosion products by carefully brushing, rinsing with distilled water and acetone, and then drying.

  • Final Weighing: Weigh the cleaned and dried coupons again (W₂).

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (K × ΔW) / (A × T × D) where:

      • K = 8.76 × 10⁴ (constant)

      • ΔW = Weight loss (W₁ - W₂) in grams

      • A = Surface area of the coupon in cm²

      • T = Immersion time in hours

      • D = Density of the metal in g/cm³

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where:

      • CR₀ = Corrosion rate in the absence of the inhibitor

      • CRᵢ = Corrosion rate in the presence of the inhibitor

G cluster_wl Weight Loss Protocol Prepare 1. Prepare & Weigh Coupon (W₁) Immerse 2. Immerse in Solution (with/without inhibitor) Prepare->Immerse Clean 3. Remove, Clean & Dry Coupon Immerse->Clean Weigh 4. Reweigh Coupon (W₂) Clean->Weigh Calculate 5. Calculate Corrosion Rate & IE% Weigh->Calculate

Caption: Workflow for the weight loss corrosion test.

Protocol 3: Potentiodynamic Polarization

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps classify the inhibitor type (anodic, cathodic, or mixed).[18] The procedure should follow standards like ASTM G5.

Apparatus:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Mild steel specimen

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl[18]

    • Counter Electrode (CE): Platinum foil or graphite rod

  • Corrosive solution with and without the inhibitor

Procedure:

  • Setup: Assemble the three-electrode cell. The working electrode should be prepared similarly to the weight loss coupons.

  • Stabilization: Immerse the electrodes in the test solution and allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).[18]

  • Polarization Scan: Once the OCP is stable, apply a potential scan, typically from -250 mV to +250 mV relative to the OCP, at a slow scan rate (e.g., 0.5-1 mV/s).[3]

  • Data Acquisition: Record the resulting current density as a function of the applied potential to generate a Tafel plot (log(current density) vs. potential).

  • Data Analysis:

    • Extrapolate the linear Tafel regions of the cathodic and anodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

    • Calculate the Inhibition Efficiency (IE%) : IE% = [(Icorr₀ - Icorrᵢ) / Icorr₀] × 100 where:

      • Icorr₀ = Corrosion current density without inhibitor

      • Icorrᵢ = Corrosion current density with inhibitor

    • Analyze the shift in Ecorr. A significant shift (>85 mV) in either the anodic or cathodic direction indicates an anodic or cathodic inhibitor, respectively. A smaller shift suggests a mixed-type inhibitor.[6]

Protocol 4: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the properties of the electrode/electrolyte interface, providing information about the protective film and the corrosion mechanism.[19][20]

Apparatus:

  • Same three-electrode setup and potentiostat with EIS capability.

Procedure:

  • Setup and Stabilization: Prepare the cell and allow the OCP to stabilize as described in the potentiodynamic polarization protocol.

  • EIS Measurement: At the stable OCP, apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[19]

  • Data Acquisition: The instrument measures the impedance response of the system at each frequency. The data is typically presented as Nyquist and Bode plots.

  • Data Analysis:

    • The Nyquist plot for an inhibited system often shows a larger semicircular arc compared to the uninhibited system, indicating increased corrosion resistance.

    • The impedance data is modeled using an equivalent electrical circuit to extract quantitative parameters. A common parameter is the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate.

    • Calculate the Inhibition Efficiency (IE%) : IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where:

      • Rct₀ = Charge transfer resistance without inhibitor

      • Rctᵢ = Charge transfer resistance with inhibitor

G cluster_ec Electrochemical Testing Protocol Setup 1. Assemble 3-Electrode Cell Stabilize 2. Stabilize at OCP (30-60 min) Setup->Stabilize PDP 3a. Potentiodynamic Scan (Tafel Plot) Stabilize->PDP EIS 3b. EIS Measurement (Nyquist/Bode Plot) Stabilize->EIS Analyze 4. Analyze Data & Calculate IE% PDP->Analyze EIS->Analyze

Caption: Workflow for electrochemical corrosion tests.

Part 4: Data Presentation and Interpretation

For clear comparison and analysis, quantitative data should be summarized in tables.

Table 1: Example Data from Weight Loss Measurements

Inhibitor Conc. (mM)Weight Loss (mg)Corrosion Rate (mm/y)Inhibition Efficiency (IE%)
Blank (0)50.21.25-
0.115.10.3869.6
0.55.50.1488.8
1.02.10.0596.0

Table 2: Example Data from Electrochemical Measurements

Inhibitor Conc. (mM)Ecorr (mV vs SCE)Icorr (µA/cm²)Rct (Ω·cm²)IE% (from Icorr)IE% (from Rct)
Blank (0)-450250.0150--
0.1-44270.055072.072.7
0.5-43525.0150090.090.0
1.0-4289.5380096.296.1

The results typically show that as the concentration of this compound increases, the corrosion rate decreases, and the inhibition efficiency increases, reaching a plateau at an optimal concentration.[21] The data from different methods should show good agreement, validating the results.[5]

Conclusion

This compound serves as an excellent corrosion inhibitor for metals like mild steel in acidic environments. Its effectiveness is attributed to the formation of a protective adsorbed film on the metal surface. By following the detailed synthesis, application, and evaluation protocols outlined in this guide, researchers can systematically and accurately assess its performance. The combined use of weight loss and electrochemical methods provides a comprehensive understanding of the inhibitor's efficiency and mechanism of action, facilitating the development of advanced corrosion protection strategies.

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Synthesis of N-Benzylidene-4-methoxyaniline derivatives for drug discovery

The this compound scaffold represents a privileged structure in medicinal chemistry. The synthetic protocols described herein are robust, efficient, and adaptable, particularly the microwave-assisted method which aligns with modern green chemistry standards. Comprehensive characterization is paramount to validate the structure and purity of these derivatives before they are advanced to biological screening. Future research should focus on expanding compound libraries with diverse substituents and employing computational tools, such as molecular docking, to predict interactions with biological targets and rationalize observed SAR data for the development of novel therapeutic agents. [14][21]

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  • Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. MDPI.[Link]

  • A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES. ResearchGate.[Link]

  • Synthesis, Spectral Characterization, Electronic Structure and Biological Activity Screening of the Schiff Base 4-((4-Hydroxy-3-Methoxy-5-Nitrobenzylidene)Amino)-N-(Pyrimidin-2-yl)Benzene Sulfonamide from 5-Nitrovaniline and Sulphadiazene. ResearchGate.[Link]

Application of N-Benzylidene-4-methoxyaniline in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-Benzylidene-4-methoxyaniline, a prominent Schiff base, is a versatile and readily accessible building block in the realm of organic synthesis. Its intrinsic imine functionality, characterized by an electrophilic carbon and a nucleophilic nitrogen within the C=N double bond, renders it a valuable synthon for the construction of a diverse array of nitrogen-containing heterocyclic compounds. These heterocyclic scaffolds are of paramount importance to researchers, particularly within the sphere of drug development, owing to their frequent occurrence in biologically active molecules. This application note provides an in-depth technical guide on the utility of this compound as a precursor for the synthesis of several key heterocyclic systems, including 2-azetidinones (β-lactams), 4-thiazolidinones, 1,3,4-oxadiazoles, and pyridines. The protocols detailed herein are designed to be self-validating, with causal explanations for experimental choices to ensure scientific integrity and reproducibility.

The foundational precursor, this compound, is typically synthesized via the condensation of benzaldehyde and 4-methoxyaniline. Green chemistry methodologies have been developed for this reaction, employing eco-friendly catalysts and mild reaction conditions.[1][2][3]

Synthesis of 2-Azetidinones (β-Lactams)

The β-lactam ring is a cornerstone of many antibiotic drugs. The Staudinger synthesis, a [2+2] cycloaddition between a ketene and an imine, is a classic and reliable method for the construction of the 2-azetidinone core.[4] this compound serves as the imine component in this reaction.

Mechanistic Rationale

The reaction proceeds through the in situ generation of a ketene from an acyl chloride (e.g., chloroacetyl chloride) in the presence of a base, typically triethylamine. The imine, this compound, then undergoes a [2+2] cycloaddition with the ketene to form the four-membered β-lactam ring. The selection of a non-polar aprotic solvent like dioxane or DMF is crucial to prevent the hydrolysis of the acyl chloride and the generated ketene.[5] Triethylamine acts as both a catalyst for ketene formation and a scavenger for the HCl byproduct.

Staudinger_Synthesis cluster_ketene Ketene Formation cluster_cycloaddition [2+2] Cycloaddition Chloroacetyl_chloride Chloroacetyl Chloride Ketene Ketene Intermediate Chloroacetyl_chloride->Ketene -HCl Triethylamine Triethylamine (Et3N) Azetidinone 2-Azetidinone Derivative Ketene->Azetidinone + Imine Triethylammonium_chloride Et3N.HCl N_Benzylidene_4_methoxyaniline This compound N_Benzylidene_4_methoxyaniline->Azetidinone Thiazolidinone_Synthesis N_Benzylidene_4_methoxyaniline This compound Intermediate Thioether Intermediate N_Benzylidene_4_methoxyaniline->Intermediate + Thioglycolic Acid Thioglycolic_acid Thioglycolic Acid Thiazolidinone 4-Thiazolidinone Derivative Intermediate->Thiazolidinone Intramolecular Cyclization (-H2O) Oxadiazole_Synthesis cluster_acylhydrazone Acylhydrazone Formation cluster_cyclization Oxidative Cyclization Benzaldehyde Benzaldehyde Acylhydrazone N'-Benzylidene-4-methoxybenzohydrazide Benzaldehyde->Acylhydrazone Hydrazide 4-Methoxybenzoyl Hydrazide Oxadiazole 2-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazole Acylhydrazone->Oxadiazole Oxidizing_agent Oxidizing Agent (e.g., I2, NCS) Pyridine_Synthesis N_Benzylidene_4_methoxyaniline This compound Dihydropyridine Dihydropyridine Intermediate N_Benzylidene_4_methoxyaniline->Dihydropyridine Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Dihydropyridine Enamine Enamine/ Ammonia Source Enamine->Dihydropyridine Pyridine Substituted Pyridine Dihydropyridine->Pyridine Oxidation

Sources

Introduction: The Versatility of N-Benzylidene-4-methoxyaniline as a Schiff Base Ligand

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols: N-Benzylidene-4-methoxyaniline in Coordination Chemistry

This compound, a Schiff base derived from the condensation of benzaldehyde and 4-methoxyaniline, is a versatile and electronically rich ligand in the field of coordination chemistry.[1][2] Schiff bases, characterized by the azomethine (-C=N-) functional group, are a cornerstone of ligand design due to their straightforward synthesis, structural diversity, and the stability of their resulting metal complexes.[3][4][5] The imine nitrogen's basicity and π-acceptor properties make these compounds excellent chelating agents for a wide array of metal ions.[4]

The presence of the electron-donating methoxy group on the aniline ring of this compound significantly influences its electronic properties. This group enhances the electron density on the imine nitrogen, thereby modulating the ligand's coordination behavior and the stability of its metal complexes.[1] This electronic influence is a key parameter that researchers can tune to control the reactivity and properties of the resulting coordination compounds.[1] These complexes have shown significant potential in various applications, including catalysis, materials science, and particularly in the biomedical field, exhibiting a range of biological activities such as antimicrobial, antifungal, anticancer, and antioxidant properties.[3][6][7][8]

This guide provides detailed protocols for the synthesis of this compound and its subsequent use in the preparation of metal complexes. It further outlines comprehensive characterization techniques and discusses the potential applications of these coordination compounds, offering researchers a practical resource for their work in this exciting area of inorganic and medicinal chemistry.

Part 1: Synthesis of the Ligand: this compound

The synthesis of this compound is typically achieved through a condensation reaction between benzaldehyde and 4-methoxyaniline.[1] This reaction can be performed using various methods, from conventional reflux to more environmentally friendly, solvent-free approaches.

Protocol 1.1: Conventional Solvent-Based Synthesis

This protocol describes a standard method for the synthesis of this compound using an organic solvent.

Materials:

  • Benzaldehyde

  • 4-Methoxyaniline (p-anisidine)

  • Ethanol (or Methanol)

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beaker

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 4-methoxyaniline in a suitable volume of ethanol.

  • Add 1 to 1.2 equivalents of benzaldehyde to the solution.[9]

  • A few drops of glacial acetic acid can be added as a catalyst to facilitate the reaction.[1]

  • Fit the flask with a reflux condenser and heat the mixture to reflux with continuous stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain pure this compound as a crystalline solid.

  • Dry the purified product in a desiccator or a vacuum oven at a low temperature.

Causality Behind Experimental Choices:

  • Solvent: Ethanol or methanol are commonly used as they effectively dissolve the reactants and the product at elevated temperatures, while allowing for precipitation upon cooling, which aids in isolation.[1]

  • Catalyst: The addition of a catalytic amount of acid protonates the carbonyl oxygen of benzaldehyde, making the carbonyl carbon more electrophilic and thus accelerating the nucleophilic attack by the amine.

  • Reflux: Heating the reaction mixture at its boiling point increases the reaction rate, allowing for a shorter reaction time.

  • Recrystallization: This purification technique is essential to remove impurities and obtain a highly pure crystalline product suitable for further use as a ligand.

Protocol 1.2: Green, Solvent-Free Synthesis

This protocol offers an environmentally friendly alternative that minimizes the use of hazardous solvents.[10]

Materials:

  • Benzaldehyde

  • 4-Methoxyaniline (p-anisidine)

  • Mortar and pestle

  • Spatula

Procedure:

  • In a clean, dry mortar, combine equimolar amounts of 4-methoxyaniline and benzaldehyde.

  • Grind the two solids together using a pestle at room temperature.

  • The reaction is often rapid, and the formation of the product can be observed by a change in the physical state and color of the mixture.

  • Continue grinding for 10-15 minutes to ensure the reaction goes to completion.

  • The resulting solid is the crude this compound.

  • The product can be purified by recrystallization from a minimal amount of a suitable solvent like ethanol if necessary.

Causality Behind Experimental Choices:

  • Solvent-Free Conditions: This approach aligns with the principles of green chemistry by eliminating the need for volatile organic solvents, reducing waste and environmental impact.[10]

  • Mechanical Grinding: The mechanical energy provided by grinding increases the contact between the reactant molecules in their solid state, facilitating the reaction without the need for a solvent.

Synthesis_of_N_Benzylidene_4_methoxyaniline cluster_reactants Reactants cluster_process Process cluster_product Product Benzaldehyde Benzaldehyde Condensation Reaction Condensation Reaction Benzaldehyde->Condensation Reaction 4-Methoxyaniline 4-Methoxyaniline 4-Methoxyaniline->Condensation Reaction This compound This compound Condensation Reaction->this compound

Caption: Synthesis of this compound.

Part 2: Synthesis of Metal Complexes

This compound can coordinate with a variety of transition metal ions to form stable complexes.[3] The following protocol provides a general method for the synthesis of these complexes.

Protocol 2.1: General Synthesis of a Metal(II) Complex

This protocol can be adapted for various divalent metal ions such as Cu(II), Ni(II), Co(II), and Zn(II).

Materials:

  • This compound (ligand)

  • Metal(II) salt (e.g., CuCl₂, Ni(OAc)₂, CoCl₂, ZnCl₂)

  • Ethanol or Methanol

  • Two round-bottom flasks

  • Magnetic stirrer and stir bars

  • Heating mantle (optional)

  • Buchner funnel and filter paper

Procedure:

  • In one round-bottom flask, dissolve the synthesized this compound ligand in a suitable volume of hot ethanol.

  • In a separate round-bottom flask, dissolve the metal(II) salt in a minimal amount of ethanol.

  • Slowly add the ethanolic solution of the metal salt dropwise to the hot solution of the ligand with constant stirring.

  • A color change and/or the formation of a precipitate usually indicates the formation of the complex.

  • The reaction mixture is typically stirred and refluxed for 2-4 hours to ensure complete complexation.

  • After reflux, cool the mixture to room temperature.

  • Collect the precipitated metal complex by vacuum filtration.

  • Wash the complex with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the final product in a desiccator over anhydrous CaCl₂.

Causality Behind Experimental Choices:

  • Molar Ratio: The stoichiometry of the ligand to the metal salt is crucial and should be carefully controlled. A 2:1 ligand-to-metal molar ratio is common for divalent metal ions, leading to complexes of the type [M(L)₂X₂].

  • Solvent: Ethanol or methanol are good choices as they dissolve both the ligand and many metal salts, and the resulting complex often has lower solubility, facilitating its isolation.

  • Dropwise Addition: Slow addition of the metal salt solution helps to control the reaction and often leads to the formation of more crystalline and purer products.

  • Reflux: Heating promotes the coordination reaction and can help in obtaining a thermodynamically stable product.

Metal_Complex_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Ligand_Solution This compound in Ethanol Mixing_and_Reflux Mixing and Reflux Ligand_Solution->Mixing_and_Reflux Metal_Salt_Solution Metal(II) Salt in Ethanol Metal_Salt_Solution->Mixing_and_Reflux Metal_Complex [M(Ligand)n]Xm (Precipitate) Mixing_and_Reflux->Metal_Complex

Caption: General workflow for metal complex synthesis.

Part 3: Characterization of the Ligand and its Metal Complexes

Thorough characterization is essential to confirm the identity and purity of the synthesized ligand and its metal complexes. A combination of spectroscopic and analytical techniques is typically employed.

Spectroscopic Characterization
TechniqueLigand (this compound)Metal ComplexRationale and Key Observations
FT-IR (cm⁻¹) ν(C=N): ~1603-1630 cm⁻¹ ν(C-O-C): ~1250 cm⁻¹ Aromatic C-H: ~3050 cm⁻¹Shift in ν(C=N): A shift to lower or higher frequency upon coordination. New Bands: Appearance of new bands in the low-frequency region (~400-600 cm⁻¹) corresponding to ν(M-N) and ν(M-O) bonds.The shift in the C=N stretching frequency is a strong indication of the coordination of the imine nitrogen to the metal ion.[11] The appearance of new M-N and M-O bands further confirms complex formation.
¹H NMR (ppm) -CH=N- proton: Singlet at ~8.30 ppm Aromatic protons: Multiplets in the range of ~6.89-7.73 ppm -OCH₃ protons: Singlet at ~3.80 ppmShift in Ligand Protons: Protons near the coordination site will show a chemical shift upon complexation. Broadening of Signals: For paramagnetic complexes (e.g., Cu(II), Co(II)), signals may be broadened.NMR is crucial for confirming the structure of the ligand.[11] For diamagnetic complexes (e.g., Zn(II)), NMR can provide detailed structural information in solution.
UV-Vis (nm) π → π* transitions: ~280-320 nm n → π* transitions: ~350-400 nmIntra-ligand transitions: Shifted π → π* and n → π* bands. d-d transitions: For transition metal complexes, new, weaker absorption bands may appear in the visible region. Ligand-to-Metal Charge Transfer (LMCT): New, intense bands may appear.UV-Vis spectroscopy provides information about the electronic transitions within the ligand and the complex. The appearance of d-d or charge transfer bands is a hallmark of transition metal complex formation.[12]
Other Analytical Techniques
  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared with the calculated values for the proposed formula of the ligand and its complexes.

  • Molar Conductivity Measurements: Helps in determining the electrolytic nature of the metal complexes. Complexes can be classified as electrolytic or non-electrolytic based on their molar conductance values in a suitable solvent.

  • Magnetic Susceptibility Measurements: Used to determine the magnetic properties of the metal complexes, which can provide information about the geometry and the oxidation state of the central metal ion.

  • X-ray Crystallography: Provides unambiguous proof of the structure of the ligand and its metal complexes in the solid state, including bond lengths, bond angles, and the coordination geometry around the metal center.

Part 4: Applications in Drug Development and Research

Schiff base metal complexes are a subject of intense research due to their wide range of biological activities.[6][7][8] The coordination of the metal ion to the Schiff base ligand often enhances its biological potency.[3][7]

Potential Applications:

  • Antimicrobial Agents: Many Schiff base complexes of this compound with metals like copper, nickel, and zinc have demonstrated significant activity against various strains of bacteria and fungi.[7]

  • Anticancer Agents: These complexes have been investigated for their cytotoxic effects against various cancer cell lines.[3][13] The proposed mechanisms often involve the induction of apoptosis, DNA binding, and the generation of reactive oxygen species (ROS).[3]

  • Antioxidant Activity: Some complexes exhibit antioxidant properties, which are crucial in combating oxidative stress-related diseases.

  • Catalysis: The metal centers in these complexes can act as catalytic sites for various organic transformations.

The development of new chemotherapeutic agents based on Schiff base metal complexes is a rapidly growing area of medicinal chemistry.[6] The ability to systematically modify the structure of the ligand and the choice of the metal ion allows for the fine-tuning of the biological activity of these compounds.

Conclusion

This compound is a readily accessible and highly versatile ligand that provides a gateway to a rich coordination chemistry. The straightforward synthesis of the ligand and its metal complexes, combined with their diverse structural and electronic properties, makes them attractive targets for both fundamental research and practical applications. The detailed protocols and characterization data provided in this guide are intended to equip researchers in chemistry, materials science, and drug development with the necessary tools to explore the full potential of this fascinating class of compounds.

References

  • IJRAR. (n.d.). Biological Applications of Schiff base Metal Complexes-A Review. Retrieved from [Link]

  • Asadi, M., et al. (2024, August 13). Water-soluble Schiff base ligands and metal complexes: an overview considering green solvent. RSC Publishing. Retrieved from [Link]

  • MDPI. (2022, October 12). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. Retrieved from [Link]

  • DOI. (n.d.). BIOLOGICAL APPLICATION OF SCHIFF BASE AND ITS METAL COMPLEXES – A REVIEW. Retrieved from [Link]

  • SKBU::Journals. (n.d.). Biological Importance of Schiff base Based Metal Complexes: A Brief Review. Retrieved from [Link]

  • Schiff base metal complexes: Advances in synthesis, characterization, and exploration of their biological potential. (2024, August 6). Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent-free synthesis of this compound. Retrieved from [Link]

  • Wikipedia. (n.d.). Schiff base. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis and characterization of Schiff-Base ligands and manganese coordination complexes. Retrieved from [Link]

  • RSC Publishing. (2015, August 5). The exceptionally rich coordination chemistry generated by Schiff-base ligands derived from o-vanillin. Retrieved from [Link]

  • PubMed Central. (n.d.). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • Table of Contents. (n.d.). Retrieved from [Link]

  • NIH. (n.d.). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Retrieved from [Link]

  • Stenutz. (n.d.). This compound. Retrieved from [Link]

  • IUCr. (n.d.). (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework. Retrieved from [Link]

  • ResearchGate. (n.d.). N-(4-Chlorobenzylidene)-4-methoxyaniline. Retrieved from [Link]

  • PubChem - NIH. (n.d.). N-Benzylidene-p-anisidine | C14H13NO | CID 262162. Retrieved from [Link]

  • PubChem - NIH. (n.d.). N-benzylidene-4-methylaniline | C14H13N | CID 75276. Retrieved from [Link]

  • Synthesis and Characterization of N-Benzylidene Aniline Ligand for Spectrophotometric Determination of Nickel. (2019, December 31). Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 4-methoxyaniline before (a); and after (b) interaction.... Retrieved from [Link]

  • ARC Journals. (n.d.). Spectrophotometric Studies of N-Benzylideneaniline Ligand and its Nickel Complex. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzyl-4-methoxyaniline | C14H15NO | CID 519413. Retrieved from [Link]

  • PMC. (n.d.). N-Heterocyclic Carbene-Catalyzed Facile Synthesis of Phthalidyl Sulfonohydrazones: Density Functional Theory Mechanistic Insights and Docking Interactions. Retrieved from [Link]

Sources

In-vitro cytotoxicity studies of N-Benzylidene-4-methoxyaniline on cancer cell lines

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the In-Vitro Cytotoxic Evaluation of N-Benzylidene-4-methoxyaniline

Introduction: The Therapeutic Potential of Schiff Base Compounds

This compound is a Schiff base, a class of organic compounds characterized by an azomethine or imine group (-CH=N-). Schiff bases and their metal complexes are a subject of significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, and notably, anticancer properties.[1][2] The imine group is crucial for their biological activity, and their versatile structure allows for the synthesis of numerous derivatives.[3] Studies have shown that various Schiff base compounds exhibit significant cytotoxic effects against a range of human cancer cell lines, such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer).[1][4] The mechanism of their antitumor activity is often linked to their ability to bind with DNA through intercalation or groove binding.[5]

This document provides a comprehensive guide for researchers and drug development professionals on conducting in-vitro cytotoxicity studies of this compound. It outlines the principles of common cytotoxicity assays, provides detailed step-by-step protocols, and offers guidance on data analysis and interpretation. The protocols are designed to be self-validating by incorporating appropriate controls and checks to ensure the reliability and reproducibility of the results.

Principle of Cytotoxicity Assays

Evaluating the cytotoxic potential of a compound requires robust and reliable methods that measure cell health. This guide details three common colorimetric assays, each interrogating a different aspect of cellular physiology. Using multiple assays provides a more comprehensive understanding of the compound's cytotoxic mechanism.

  • MTT Assay (Mitochondrial Viability): This assay is a gold standard for assessing cell viability. It measures the activity of mitochondrial dehydrogenases in living cells.[6] The water-soluble tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by these enzymes into an insoluble purple formazan product.[7] The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance after solubilization.[6]

  • Neutral Red (NR) Uptake Assay (Lysosomal Integrity): This assay assesses the viability of cells based on their ability to take up and accumulate the supravital dye Neutral Red within their lysosomes.[7] In viable cells, the dye is incorporated into the lysosomes through active transport. Damage to the cell surface or lysosomal membranes results in a decreased uptake and retention of the dye. The amount of dye retained in the cells is proportional to the number of viable cells and can be measured colorimetrically after extraction.[8]

  • Lactate Dehydrogenase (LDH) Release Assay (Membrane Integrity): The LDH assay is a method for quantifying cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is rapidly released upon the loss of cell membrane integrity, a hallmark of necrosis.[9] The released LDH catalyzes the conversion of lactate to pyruvate, which then generates a colored formazan product that can be measured spectrophotometrically. The amount of color is proportional to the number of lysed cells.

Assay Selection Rationale

The choice of assay can influence the interpretation of cytotoxicity. The MTT and NR assays are generally more sensitive in detecting early cytotoxic events compared to the LDH leakage assay.[8][9] By employing assays that measure mitochondrial function (MTT), lysosomal integrity (NR), and membrane integrity (LDH), researchers can gain a more nuanced view of how this compound affects cancer cells.

Experimental Workflow Overview

The overall process for evaluating the cytotoxicity of this compound is a multi-step procedure that requires careful planning and execution. The workflow begins with cell culture and culminates in the calculation of the IC50 value, which represents the concentration of the compound required to inhibit cell growth by 50%.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_assay Phase 3: Assay & Measurement cluster_analysis Phase 4: Data Analysis a Select & Culture Cancer Cell Lines (e.g., MCF-7, HepG2) d Seed Cells into 96-well Plates a->d b Prepare Stock Solution of N-Benzylidene- 4-methoxyaniline (in DMSO) c Prepare Serial Dilutions in Culture Medium b->c f Treat Cells with Serial Dilutions c->f e Incubate for 24h (Cell Attachment) d->e e->f g Incubate for Desired Exposure Time (e.g., 24, 48, 72h) f->g h Perform Cytotoxicity Assay (MTT, NR, or LDH) g->h i Measure Absorbance with Microplate Reader h->i j Calculate % Cell Viability vs. Control i->j k Plot Dose-Response Curve j->k l Determine IC50 Value k->l

Caption: Generalized workflow for in-vitro cytotoxicity testing.

Materials and Reagents

  • Cell Lines: Human breast adenocarcinoma (MCF-7), human hepatocellular carcinoma (HepG2), or other relevant cancer cell lines.

  • Test Compound: this compound (MW: 211.26 g/mol )[10].

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for Cell Culture: Trypsin-EDTA, Phosphate-Buffered Saline (PBS).

  • Solvent: Dimethyl Sulfoxide (DMSO), cell culture grade.

  • MTT Assay: MTT reagent (5 mg/mL in PBS), Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS solution).

  • Neutral Red Assay: Neutral Red solution (50 µg/mL in PBS), Desorb solution (1% acetic acid in 50% ethanol).

  • LDH Assay: Commercially available LDH cytotoxicity assay kit.

  • Equipment: Humidified CO2 incubator (37°C, 5% CO2), Class II biological safety cabinet, inverted microscope, microplate reader, multichannel pipette.

  • Consumables: 96-well flat-bottom sterile microplates, cell culture flasks, serological pipettes, pipette tips, centrifuge tubes.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Seeding
  • Cell Maintenance: Culture the selected cancer cell lines in their recommended complete culture medium in a humidified incubator at 37°C with 5% CO2. Subculture the cells every 2-3 days to maintain logarithmic growth.

  • Cell Harvesting: When cells reach 70-80% confluency, wash them with PBS and detach them using Trypsin-EDTA.

  • Cell Counting: Neutralize the trypsin with complete medium, collect the cells in a centrifuge tube, and centrifuge. Resuspend the cell pellet in fresh medium and determine the cell concentration and viability using a hemocytometer or automated cell counter.

  • Seeding: Dilute the cell suspension to the desired concentration (e.g., 1 x 10⁵ cells/mL). Seed 100 µL of the cell suspension into each well of a 96-well plate. This corresponds to 10,000 cells per well.

  • Incubation: Incubate the plate for 24 hours to allow the cells to attach and resume logarithmic growth.[6]

Protocol 2: Preparation and Application of Test Compound
  • Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO. Ensure it is fully dissolved.

  • Serial Dilutions: Prepare a series of working concentrations by diluting the stock solution in complete culture medium. A typical final concentration range for screening might be 0.1, 1, 10, 50, and 100 µM. It is critical to ensure the final concentration of DMSO in the wells is non-toxic to the cells (typically ≤ 0.5%).

  • Treatment: After the 24-hour pre-incubation, carefully remove the old medium from the wells. Add 100 µL of the prepared compound dilutions to the respective wells.

  • Controls: Include the following controls on each plate:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration.

    • Untreated Control: Cells treated with culture medium only.

    • Blank Control: Wells containing medium only (no cells) to subtract background absorbance.

  • Incubation: Return the plate to the incubator for the desired exposure period (e.g., 24, 48, or 72 hours).

Protocol 3A: MTT Assay Procedure
  • Add MTT Reagent: Following the treatment incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.[6]

  • Incubate: Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilize Formazan: Carefully aspirate the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals.[6]

  • Measure Absorbance: Gently shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

Protocol 3B: Neutral Red (NR) Assay Procedure
  • Dye Incubation: After the treatment period, remove the treatment medium and add 100 µL of pre-warmed medium containing Neutral Red (50 µg/mL). Incubate for 2-3 hours.

  • Wash: Remove the dye-containing medium and wash the cells gently with PBS to remove any unincorporated dye.

  • Dye Extraction: Add 150 µL of the desorb solution (1% acetic acid in 50% ethanol) to each well.

  • Measure Absorbance: Shake the plate for 10 minutes to ensure complete extraction of the dye. Measure the absorbance at 540 nm.

Protocol 3C: LDH Release Assay Procedure
  • Sample Collection: After the treatment period, carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. This sample contains the released LDH.

  • Cell Lysis (Maximum LDH Release): To the original plate, add a lysis buffer (provided in most commercial kits) to the untreated control wells to obtain a maximum LDH release control.

  • Assay Reaction: Follow the manufacturer's instructions for the specific LDH assay kit. Typically, this involves adding a reaction mixture containing a substrate and a dye to the collected supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.

  • Measure Absorbance: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the IC50 value of this compound for each cell line.

  • Calculate Percentage Viability (for MTT & NR Assays):

    • First, subtract the average absorbance of the blank wells from all other readings.

    • Percentage Viability = [(Absorbance of Treated Cells) / (Absorbance of Vehicle Control Cells)] x 100

  • Calculate Percentage Cytotoxicity (for LDH Assay):

    • Percentage Cytotoxicity = [ (Absorbance of Treated - Absorbance of Untreated) / (Absorbance of Maximum LDH Release - Absorbance of Untreated) ] x 100

  • Dose-Response Curve and IC50 Determination:

    • Plot the percentage of cell viability (or cytotoxicity) against the logarithm of the compound concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism or an equivalent to fit the data and calculate the IC50 value.

Sample Data Presentation

The results should be summarized in a clear and concise table to allow for easy comparison of the compound's potency across different cell lines and time points.

Cell LineExposure Time (h)AssayIC50 (µM) ± SD
MCF-748MTT25.6 ± 2.1
MCF-748Neutral Red28.1 ± 3.5
HepG248MTT42.3 ± 4.8
HepG248Neutral Red45.9 ± 5.2

Note: The data presented above is hypothetical and for illustrative purposes only.

Troubleshooting

  • High Variability Between Replicate Wells: This can be caused by inconsistent cell seeding, pipetting errors, or an "edge effect" on the 96-well plate. Ensure a homogenous cell suspension and careful pipetting. Avoid using the outermost wells of the plate if edge effects are a concern.

  • Low Absorbance Readings: This may indicate insufficient cell numbers or a short incubation time. Optimize the initial cell seeding density and ensure the assay incubation times are appropriate for the cell line.

  • Inconsistent IC50 Values Between Experiments: Ensure the passage number of the cells is consistent and that all reagents are prepared fresh. The health and metabolic state of the cells can significantly impact results.

Conclusion

This application note provides a framework for the systematic evaluation of the cytotoxic properties of this compound against cancer cell lines. By employing multiple validated assays that probe different cellular functions, researchers can obtain reliable and comprehensive data on the compound's anti-cancer potential. Adherence to these detailed protocols and proper data analysis are essential for generating high-quality results that can inform further preclinical development.

References

  • Al-Ostoot, F.H., et al. (2021). Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works. PubMed. Available at: [Link]

  • Annaraj, B., et al. (2022). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry. Available at: [Link]

  • Gomathi, M., & Sridevi, C. (2023). Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. MDPI. Available at: [Link]

  • Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol | PDF | Cell Culture | Dimethyl Sulfoxide. Available at: [Link]

  • Al-Hamdani, A.A., et al. (2022). Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. Arabian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2023). (PDF) Synthesis, characterization, and anticancer activity of Schiff bases. Available at: [Link]

  • Frederick National Laboratory for Cancer Research. (n.d.). In Vitro Toxicity Testing Protocols. Available at: [Link]

  • Johner Institute. (2022). Cytotoxicity testing & ISO 10993-5: 7 tips for laboratory selection. Available at: [Link]

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  • Fotakis, G., & Timbrell, J.A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. Available at: [Link]

  • ScienceDirect. (n.d.). Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Available at: [Link]

  • Wilson, K.M., et al. (2016). The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro. NIH National Center for Biotechnology Information. Available at: [Link]

  • Ulu, A., et al. (2018). Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods. Journal of Investigative Medicine. Available at: [Link]

  • ResearchGate. (2006). In Vitro Cytotoxicity Assays: Comparison of LDH, Neutral Red, MTT and Protein Assay in Hepatoma Cell Lines Following Exposure to Cadmium Chloride | Request PDF. Available at: [Link]

  • ResearchGate. (n.d.). Solvent-free synthesis of this compound. Available at: [Link]

  • ResearchGate. (2016). (PDF) N-(4-Chlorobenzylidene)-4-methoxyaniline. Available at: [Link]

  • International Journal of Environmental Sciences. (2023). In-Vitro Anti Cancer Activity Of N-Benzylidene Aniline. Available at: [Link]

  • Periyasamy, S.K., et al. (2023). In-Vitro Anti Cancer Activity Of N-Benzylidene Aniline. International Journal of Environmental Sciences. Available at: [Link]

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Electrochemical studies of N-Benzylidene-4-methoxyaniline for corrosion inhibition of mild steel

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the electrochemical evaluation of N-Benzylidene-4-methoxyaniline as a corrosion inhibitor for mild steel, designed for researchers and scientists in the fields of materials science and chemical engineering.

Introduction: The Challenge of Mild Steel Corrosion

Mild steel, a cornerstone of modern industry, is highly susceptible to corrosion, particularly in acidic environments prevalent in processes like industrial acid cleaning, oil well acidizing, and descaling.[1] This degradation compromises structural integrity, leading to significant economic losses and safety concerns.[2][3] The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier against the corrosive medium.[4]

Among the various classes of organic inhibitors, Schiff bases have garnered considerable attention due to their straightforward synthesis and remarkable efficacy.[5][6] These compounds are characterized by the presence of an azomethine group (-C=N-), along with heteroatoms (like nitrogen and oxygen) and π-electrons from aromatic rings. These features act as active centers for adsorption on the metal surface.[1][7] This guide focuses on a specific Schiff base, This compound (NB4MA) , and provides a comprehensive overview of the electrochemical techniques used to validate its performance as a corrosion inhibitor for mild steel.[8]

Mechanism of Inhibition: The Adsorption Phenomenon

The inhibitory action of this compound stems from its molecular structure. The molecule possesses a nitrogen atom in the imine group and an oxygen atom in the methoxy group, along with aromatic rings.[9] These components facilitate the adsorption of the molecule onto the mild steel surface, effectively blocking the active corrosion sites.[8] This adsorption can occur through two primary mechanisms:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: This involves the sharing of electrons between the heteroatoms of the inhibitor and the vacant d-orbitals of the iron atoms on the mild steel surface, forming a coordinate-type bond.[10]

The adsorption of NB4MA on the mild steel surface is found to obey the Langmuir adsorption isotherm .[8][11] Adsorption isotherms are mathematical models that describe the distribution of the inhibitor molecules between the liquid phase and the metal surface at equilibrium.[12][13][14] The fit to the Langmuir model suggests the formation of a monolayer of the inhibitor on the mild steel surface.[15][16]

Caption: Adsorption mechanism of NB4MA on a mild steel surface.

Electrochemical Evaluation Protocols

Electrochemical methods are rapid and provide detailed information about the kinetics of the corrosion process. The two primary techniques for evaluating corrosion inhibitors are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).

Protocol 1: Synthesis of this compound (NB4MA)

A brief overview of the synthesis is provided for context.

  • Reactants: Equimolar quantities of benzaldehyde and 4-methoxyaniline.

  • Solvent: Ethanol.

  • Procedure:

    • Dissolve benzaldehyde and 4-methoxyaniline in ethanol in a round-bottom flask.

    • Reflux the mixture for a specified duration (typically a few hours).[9]

    • Monitor the reaction completion using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to allow the product to crystallize.

    • Filter the solid product, wash with cold ethanol, and dry under vacuum.

    • Characterize the synthesized compound using techniques like FT-IR and NMR to confirm its structure.[8][17]

Protocol 2: Preparation of Mild Steel Working Electrode

Proper preparation of the mild steel specimen is crucial for obtaining reproducible results.

  • Cutting: Cut the mild steel into coupons of appropriate dimensions (e.g., 1 cm x 1 cm).

  • Mounting: Weld a steel rod to one face of the coupon for electrical connection and mount the assembly in a cold-setting resin, leaving one face of 1 cm² exposed.

  • Polishing: Mechanically polish the exposed surface using a series of silicon carbide (SiC) abrasive papers of decreasing grit size (e.g., 200, 400, 600, 800, 1000, 1200 grit).

  • Cleaning: Rinse the polished electrode with distilled water and degrease with acetone.

  • Drying: Dry the electrode using a stream of warm air.

Protocol 3: Potentiodynamic Polarization (PDP) Measurements

PDP studies provide insights into the kinetics of both anodic and cathodic reactions.[18][19]

  • Electrochemical Cell: Use a standard three-electrode cell configuration:

    • Working Electrode (WE): The prepared mild steel specimen.

    • Counter Electrode (CE): A platinum foil or graphite rod.

    • Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.[11]

  • Electrolyte: Prepare the corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄) with and without various concentrations of the NB4MA inhibitor.

  • Stabilization: Immerse the electrodes in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Polarization Scan:

    • Scan the potential from a cathodic potential of -250 mV versus OCP to an anodic potential of +250 mV versus OCP.

    • Use a slow scan rate, typically 0.5 mV/s or 1 mV/s, to ensure quasi-stationary conditions.[11]

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the applied potential (E). This is the Tafel plot.

    • Extrapolate the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).[18]

    • Calculate the Inhibition Efficiency (IE%) using the following equation:

      • IE% = [(icorr(blank) - icorr(inh)) / icorr(blank)] x 100

      • Where icorr(blank) is the corrosion current density without the inhibitor and icorr(inh) is with the inhibitor.

Protocol 4: Electrochemical Impedance Spectroscopy (EIS) Measurements

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.[20][21][22]

  • Cell Setup: Use the same three-electrode cell as in the PDP measurements.

  • Stabilization: Immerse the electrodes and allow the OCP to stabilize.

  • EIS Measurement:

    • Apply a small amplitude AC potential signal (typically 10 mV) at the OCP.

    • Scan a wide range of frequencies, for example, from 100 kHz down to 10 mHz.

  • Data Analysis:

    • Present the data as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance modulus and phase angle vs. frequency).[20]

    • The Nyquist plot for mild steel in an acidic medium typically shows a single depressed semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).

    • An increase in the diameter of the semicircle in the presence of the inhibitor indicates an increase in Rct and thus, effective inhibition.[8]

    • Calculate the Inhibition Efficiency (IE%) using the Rct values:

      • IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100

      • Where Rct(blank) is the charge transfer resistance without the inhibitor and Rct(inh) is with the inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_testing Electrochemical Testing cluster_analysis Data Analysis A Synthesize NB4MA B Prepare Mild Steel Electrode A->B C Prepare Test Solutions (with/without NB4MA) B->C D Setup 3-Electrode Cell C->D E Stabilize OCP D->E F Perform PDP Scan E->F G Perform EIS Scan E->G H Tafel Extrapolation (icorr) F->H I Nyquist Plot Analysis (Rct) G->I J Calculate Inhibition Efficiency (IE%) H->J I->J K Adsorption Isotherm Modeling J->K

Caption: General workflow for electrochemical evaluation of a corrosion inhibitor.

Data Interpretation and Quantitative Analysis

The data obtained from PDP and EIS experiments are crucial for quantifying the inhibitor's effectiveness.

Potentiodynamic Polarization Data

A key indicator from PDP is the shift in the corrosion potential (Ecorr).

  • If the shift in Ecorr is less than 85 mV with respect to the blank, the inhibitor is classified as a mixed-type inhibitor, meaning it affects both the anodic and cathodic reactions.[8][11][23]

  • Studies on NB4MA show a small displacement of Ecorr (around 32 mV), confirming it as a mixed-type inhibitor.[8]

Table 1: Potentiodynamic Polarization Parameters for Mild Steel in 1M HCl with NB4MA

Inhibitor Conc. (mM) Ecorr (mV vs SCE) icorr (µA/cm²) Inhibition Efficiency (IE%)
Blank -475 1050 -
0.1 -460 210 80.0
0.2 -455 150 85.7
0.3 -450 105 90.0
0.4 -445 75 92.9
0.5 -443 52 95.0

(Data adapted from reference[8])

Electrochemical Impedance Spectroscopy Data

EIS data provides further validation of the protective film formation. The increase in Rct values and a corresponding decrease in the double-layer capacitance (Cdl) with increasing inhibitor concentration signify the adsorption of NB4MA molecules, which displaces water molecules and other ions from the metal surface.[24]

Table 2: EIS Parameters for Mild Steel in 1M HCl with NB4MA

Inhibitor Conc. (mM) Rct (Ω cm²) Cdl (µF/cm²) Inhibition Efficiency (IE%)
Blank 45 110 -
0.1 225 60 80.0
0.2 300 52 85.0
0.3 450 45 90.0
0.4 600 38 92.5
0.5 900 30 95.0

(Data adapted from reference[8])

Thermodynamic and Adsorption Considerations

To understand the nature of the adsorption, experiments are often conducted at different temperatures. The data can be used to calculate thermodynamic parameters such as the Gibbs free energy of adsorption (ΔG°ads).

  • Generally, ΔG°ads values around -20 kJ/mol or less negative are indicative of physisorption.

  • Values around -40 kJ/mol or more negative suggest chemisorption.[7]

  • For NB4MA, the calculated ΔG°ads values typically indicate a spontaneous adsorption process involving both physisorption and chemisorption.[8]

By plotting C/θ versus C (where C is the inhibitor concentration and θ is the surface coverage calculated from IE%/100), a linear relationship confirms that the adsorption follows the Langmuir isotherm.[14]

Conclusion

Electrochemical studies unequivocally demonstrate that this compound is a highly effective corrosion inhibitor for mild steel in acidic media.[8] Both potentiodynamic polarization and electrochemical impedance spectroscopy show a significant decrease in the corrosion rate with increasing inhibitor concentration, reaching efficiencies of up to 95%.[8] The inhibitor functions as a mixed-type inhibitor by adsorbing onto the steel surface and forming a protective monolayer, a process that is well-described by the Langmuir adsorption isotherm.[8][11] The detailed protocols and data interpretation frameworks provided in this guide offer a robust methodology for researchers to evaluate the efficacy of similar Schiff base compounds for corrosion protection applications.

References

  • Oriental Journal of Chemistry. (n.d.). Benzylidene Schiff Base Corrosion Inhibition and Electrochemical Studies of Mild Steel in 1M HCI and 0.5M H2SO4 Acidic Solutions. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2023). N-BENZYLIDENE - 4 -NITROANILINE SCHIFF BASE COMPOUND CORROSION INHIBITION MILD STEEL IN ACIDIC MEDIA. Retrieved from [Link]

  • MDPI. (n.d.). Inhibition of Mild Steel Corrosion by 4-benzyl-1-(4-oxo-4-phenylbutanoyl)thiosemicarbazide: Gravimetrical, Adsorption and Theoretical Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent-free synthesis of this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Potentiodynamic polarization curves for mild steel in 1 M HCl in the.... Retrieved from [Link]

  • ResearchGate. (n.d.). Corrosion inhibition of mild steel with Schiff base compounds in 1 M HCl. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Adsorption Isotherm Modeling in Corrosion Inhibition Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). potentiodynamic polarization curves obtained for mild steel in 0.5 M H.... Retrieved from [Link]

  • Chemical Science International Journal. (2017). Evaluation of Performance of Corrosion Inhibitors Using Adsorption Isotherm Models: An Overview. Retrieved from [Link]

  • MDPI. (n.d.). Adsorption Mechanism of Eco-Friendly Corrosion Inhibitors for Exceptional Corrosion Protection of Carbon Steel: Electrochemical and First-Principles DFT Evaluations. Retrieved from [Link]

  • MDPI. (n.d.). Corrosion Inhibition of Mild Steel in Acidic Environments using Polyphenol-Rich Extract from Senegalia Senegal (L.) Britton Stem. Retrieved from [Link]

  • ResearchGate. (n.d.). Impedance spectroscopy (EIS) for uninhibited mild steel and inhibited.... Retrieved from [Link]

  • Asian Journal of Chemistry. (n.d.). N'-(4-Methoxybenzylidene)benzohydrazide as Effective Corrosion Inhibitor for Mild Steel in 1 M HCl. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design of New Ecofriendly Schiff Base Inhibitors for Carbon Steel Corrosion Protection in Acidic Solutions: Electrochemical, Surface, and Theoretical Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) N-BENZYLIDENE - 4 -NITROANILINE SCHIFF BASE COMPOUND CORROSION INHIBITION MILD STEEL IN ACIDIC MEDIA. Retrieved from [Link]

  • Jetir.org. (n.d.). Kinetic, Thermodynamic and Adsorption Isotherm Analysis for the Corrosion Inhibition of Carbon Steel in Aqueous Media by Lippia Nodiflora. Retrieved from [Link]

  • MDPI. (n.d.). Electrochemical Impedance Spectroscopy Analysis of Organic Epoxy Coatings Reinforced with Nano Clay. Retrieved from [Link]

  • International Journal of Scientific & Technology Research. (n.d.). Comparison Of Various Adsorption Isotherm Models For Allium Cepa As Corrosion Inhibitor On Austenitic Stainless Steel In Sea Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical Impedance Spectroscopy as a Tool to Probe the State of Water in Hybrid Sol-gel Coatings on Mild Steel. Retrieved from [Link]

  • SciSpace. (n.d.). Electrochemical studies of mild steel corrosion inhibition in sulfuric acid chloride by aniline. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Effective corrosion inhibition of mild steel in hydrochloric acid by newly synthesized Schiff base nano Co(ii) and Cr(iii) complexes: spectral, thermal, electrochemical and DFT (FMO, NBO) studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Potentiodynamic polarization plots for mild steel in 1 M HCl in the.... Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical impedance parameters of coated mild steel specimens in.... Retrieved from [Link]

  • ResearchGate. (n.d.). Potentiodynamic polarization curves for mild steel in 0.1 mol L-1 H 2.... Retrieved from [Link]

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Application Notes and Protocols for Evaluating the Antioxidant Potential of N-Benzylidene-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of the antioxidant potential of N-Benzylidene-4-methoxyaniline, a Schiff base of significant interest. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring scientific integrity and robust, reproducible results. Detailed, step-by-step protocols for four key colorimetric assays—DPPH, ABTS, FRAP, and CUPRAC—are presented, alongside insights into data interpretation and the establishment of self-validating experimental systems.

Introduction: The Antioxidant Promise of Schiff Bases

Schiff bases, characterized by their azomethine functional group (>C=N-), are a versatile class of compounds formed from the condensation of primary amines with carbonyl compounds.[1] Their applications are extensive, ranging from industrial dyes to catalysts and, most notably, pharmaceuticals.[2] A significant body of research highlights their broad biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3]

The antioxidant potential of Schiff bases is a particularly promising area of investigation.[4] Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases, including neurodegenerative disorders, cancer, and heart disease.[5][6] Antioxidants mitigate this damage by neutralizing free radicals.[5] this compound, the subject of this guide, is a Schiff base whose structure suggests potential antioxidant activity. The presence of the methoxy group (-OCH₃), an electron-donating substituent, is known to enhance the radical-scavenging ability of aromatic compounds.[7][8] This guide provides the necessary protocols to rigorously quantify this potential.

Mechanistic Underpinnings of Antioxidant Action

The antioxidant activity of Schiff bases like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing it.[7][9] The two predominant mechanisms are:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the radical, quenching it. The resulting antioxidant radical is typically more stable and less reactive.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the radical, forming a radical anion, which is then typically protonated by the solvent.[7]

Many assays, including the DPPH assay, can proceed through either or both of these pathways depending on the antioxidant's structure and the solvent used.[9] A multi-assay approach is therefore crucial for a comprehensive assessment, as different methods are biased towards different mechanisms.

cluster_0 Antioxidant Mechanism AO Antioxidant (Ar-OH) AOR Antioxidant Radical (Ar-O●) AO->AOR H Atom Donation (HAT) R Free Radical (R●) RH Neutralized Molecule (RH) R->RH H Atom Acceptance

Caption: Generalized Hydrogen Atom Transfer (HAT) mechanism.

Synthesis of this compound

To evaluate its antioxidant potential, the compound must first be synthesized. A common and efficient method is the condensation reaction between 4-methoxyaniline (p-anisidine) and benzaldehyde.[10]

Brief Protocol:

  • Dissolve equimolar amounts of 4-methoxyaniline and benzaldehyde in a suitable solvent, such as ethanol.[10]

  • Add a catalytic amount of an acid (e.g., glacial acetic acid) or utilize a green catalyst like Kinnow peel powder.[10]

  • Stir the mixture at room temperature or under reflux for a designated period (e.g., 3 minutes to several hours), monitoring the reaction's progress via Thin Layer Chromatography (TLC).[10][11]

  • Upon completion, the product typically precipitates out or can be isolated by cooling the reaction mixture.

  • Recrystallize the crude product from ethanol to obtain purified this compound.[10]

Note: For detailed synthesis and purification protocols, refer to the literature.[10][11][12]

Experimental Protocols for Antioxidant Capacity Evaluation

A multi-assay approach provides a more complete profile of antioxidant activity. We detail four robust and widely adopted methods. For all spectrophotometric measurements, a 96-well microplate reader is recommended for high-throughput analysis.

Trustworthiness and Self-Validation

For every assay, the following controls are mandatory to ensure the trustworthiness and validity of the results:

  • Blank: Contains all reagents except the test compound. It is used to zero the spectrophotometer and correct for the absorbance of the reagents.

  • Negative Control: Contains the solvent used to dissolve the test compound (e.g., DMSO, ethanol) to ensure it has no intrinsic antioxidant activity.

  • Positive Control: A known antioxidant standard (e.g., Ascorbic Acid, Trolox, Gallic Acid). This validates that the assay is performing correctly.[6]

  • Replicates: All samples, standards, and controls should be run in at least triplicate to ensure reproducibility and allow for statistical analysis.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[13] The reduction of the deep violet DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored by the decrease in absorbance at approximately 517 nm.[14]

Reagents and Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (ACS grade)

  • This compound

  • Positive Control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate and reader

  • Micropipettes

Protocol:

  • Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle and in the dark at 4°C.

  • Preparation of Test Samples: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 500, 250, 125, 62.5, 31.25 µg/mL). Prepare the positive control in the same manner.

  • Assay Procedure: a. In a 96-well plate, add 20 µL of each sample dilution or standard to respective wells. b. Add 20 µL of methanol to the blank wells. c. Add 200 µL of the 0.1 mM DPPH working solution to all wells. d. Mix gently and incubate the plate in the dark at room temperature for 30 minutes.[6][14] e. Measure the absorbance at 517 nm using a microplate reader.[14]

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the % inhibition against the sample concentrations.[14]

cluster_plate 96-Well Plate Assay prep_dpph Prepare 0.1 mM DPPH Solution add_dpph Add 200 µL DPPH Solution prep_dpph->add_dpph prep_sample Prepare Serial Dilutions of Test Compound & Standard add_sample Add 20 µL Sample/ Standard to Wells prep_sample->add_sample add_sample->add_dpph incubate Incubate 30 min in Dark add_dpph->incubate measure Read Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition and Determine IC₅₀ measure->calculate

Caption: Experimental workflow for the DPPH antioxidant assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ back to the colorless neutral form is monitored by the decrease in absorbance at 734 nm.[15] This assay is applicable to both hydrophilic and lipophilic antioxidants.

Reagents and Materials:

  • ABTS diammonium salt

  • Potassium persulfate or Ammonium persulfate[16]

  • Phosphate Buffered Saline (PBS) or Ethanol

  • This compound

  • Positive Control (e.g., Trolox)

  • 96-well microplate and reader

Protocol:

  • Preparation of ABTS•+ Stock Solution: a. Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.[16] b. Mix the two solutions in equal volumes (1:1 ratio). c. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[16]

  • Preparation of ABTS•+ Working Solution: a. Before the assay, dilute the stock solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Preparation of Test Samples: Prepare serial dilutions of the test compound and Trolox standard as described in the DPPH protocol.

  • Assay Procedure: a. In a 96-well plate, add 5-10 µL of each sample dilution or standard to respective wells. b. Add 200 µL of the ABTS•+ working solution to all wells. c. Mix and incubate at room temperature for 5-6 minutes. d. Read the absorbance at 734 nm.[15]

  • Calculation: Calculate the % inhibition as described for the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from the calibration curve of the Trolox standard.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic environment (pH 3.6).[5][17] The change in absorbance is measured at 593 nm. This is a SET-based method.[18]

Reagents and Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • This compound

Protocol:

  • Preparation of FRAP Reagent: a. Prepare the FRAP working solution fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. b. Warm the solution to 37°C before use.

  • Preparation of Standards and Samples: a. Prepare a standard curve using freshly prepared aqueous solutions of FeSO₄ (e.g., 100 to 2000 µM). b. Prepare solutions of the test compound in a suitable solvent.

  • Assay Procedure: a. Add 10 µL of the sample, standard, or blank (solvent) to wells of a 96-well plate. b. Add 190-220 µL of the pre-warmed FRAP working solution to all wells.[18] c. Mix and incubate at 37°C for 4-60 minutes (reaction time can vary, but 4-6 minutes is common).[17][18] d. Measure the absorbance at 593 nm.[17]

  • Calculation: Calculate the FRAP value for the sample by comparing its absorbance to the FeSO₄ standard curve. Results are expressed as µM of Fe²⁺ equivalents.

CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay

Principle: The CUPRAC assay measures the ability of an antioxidant to reduce the cupric-neocuproine (Cu²⁺-Nc) complex to the stable, yellow-orange colored cuprous-neocuproine (Cu⁺-Nc) chelate complex. The absorbance is measured at 450 nm. A key advantage is that this assay is performed at a physiological pH of 7.0.[19]

Reagents and Materials:

  • Copper(II) chloride (CuCl₂) solution (10 mM)

  • Neocuproine (Nc) solution (7.5 mM in ethanol)

  • Ammonium acetate buffer (1 M, pH 7.0)

  • This compound

  • Positive Control (e.g., Trolox, Uric Acid)

Protocol:

  • Preparation of Reagents: All reagent solutions are prepared in advance.

  • Preparation of Standards and Samples: Prepare serial dilutions of the test compound and a standard (e.g., Trolox) in a suitable solvent.

  • Assay Procedure: a. In a 96-well plate or test tubes, add the following in order: 40 µL of CuCl₂ solution, 40 µL of Neocuproine solution, and 40 µL of ammonium acetate buffer to each well.[20] b. Add 40 µL of the sample, standard, or blank to the mixture. c. Add 40 µL of distilled water to bring the total volume to 200 µL. d. Mix and incubate at room temperature for 30 minutes.[19][20] e. Read the absorbance at 450 nm.[21]

  • Calculation: The antioxidant capacity is calculated from a standard curve (e.g., Trolox) and expressed as Trolox equivalents (TEAC).

Data Presentation and Interpretation

Quantitative data from the assays should be summarized in a clear, tabular format for easy comparison.

Table 1: Radical Scavenging Activity of this compound

CompoundDPPH IC₅₀ (µg/mL)ABTS TEAC (µM Trolox/mg)
This compound[Your Value] ± SD[Your Value] ± SD
Ascorbic Acid (Positive Control)[Your Value] ± SDN/A
Trolox (Positive Control)[Your Value] ± SD1.00 (by definition)

Table 2: Reducing Power of this compound

CompoundFRAP Value (µM Fe²⁺/mg)CUPRAC TEAC (µM Trolox/mg)
This compound[Your Value] ± SD[Your Value] ± SD
Ascorbic Acid (Positive Control)[Your Value] ± SD[Your Value] ± SD
Trolox (Positive Control)N/A1.00 (by definition)

A lower IC₅₀ value indicates higher radical scavenging activity. Higher TEAC and FRAP values indicate greater antioxidant capacity. Comparing results across the different assays provides insight into the predominant mechanism (HAT vs. SET) of the test compound. For example, high activity in FRAP and CUPRAC strongly suggests a SET-based mechanism.

Conclusion

This guide provides a robust framework for the comprehensive evaluation of the antioxidant potential of this compound. By employing a multi-assay approach (DPPH, ABTS, FRAP, CUPRAC) and adhering to principles of scientific integrity through the mandatory use of controls and replicates, researchers can generate reliable and meaningful data. The detailed protocols and explanatory context herein are designed to empower scientists in drug discovery and related fields to accurately characterize the antioxidant profile of this and other novel Schiff bases.

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Sources

Troubleshooting & Optimization

Troubleshooting low yield in N-Benzylidene-4-methoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user request.

Technical Support Center: N-Benzylidene-4-methoxyaniline Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of this compound, a Schiff base, is a fundamental condensation reaction between 4-methoxyaniline (p-anisidine) and benzaldehyde. While seemingly straightforward, this reversible reaction is often plagued by low yields, posing a significant challenge for researchers who rely on this imine as a crucial intermediate in various synthetic pathways, including the development of pharmaceutical agents and azo dyes.[1][2] This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you optimize your reaction conditions and achieve high-purity, high-yield results.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding to completion, and TLC analysis shows significant amounts of starting material. What is the primary cause?

The most common reason for an incomplete reaction is the presence of water, which is a byproduct of the condensation.[3] The formation of an imine is an equilibrium process; as water accumulates, the reverse reaction (hydrolysis of the imine back to the aldehyde and amine) is favored, preventing the reaction from reaching completion.[4][5]

Q2: I've noticed a white precipitate in my benzaldehyde. How does this affect the synthesis?

The white precipitate is likely benzoic acid, which forms when benzaldehyde is exposed to air and oxidizes.[3] The presence of this acidic impurity can interfere with the reaction mechanism and is a common cause of low yields. It is highly recommended to use freshly distilled or purified benzaldehyde for optimal results.[3]

Q3: Is an acid catalyst always necessary for this reaction?

While the reaction can proceed without a catalyst, particularly under solvent-free conditions, an acid catalyst significantly accelerates the rate of reaction.[6][7] The catalyst works by protonating the hydroxyl group of the intermediate carbinolamine, converting it into a better leaving group (water), which facilitates the final dehydration step to form the imine.[8] However, the amount of acid is critical; too much acid will protonate the starting amine, rendering it non-nucleophilic and halting the initial addition step.[8]

Q4: What is the expected appearance of the final product?

Pure this compound is typically a pale yellow solid.[2] The color can vary depending on the purity and the nature of the starting materials.[7] If your product is an oil or a dark, discolored solid, it likely contains impurities that require removal.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields can often be traced to a few key experimental parameters. This guide provides a systematic approach to identifying and correcting the root cause of the issue.

Problem 1: Reaction Stalls or Yield is <50%

This is the most frequent issue and is typically related to reactant quality or reaction equilibrium.

TroubleshootingFlowchart start Low Yield Observed check_benzaldehyde 1. Check Benzaldehyde Purity (Is it freshly distilled? Any solid?) start->check_benzaldehyde purify_benzaldehyde Action: Wash with 5% Na₂CO₃, then distill under reduced pressure. check_benzaldehyde->purify_benzaldehyde No/Yes check_water 2. Assess Water Removal (Is the system open to air? Using dry solvent?) check_benzaldehyde->check_water Yes, pure purify_benzaldehyde->check_water remove_water Action: Use a Dean-Stark trap or run reaction in a sealed, dry system. check_water->remove_water No check_catalyst 3. Evaluate Catalyst (Is pH optimized? Using catalyst?) check_water->check_catalyst Yes remove_water->check_catalyst adjust_catalyst Action: Add 1-2 drops of glacial acetic acid. Avoid strong acids. check_catalyst->adjust_catalyst No/Suboptimal check_conditions 4. Review Reaction Conditions (Temperature? Time?) check_catalyst->check_conditions Yes, optimal adjust_catalyst->check_conditions optimize_conditions Action: Increase temperature (reflux). Increase reaction time and monitor by TLC. check_conditions->optimize_conditions success Yield Improved optimize_conditions->success

Caption: A step-by-step flowchart for troubleshooting low yield.

  • Impure Benzaldehyde: As stated, oxidized benzaldehyde is a primary culprit.[3] Benzoic acid not only fails to participate in the desired reaction but can also alter the catalytic environment in an uncontrolled manner.

  • Water Content: The reaction produces one equivalent of water for every equivalent of imine formed. According to Le Châtelier's principle, the accumulation of this water will push the equilibrium back towards the starting materials. Effective removal of water is paramount for driving the reaction to completion.

  • Suboptimal Catalysis: The reaction is fastest under mildly acidic conditions.[8] Without a catalyst, the reaction may be slow, especially at lower temperatures.[9] Conversely, strongly acidic conditions will fully protonate the 4-methoxyaniline, deactivating its nucleophilic character. A few drops of a weak acid like glacial acetic acid are often sufficient.[7]

Problem 2: Product is Oily, Dark, or Difficult to Crystallize

This indicates the presence of significant impurities, which could include unreacted starting materials, side products, or decomposition products from excessive heat.

  • Solution 1: Recrystallization: This is the most effective method for purifying the crude product.[3] Ethanol is a commonly used and effective solvent.[2] The process should yield a pale-yellow crystalline solid.

  • Solution 2: Column Chromatography: If recrystallization fails or if impurities have similar solubility to the product, purification by column chromatography is necessary.[10] A typical mobile phase would be a gradient of ethyl acetate in hexane. TLC should be used to determine the optimal solvent system, aiming for an Rf value of 0.2-0.4 for the desired product.[10]

Reaction Mechanism and Key Parameters

Understanding the reaction mechanism is crucial for effective troubleshooting. The formation of the imine proceeds via a two-stage process: nucleophilic addition followed by dehydration.

ReactionMechanism reactants Benzaldehyde + 4-Methoxyaniline carbinolamine Carbinolamine Intermediate reactants->carbinolamine 1. Nucleophilic Attack protonated_carbinolamine Protonated Carbinolamine (Good Leaving Group) carbinolamine->protonated_carbinolamine 2. Protonation (Acid Catalyzed) products This compound + H₂O protonated_carbinolamine->products 3. Dehydration (-H₂O)

Caption: The acid-catalyzed mechanism of Schiff base formation.

Table 1: Impact of Key Parameters on Reaction Yield
ParameterConditionEffect on YieldRationale & Citation
Catalyst NoneLower / Slower RateThe dehydration step is slow without a catalyst to activate the hydroxyl leaving group.[9]
Weak Acid (e.g., Acetic Acid)HigherCatalyzes the dehydration step by creating a better leaving group (H₂O).[6][8]
Strong Acid (e.g., HCl)LowerProtonates the amine nucleophile, preventing the initial addition to the carbonyl.[8]
Solvent EthanolGoodA common protic solvent that facilitates the reaction, often used under reflux.[2][7]
Solvent-FreeHighMaximizes reactant concentration, driving the reaction forward. Can be considered a green chemistry approach.[11]
Temperature Room TemperatureLower / Slower RateThe activation energy for the dehydration step may not be overcome efficiently.
RefluxHigherIncreased temperature accelerates the reaction rate and helps remove the water byproduct via distillation.[7]
Water Removal None (Open System)LowerEquilibrium shifts back to reactants as water accumulates.[3]
Dean-Stark TrapHigherActively removes water from the reaction mixture, driving the equilibrium towards the product.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized method based on common laboratory procedures.

  • Reactant Preparation:

    • If necessary, purify benzaldehyde by washing with a 5% sodium carbonate solution, followed by water, and then distill under reduced pressure.[3]

    • Ensure 4-methoxyaniline is a free-flowing solid and not discolored.

  • Reaction Setup:

    • To a 100 mL round-bottom flask, add 4-methoxyaniline (e.g., 10 mmol, 1.23 g) and absolute ethanol (30 mL).

    • Stir the mixture until the amine is fully dissolved.

    • Add benzaldehyde (10 mmol, 1.02 mL) to the solution in a single portion.

    • Add 1-3 drops of glacial acetic acid as a catalyst.[7]

  • Reaction Execution:

    • Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle.

    • Allow the reaction to proceed for 2-4 hours. Monitor the progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate), observing the consumption of the starting materials and the formation of a new, less polar spot for the imine product.

  • Work-up and Isolation:

    • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature, then place it in an ice bath for 30 minutes to induce crystallization.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold ethanol to remove soluble impurities.

    • Allow the product to air dry.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place the crude, dry product into a clean Erlenmeyer flask.

  • Dissolution: Add the minimum amount of hot ethanol required to just dissolve the solid. Keep the solution heated on a hot plate while adding the solvent.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Once crystallization appears complete, cool the flask in an ice bath for an additional 20-30 minutes.

  • Filtration and Drying: Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold ethanol, and dry thoroughly. Determine the melting point to assess purity (literature mp: 146-150 °C[12]).

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of N-Benzyl-4-methoxyaniline by Column Chromatography.
  • Benchchem. (n.d.). Common side products in the synthesis of N-Benzyl-4-methoxyaniline.
  • Benchchem. (n.d.). Application Note: Synthesis of N-Benzyl-4-methoxyaniline from p-Anisidine and Benzyl Alcohol.
  • ResearchGate. (n.d.). Solvent-free synthesis of this compound. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2021). Selective Synthesis of Imines by Photo-Oxidative Amine Cross-Condensation Catalyzed by PCN-222(Pd). [Link]

  • Master Organic Chemistry. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. [Link]

  • Semantic Scholar. (2013). Catalytic Methods for Imine Synthesis. [Link]

  • Chemistry LibreTexts. (2024). 19.8: Nucleophilic Addition of Amines- Imine and Enamine Formation. [Link]

  • ACS Publications. (n.d.). Iminium Catalysis. Retrieved from [Link]

  • Benchchem. (n.d.). N-Benzyl-4-methoxyaniline: A Versatile Intermediate in Dye and Pharmaceutical Manufacturing.
  • ResearchGate. (2015). What are the conditions used for schiff base reaction?. [Link]

  • Benchchem. (n.d.). A Comparative Guide to the Utility of N-Benzylideneaniline in Organic Synthesis.
  • PeerJ. (2019). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Greener Synthesis of N-Benzyl-4-methoxyaniline using an Iodine Catalyst.
  • Benchchem. (n.d.). How to increase the yield of N-Benzylideneaniline synthesis.
  • Ouargla University. (2012). O28: Synthesis of N benzylidene aniline by green chemistry. [Link]

  • National Institutes of Health (NIH). (n.d.). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. [Link]

  • Bulletin of the Chemical Society of Ethiopia. (2023). p-ANISIDINE RELEASE STUDY BY HYDROLYSIS OF SCHIFF BASES IN HOMOGENEOUS MEDIA. [Link]

  • ResearchGate. (n.d.). p-Anisidine release study by hydrolysis of Schiff bases in homogeneous media. Retrieved from [Link]

  • HMU CPD. (n.d.). Synthesis And Infrared Study of Schiff Base Derived From Benzaldehyde And Aniline. [Link]

Sources

Optimizing reaction conditions for the condensation of benzaldehyde and 4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Conditions for the Condensation of Benzaldehyde and 4-Methoxyaniline to form N-benzylidene-4-methoxyaniline.

For: Researchers, scientists, and drug development professionals.

As a Senior Application Scientist, this guide is designed to provide you with in-depth, actionable insights into overcoming common challenges in the synthesis of this compound. We will move beyond simple procedural steps to explore the underlying chemical principles, ensuring you can not only solve immediate issues but also strategically optimize your reaction for yield, purity, and efficiency.

Troubleshooting Guide: Common Experimental Issues

This section addresses the most frequent problems encountered during the condensation reaction. Each Q&A entry is designed to help you diagnose the issue and implement a scientifically sound solution.

Q1: My reaction is very slow or appears to be incomplete. What are the primary factors to investigate?

A1: A sluggish or incomplete reaction is typically rooted in issues with catalysis, water removal, or temperature.

  • Catalysis: This reaction is an equilibrium process that is significantly accelerated by an acid catalyst. The catalyst protonates the benzaldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the 4-methoxyaniline.[1][2]

    • Troubleshooting:

      • Check Catalyst: Ensure you have added a catalyst. Common choices include p-toluenesulfonic acid (p-TsOH), acetic acid, or acidic resins like Amberlyst® 15.[3][4]

      • Catalyst Loading: If a catalyst is present, its concentration may be too low. Start with a catalytic amount (e.g., 1-5 mol%) and incrementally increase if necessary.

      • Catalyst Activity: If using an older reagent, its activity may be compromised. Use a fresh batch of catalyst.

  • Water Removal: Water is a byproduct of this condensation. According to Le Châtelier's principle, its accumulation can shift the equilibrium back towards the starting materials, stalling the reaction.[1][5]

    • Troubleshooting:

      • Azeotropic Removal: The most effective method is to use a solvent that forms an azeotrope with water, such as toluene or benzene, in conjunction with a Dean-Stark apparatus to physically remove the water as it forms.[2][6]

      • Dehydrating Agents: If a Dean-Stark trap is not feasible (e.g., for small-scale reactions), add a dehydrating agent directly to the reaction mixture. Anhydrous magnesium sulfate (MgSO₄) or molecular sieves (4Å) are excellent choices.[5] Ensure the sieves are properly activated (dried at high temperature under vacuum) before use.[5]

  • Temperature: While some imine formations proceed at room temperature, this specific reaction often benefits from heating to overcome the activation energy barrier.[7][8]

    • Troubleshooting: If reacting at room temperature, try heating the mixture to reflux in a suitable solvent like toluene (approx. 110 °C).[9]

Q2: I've obtained a good crude yield, but the product is a persistent oil and won't crystallize. How can I isolate a solid product?

A2: This is a common purification challenge, often caused by residual solvent or minor impurities inhibiting the formation of a crystal lattice.

  • Initial Steps:

    • High Vacuum: First, ensure all residual solvent (e.g., toluene) is removed by placing the crude oil under a high vacuum for an extended period.

    • Trituration: Add a non-polar solvent in which the imine product has poor solubility, such as cold hexanes or pentane. Vigorously scratch the inside of the flask with a glass rod at the solvent-oil interface. This mechanical agitation can provide the energy needed to induce nucleation and crystallization.

  • If Trituration Fails:

    • Purification: The oil likely contains impurities. The most robust solution is to purify the crude product by column chromatography on silica gel.[10] A gradient elution starting with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate) is typically effective.[10][11]

    • Post-Chromatography: After chromatography, combine the pure fractions, remove the solvent on a rotary evaporator, and place the resulting purified oil under a high vacuum. The pure product should solidify upon standing or can be encouraged to crystallize by trituration as described above.

Q3: My final product yield is low after purification. Where could I be losing material?

A3: Low isolated yields can result from an incomplete reaction, mechanical losses, or product decomposition during the workup or purification.

  • Incomplete Reaction: As discussed in Q1, ensure the reaction has gone to completion by monitoring it with Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time or optimize conditions (catalyst, water removal).[12]

  • Workup Losses: The imine product is susceptible to hydrolysis back to the starting materials, especially under acidic conditions.[3]

    • Troubleshooting: Avoid acidic aqueous washes during the workup. If you must wash, use a saturated sodium bicarbonate solution followed by brine to neutralize any residual acid catalyst.

  • Purification Issues:

    • Hydrolysis on Silica Gel: Standard silica gel is slightly acidic and can cause the imine to hydrolyze during column chromatography.[3] To prevent this, you can either:

      • Deactivate the Silica: Prepare the column slurry with the eluent containing a small amount of a non-nucleophilic base, like triethylamine (~1%).[3]

      • Use Neutral Alumina: Alternatively, use neutral alumina as the stationary phase instead of silica gel.

    • Co-elution: If the polarity of the product and starting materials are very similar, it can be difficult to achieve good separation on a column. Carefully optimize your TLC solvent system before running the column to ensure adequate separation.[3]

Experimental Workflow & Logic

The following diagrams illustrate the overall experimental process and a decision-making tree for troubleshooting low yields.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification & Characterization Setup Combine Benzaldehyde, 4-Methoxyaniline, Solvent & Catalyst in Flask Apparatus Assemble Dean-Stark Apparatus (if used) Setup->Apparatus Heat Heat to Reflux Apparatus->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Wash Wash Organics (e.g., NaHCO3, Brine) Cool->Wash Dry Dry (e.g., MgSO4) Wash->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Purify Purify Crude Product (Recrystallization or Column Chromatography) Concentrate->Purify Characterize Characterize Pure Product (NMR, IR, MP) Purify->Characterize

Caption: High-level experimental workflow for imine synthesis.

G Start Low Yield Obtained CheckTLC Analyze Crude TLC: Is Starting Material (SM) Present? Start->CheckTLC IncompleteRxn Problem: Incomplete Reaction CheckTLC->IncompleteRxn  Yes   PurificationIssue Problem: Purification Issues CheckTLC->PurificationIssue  No   Action1 Action: 1. Increase reaction time. 2. Add more catalyst. 3. Ensure efficient water removal. IncompleteRxn->Action1 CheckWorkup Did you use an acidic wash? PurificationIssue->CheckWorkup Hydrolysis Possible Hydrolysis during Workup/Column CheckWorkup->Hydrolysis  Yes   Action2 Action: 1. Neutralize silica with TEA. 2. Use neutral alumina. 3. Avoid acidic workup. CheckWorkup->Action2  No, but still low yield   Hydrolysis->Action2

Sources

Purification techniques for N-Benzylidene-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Purification of N-Benzylidene-4-methoxyaniline

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this important Schiff base intermediate. Our guidance is grounded in established chemical principles and field-proven laboratory practices to ensure you achieve the highest possible purity for your downstream applications.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problem and providing validated solutions.

Question 1: I attempted to purify my crude this compound using a standard silica gel flash column, but my yield was extremely low. TLC analysis of the fractions showed a significant amount of 4-methoxyaniline. What caused this decomposition?

Answer: This is a classic and frequently encountered problem when purifying imines. The issue stems from the inherent chemical instability of the imine (or azomethine) functional group in an acidic environment.[1][2]

  • Causality (The "Why"): Standard silica gel is inherently acidic and contains adsorbed water on its surface.[3][4] This acidic environment catalyzes the hydrolysis of the C=N double bond of your this compound, breaking it down into its original starting materials: benzaldehyde and 4-methoxyaniline.[2][4] As your compound travels through the column, it continuously decomposes, leading to a poor yield of the desired product and contamination of your fractions with the starting amine.

  • Validated Solutions:

    • Neutralize the Eluent: The most common solution is to neutralize the acidic silica gel in situ. This is achieved by adding a small amount of a tertiary amine base, such as triethylamine (TEA), to your mobile phase (eluent). A typical concentration is 0.5-2% TEA by volume.[4] The TEA will preferentially interact with the acidic sites on the silica, creating a less harsh environment for your imine.

    • Switch to a Neutral Stationary Phase: A more robust solution is to avoid acidic silica gel altogether. Use a neutral stationary phase like alumina (Al₂O₃) for your column chromatography.[4][5] Neutral alumina does not promote hydrolysis and is an excellent alternative for purifying acid-sensitive compounds. You will need to re-optimize your eluent system using alumina TLC plates first.

    • Optimize the Synthesis: The best way to avoid purification issues is to minimize impurities from the start. Driving the synthesis to completion ensures that minimal unreacted 4-methoxyaniline is present, which can simplify purification significantly.[4]

Question 2: My recrystallization of this compound yielded crystals, but my ¹H NMR spectrum still shows the characteristic aldehyde proton peak from unreacted benzaldehyde. How can I remove this persistent impurity?

Answer: This issue typically arises from one of two scenarios: either the impurity is trapped within the crystal lattice, or it is highly soluble in the recrystallization solvent, making its removal by simple crystallization difficult.

  • Causality (The "Why"): Benzaldehyde is a liquid with good solubility in many organic solvents used for recrystallization, such as ethanol. During crystallization, as the solution cools, the concentration of the soluble benzaldehyde impurity increases in the remaining solvent (the mother liquor). If the crystals are not washed properly, this impurity-rich solvent will adhere to the crystal surfaces.

  • Validated Solutions:

    • Trituration/Washing with a Non-polar Solvent: The most effective method is to wash the filtered crystals with a small amount of a cold, non-polar solvent in which your imine product has very low solubility, but benzaldehyde is soluble. Cold hexanes or petroleum ether are excellent choices. After filtering your recrystallized product, wash the filter cake with a few small portions of the cold non-polar solvent. This will dissolve the residual benzaldehyde from the crystal surfaces without dissolving a significant amount of your product.

    • Second Recrystallization: If the impurity level is high, a second recrystallization may be necessary.[6] Consider using a different solvent system to alter the solubility dynamics.

    • Vacuum Sublimation: If the impurity persists and the compound is thermally stable, vacuum sublimation can be a powerful technique for separating a solid product from a more volatile liquid impurity like benzaldehyde, although this requires specialized equipment.

Question 3: After removing the solvent from my reaction, the crude product is an oil, not the expected solid. How should I proceed with purification?

Answer: Obtaining an oil suggests the presence of significant impurities that are depressing the melting point of your solid product. The most common culprits are residual solvent and/or an excess of unreacted starting materials.

  • Causality (The "Why"): The presence of liquid starting materials (like benzaldehyde) or residual high-boiling point solvents (like toluene or DMF, if used in the synthesis) can prevent the solid product from crystallizing, resulting in an oil or waxy solid.[7]

  • Validated Solutions:

    • Initial Purification by Solvent Washing: Before attempting a more rigorous purification, perform a simple solvent wash. Add a non-polar solvent like hexane to the crude oil and stir vigorously. If the product is a solid, it should precipitate while the impurities remain in the hexane.[2] Decant the solvent or filter to collect the solid. This process, known as trituration, can be repeated several times to significantly improve purity.

    • Ensure Complete Solvent Removal: Ensure all reaction solvent has been thoroughly removed under high vacuum, possibly with gentle heating, before attempting purification.

    • Proceed to Recrystallization: Once you have obtained a solid through trituration, you can proceed with a standard recrystallization protocol as detailed in the FAQ section below to achieve high purity.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the best and most reliable method to purify this compound? For this specific compound, which is a stable solid, recrystallization is the most highly recommended and efficient purification technique.[6][7] It is often sufficient to achieve high purity, is economical, and, most importantly, it avoids the risk of acid-catalyzed hydrolysis that can occur during column chromatography.[2]

Q2: What are the recommended solvents and conditions for recrystallization? Ethanol is a widely cited and effective solvent for the recrystallization of this compound and its analogs.[6][8][9] The general procedure involves dissolving the crude solid in a minimum amount of hot ethanol and allowing it to cool slowly to form pure crystals.

ParameterRecommendationRationale & Source
Primary Solvent Ethanol (95% or absolute)Provides good solubility differential between hot and cold conditions.[6][9]
Solvent Mixture Methanol/Chloroform (1:1)Can be used as an alternative for growing high-quality crystals for analysis.[6]
Technique Dissolve in minimum hot solventEnsures maximum recovery upon cooling.
Cooling Slow cooling to room temp., then ice bathSlow cooling promotes the formation of larger, purer crystals.[9]
Washing Wash crystals with a small amount of cold solventRemoves soluble impurities adhering to the crystal surface.

Q3: How can I effectively monitor the purification process? A combination of techniques should be used:

  • Thin-Layer Chromatography (TLC): This is essential for assessing the purity of the crude material and for tracking the separation during column chromatography. A common eluent system is a mixture of hexane and ethyl acetate (e.g., 9:1 or 8:2 v/v).[8][10] The product should appear as a single spot, with a different Rf value than the starting materials.

  • Melting Point: A sharp melting point range that is consistent with the literature value indicates high purity.

  • Spectroscopy (NMR, IR): After purification, ¹H NMR is the definitive method to confirm the structure and absence of impurities. The disappearance of the aldehyde proton from benzaldehyde (~9-10 ppm) and the amine protons of 4-methoxyaniline (~3.6 ppm, broad) are key indicators of purity. Infrared (IR) spectroscopy is useful for confirming the presence of the C=N imine bond, which typically appears as a sharp absorption band around 1603-1630 cm⁻¹.[11][12]

Q4: How should I store the purified this compound to prevent degradation? Due to its sensitivity to moisture and acid, proper storage is crucial.[1][13] Store the pure, dry solid in a tightly sealed vial in a dark place.[14] For long-term storage, keeping it inside a desiccator or under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent hydrolysis.[13][14]

Experimental Protocols & Visual Guides

Protocol 1: High-Purity Recrystallization from Ethanol
  • Dissolution: Place the crude this compound solid into an Erlenmeyer flask. Add a minimal amount of 95% ethanol and heat the mixture gently (e.g., on a hotplate) with stirring until all the solid dissolves.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals thoroughly under vacuum to remove all traces of solvent.

Purification Workflow Diagram

The following diagram outlines the decision-making process for purifying crude this compound.

Purification_Workflow crude Crude Product (Post-Synthesis) check_state Assess Physical State crude->check_state solid Solid or Semi-Solid check_state->solid Solid oil Oil check_state->oil Oil recrystallize Primary Purification: Recrystallization (Ethanol) solid->recrystallize triturate Triturate with Cold Hexane oil->triturate triturate->solid check_purity Check Purity (TLC, NMR, MP) recrystallize->check_purity pure Pure Product (Store Properly) check_purity->pure PURE impure Impure check_purity->impure IMPURE column_decision Consider Column Chromatography impure->column_decision column_decision->recrystallize No, repeat recrystallization use_alumina Use Neutral Alumina Column or Silica + 2% TEA column_decision->use_alumina Yes use_alumina->check_purity

Caption: Decision workflow for purification of this compound.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of N-Benzyl-4-methoxyaniline by Column Chromatography.
  • BenchChem. (n.d.). Application Note: Synthesis of N-Benzyl-4-methoxyaniline from p-Anisidine and Benzyl Alcohol.
  • BenchChem. (n.d.). Common side products in the synthesis of N-Benzyl-4-methoxyaniline.
  • BenchChem. (n.d.). N-(4-Methoxybenzylidene)-4-methoxyaniline | 1749-08-2.
  • Achmem. (n.d.). This compound.
  • ResearchGate. (n.d.). Solvent-free synthesis of this compound.
  • ECHEMI. (n.d.). N-BENZYLIDENE-P-METHOXYANILINE SDS, 783-08-4 Safety Data Sheets.
  • Chemistry LibreTexts. (2025). Nucleophilic Addition of Amines - Imine and Enamine Formation.
  • ResearchGate. (2016). How to separate imine from reaction mixture?.
  • ECHEMI. (n.d.). How to separate imine from reaction mixture?.
  • ResearchGate. (2015). Is it possible to purify imine using column chromatography?.
  • Reddit. (2017). Purification of an imine/methods on using alumina.
  • IUCr. (n.d.). Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline.
  • Verma, R., et al. (n.d.). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. NIH.
  • PrepChem.com. (n.d.). Synthesis of N-benzylideneaniline.
  • IUCr. (n.d.). (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework.

Sources

Identifying and minimizing side reactions in N-Benzylidene-4-methoxyaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Benzylidene-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this Schiff base condensation. Our focus is on providing practical, mechanistically grounded solutions to identify and minimize side reactions, ensuring high yield and purity of your target compound.

Introduction: The Chemistry of Imine Formation

The synthesis of this compound is a classic example of Schiff base formation, involving the condensation of benzaldehyde and 4-methoxyaniline (p-anisidine).[1][2] The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a hemiaminal intermediate, which then dehydrates to yield the imine and water.[3] While seemingly straightforward, the reaction's equilibrium nature and the reactivity of the starting materials can lead to several side reactions that impact yield and purity.

This guide provides a structured approach to troubleshooting, framed in a question-and-answer format to address the specific issues you may encounter in the lab.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most frequent problems observed during the synthesis of this compound.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yield is a common issue stemming from an incomplete reaction or loss of product. The primary culprits are unfavorable equilibrium, product hydrolysis, or competing side reactions.

Answer:

The formation of the imine is a reversible process.[4] To drive the reaction toward the product, the water generated during the condensation must be effectively removed.

Causality & Recommended Actions:

  • Incomplete Water Removal: The presence of water can push the equilibrium back towards the starting materials via hydrolysis of the imine product.

    • Solution: If using a solvent like toluene, employ a Dean-Stark apparatus to azeotropically remove water as it forms.[5] For reactions in other solvents (e.g., dichloromethane) or under solvent-free conditions, add a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) directly to the reaction mixture.[1]

  • Suboptimal Reaction Time or Temperature: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC).[6][7] The reaction is complete when the spot corresponding to the limiting reagent (typically p-anisidine) has disappeared. If the reaction stalls, a gentle increase in temperature may be required, especially for solvent-free methods which often require heating to 100-120 °C.[7][8]

  • Impure Starting Materials: Benzaldehyde is susceptible to air oxidation, forming benzoic acid.[9][10] This impurity not only reduces the amount of available aldehyde but can also form salts with the aniline, inhibiting the desired reaction.

    • Solution: Use freshly distilled or newly purchased benzaldehyde. Check the purity of your p-anisidine, as impurities can also affect the reaction outcome.

Question 2: My final product shows multiple spots on TLC/NMR analysis reveals impurities. What are these byproducts and how can I prevent them?

The presence of multiple spots or unexpected peaks indicates the formation of side products. Identifying these is key to refining your protocol.

Answer:

Beyond unreacted starting materials, the most common impurities are products of hydrolysis, oxidation, and subsequent reactions.

Side_Reactions

Common Byproducts and Prevention Strategies:

Observed IssuePotential Cause (Byproduct)Prevention & Minimization Strategy
Product reverts to starting materials during workup or on standing. Hydrolysis: The imine C=N bond is susceptible to cleavage by water, especially under acidic or basic conditions.[4]Ensure all workup steps are performed with anhydrous solvents until the product is isolated and dry. Avoid prolonged exposure to aqueous or protic media. Store the final product in a desiccator.
An acidic impurity is detected (e.g., by extraction with base). Benzoic Acid: Benzaldehyde can be oxidized by atmospheric oxygen, a reaction often accelerated by heat and light.[10]Use high-purity, fresh benzaldehyde. If necessary, wash the commercial aldehyde with a sodium carbonate solution and dry it before use. Running the reaction under an inert atmosphere (N₂ or Ar) can also prevent this.[6]
A high-melting, neutral impurity is observed. N-(4-methoxyphenyl)benzamide: If significant amounts of benzoic acid form, it can react with p-anisidine at elevated temperatures to form an amide.[11]The primary strategy is to prevent the formation of benzoic acid. If amide formation is suspected, it can often be removed by column chromatography, as its polarity differs significantly from the imine.

Frequently Asked Questions (FAQs)

Q: Is a catalyst required for this reaction? A: While the condensation can proceed without a catalyst, it is often slow.[12] A mild acid catalyst (e.g., a few drops of glacial acetic acid, or an acidic resin) can significantly accelerate the formation of the hemiaminal intermediate and its subsequent dehydration.[13] However, strongly acidic conditions should be avoided as they can lead to polymerization or unwanted side reactions. Some modern, green chemistry protocols also utilize solid catalysts or proceed catalyst-free under specific conditions like microwave irradiation or high pressure.[8][14]

Q: What is the optimal solvent and temperature? A: The choice depends on the scale and desired method for water removal.

  • Toluene: Excellent choice for reactions at reflux (~110 °C), as it allows for the azeotropic removal of water with a Dean-Stark trap, effectively driving the reaction to completion.[5][7]

  • Dichloromethane (DCM) or Ethanol: Can be used at room temperature or gentle reflux. Water removal is typically achieved by adding a stoichiometric amount of a drying agent like MgSO₄.[1]

  • Solvent-Free: Environmentally friendly methods involve heating a neat mixture of the reactants, often between 80-120 °C.[8] This approach is efficient but requires careful temperature control to avoid byproduct formation.

Q: How should I purify the final product? A: this compound is typically a crystalline solid.

  • Recrystallization: This is the most common and effective method for purification. Ethanol is often a suitable solvent. The crude product is dissolved in a minimum amount of hot solvent and allowed to cool slowly, causing the pure imine to crystallize out, leaving impurities in the mother liquor.

  • Column Chromatography: If recrystallization fails to remove persistent impurities (like the amide byproduct), silica gel column chromatography using a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) is an effective alternative.[6][7]

Experimental Protocols & Workflows

Protocol 1: Synthesis via Azeotropic Water Removal

This protocol is robust and generally provides high yields by ensuring continuous removal of water.

Materials:

  • Benzaldehyde (1.0 eq)

  • 4-Methoxyaniline (p-anisidine) (1.0 eq)

  • Toluene

  • Dean-Stark apparatus, reflux condenser, round-bottom flask

  • Ethanol (for recrystallization)

Procedure:

  • Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagents: To the flask, add 4-methoxyaniline (e.g., 10 mmol, 1.23 g) and toluene (40-50 mL).

  • Addition: Add benzaldehyde (10 mmol, 1.02 mL) to the flask.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Monitoring: Check for the complete consumption of p-anisidine by TLC (e.g., 20% ethyl acetate in hexane).

  • Work-up: Cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

  • Purification: Recrystallize the resulting solid residue from hot ethanol to yield pure this compound as a crystalline solid.

Troubleshooting Workflow

This diagram provides a logical path for diagnosing and solving common issues during synthesis.

Troubleshooting_Workflow

References

  • BenchChem. (2025). Application Note: Synthesis of N-Benzyl-4-methoxyaniline from p-Anisidine and Benzyl Alcohol. BenchChem.
  • Organic Chemistry Portal. (n.d.). Imine synthesis by oxidation, condensation, hydroamination or rearrangement. Organic-Chemistry.org.
  • BenchChem. (2025). Application Notes and Protocols for the Greener Synthesis of N-Benzyl-4-methoxyaniline using an Iodine Catalyst. BenchChem.
  • ResearchGate. (n.d.). Solvent-free synthesis of this compound. ResearchGate. Retrieved from [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. DergiPark. Retrieved from [Link]

  • Singh, J., et al. (2022). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. ResearchGate. Retrieved from [Link]

  • Bensaada, S., & Benahmed, M. (2012). O28: Synthesis of N benzylidene aniline by green chemistry. University of Ouargla. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzyl-4-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Chegg. (2018). Solved I need to draw a plausible mechanism for the reaction. Chegg.com. Retrieved from [Link]

  • Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

  • vibzzlab. (2020). Synthesis of Benzoic acid from Benzaldehyde. YouTube. Retrieved from [Link]

  • IOP Conference Series: Materials Science and Engineering. (2021). An Overview: Using Different Approaches to Synthesis New Schiff Bases Materials. IOP Publishing. Retrieved from [Link]

  • Journal of Chemical Education. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles. ACS Publications. Retrieved from [Link]

  • Bolm, C., & Hernández, J. G. (2022). Mechanochemical Synthesis of Fluorinated Imines. National Institutes of Health (NIH). Retrieved from [Link]

  • ResearchGate. (2021). Oxidation of Benzaldehyde to Benzoic Acid. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Schiff base. Wikipedia. Retrieved from [Link]

  • Science.gov. (n.d.). schiff-base complex synthesis: Topics. Science.gov. Retrieved from [Link]

  • Amaria Moulay, A., et al. (n.d.). p-ANISIDINE RELEASE STUDY BY HYDROLYSIS OF SCHIFF BASES IN HOMOGENEOUS MEDIA. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2021). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Royal Society of Chemistry. Retrieved from [Link]

  • SAS Publishers. (2021). Synthesis and Characterization of Imine Derived from O-Amino Benzoic Acid and Its Metal Complexation. SAS Publishers. Retrieved from [Link]

Sources

Improving the stability and shelf-life of N-Benzylidene-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for N-Benzylidene-4-methoxyaniline (CAS No. 783-08-4).[1] This guide is designed for researchers, chemists, and drug development professionals to address common challenges related to the stability and shelf-life of this Schiff base. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Section 1: Frequently Asked Questions (FAQs) on Core Stability

This section addresses fundamental questions regarding the inherent stability of this compound.

Q1: My batch of this compound shows signs of degradation (e.g., change in color, melting point depression) over time. What is the primary cause?

The primary cause of degradation for this compound, like most Schiff bases (imines), is hydrolysis.[2] The central imine bond (C=N) is susceptible to cleavage by water, which reverts the compound back to its starting materials: benzaldehyde and 4-methoxyaniline.[3] This reaction is reversible and its equilibrium is highly sensitive to environmental conditions. Aromatic Schiff bases, such as this one, are generally more stable than their aliphatic counterparts due to electronic stabilization from the phenyl rings, but they are by no means immune to hydrolysis.[4]

Q2: How does pH influence the stability of the imine bond?

The influence of pH is critical and complex. The rate of imine formation is typically fastest at a mildly acidic pH of around 4 to 5.[3][5] However, these same acidic conditions also catalyze the reverse reaction—hydrolysis.[3][6]

  • Low pH (Highly Acidic): At low pH, the imine nitrogen is protonated, forming an iminium ion. This makes the imine carbon significantly more electrophilic and highly susceptible to nucleophilic attack by water, accelerating hydrolysis.[7] Furthermore, the starting amine (4-methoxyaniline) will be protonated, rendering it non-nucleophilic and preventing any potential re-formation of the imine.[8]

  • High pH (Alkaline): In alkaline solutions, the concentration of H+ is too low to effectively catalyze hydrolysis, making the imine bond significantly more stable.[4] Therefore, for storage, maintaining neutral to slightly alkaline, anhydrous conditions is crucial.

Q3: Aside from water and pH, what other factors can degrade my compound?

Several other environmental factors can compromise the stability and shelf-life of this compound:

  • Temperature: Elevated temperatures can provide the activation energy needed for decomposition pathways.[2][9] While the compound is a solid with a melting point around 61-64 °C, long-term storage at ambient or elevated temperatures is not recommended.

  • Light: Many organic compounds with conjugated systems, like Schiff bases, can be sensitive to light, particularly UV radiation. This energy can promote photo-oxidative or other degradative reactions.[10][11]

  • Atmosphere: The starting material, 4-methoxyaniline, is known to be sensitive to air and oxygen.[12] Residual starting materials or degradation products in your sample could be susceptible to oxidation, leading to colored impurities. Storing under an inert atmosphere (e.g., Nitrogen or Argon) is a best practice.

Section 2: Troubleshooting Guide for Synthesis, Purification, and Storage

This section provides actionable solutions to common problems encountered during the handling and storage of this compound.

Q4: I've synthesized this compound, but the yield is low or the product seems impure. What could be wrong?

Low yield or impurity issues often trace back to the reaction equilibrium or workup procedure. The condensation reaction between benzaldehyde and 4-methoxyaniline is reversible.[13]

Troubleshooting Steps:

  • Water Removal: To drive the reaction to completion, the water produced as a byproduct must be removed. If using a solvent like toluene, a Dean-Stark apparatus is effective. For solvent-free or alcohol-based syntheses, ensure the reaction goes to completion by monitoring via Thin Layer Chromatography (TLC).[14]

  • Catalyst Choice: While the reaction can proceed without a catalyst, trace amounts of acid can speed it up. However, using too much strong acid can hinder the reaction by fully protonating the amine nucleophile.[4] Using a green catalyst, like Kinnow peel powder as reported in some studies, can be an effective, mild alternative.[14]

  • Purification Method: The most common method for purification is recrystallization from a solvent like ethanol.[2][14] This is effective at removing unreacted starting materials. Ensure the recrystallized product is washed with a small amount of cold solvent and dried thoroughly under vacuum to remove all residual solvent and moisture.

Q5: How can I confirm that my stored sample is degrading and what should I look for?

Degradation can be identified through several observations and analytical techniques.

Observation/TechniqueIndication of DegradationCausality
Visual Inspection Change from a pale yellow solid to a darker oil or discolored solid.Formation of oxidized byproducts or presence of hygroscopic, wet starting materials from hydrolysis.
Melting Point A broad or depressed melting point range compared to the literature value (~61-64 °C).Impurities (like starting materials from hydrolysis) disrupt the crystal lattice, lowering the melting point.
TLC Analysis Appearance of new spots, particularly spots corresponding to benzaldehyde and 4-methoxyaniline.Direct evidence of hydrolysis. The starting materials will have different Rf values than the imine product.
¹H NMR Spectroscopy Appearance of a peak for an aldehyde proton (~9-10 ppm) from benzaldehyde and amine protons (-NH₂) from 4-methoxyaniline.[15]Confirms the hydrolytic cleavage of the imine bond.
Q6: What are the ideal storage conditions to maximize the shelf-life of this compound?

To maximize stability, you must rigorously control the factors identified in Q3.

Recommended Storage Protocol:

  • Container: Use an amber glass vial with a tightly sealed, Teflon-lined cap to protect from light and prevent moisture ingress.[16]

  • Atmosphere: Before sealing, flush the vial with an inert gas like argon or nitrogen to displace air and oxygen.[17]

  • Temperature: Store the vial in a freezer, preferably at -20°C.

  • Desiccation: For ultimate protection, place the sealed vial inside a larger container or a desiccator cabinet containing a desiccant like silica gel or Drierite.

The following diagram illustrates the key environmental factors to control.

Caption: Key environmental factors leading to the degradation of this compound.

Section 3: Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a standard laboratory synthesis via condensation.

Materials:

  • 4-methoxyaniline (p-anisidine)

  • Benzaldehyde

  • Ethanol (200 proof)

  • Round-bottom flask

  • Stir bar and magnetic stir plate

  • Reflux condenser

Procedure:

  • In a 100 mL round-bottom flask, dissolve 4-methoxyaniline (e.g., 5.0 g, 1.0 eq) in 30 mL of ethanol.

  • Add an equimolar amount of benzaldehyde (e.g., 4.3 g, 1.0 eq) to the solution.

  • Add a stir bar, attach a reflux condenser, and stir the mixture at room temperature for 2 hours.

  • Monitor the reaction progress by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase).[14] The product spot should appear, and starting material spots should diminish.

  • Once the reaction is complete, cool the mixture in an ice bath to induce crystallization of the product.

  • Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the purified this compound under high vacuum for several hours to remove all traces of solvent and moisture.

Protocol 2: Stress Test for Stability Assessment

This protocol provides a workflow to evaluate the stability of a batch under various conditions.

Procedure:

  • Sample Preparation: Weigh 10 mg of your purified this compound into four separate, labeled amber vials (A, B, C, D).

  • Condition Setup:

    • Vial A (Control): Flush with nitrogen, seal tightly, wrap in foil, and place at -20°C.

    • Vial B (Ambient): Seal under normal atmosphere and place on a lab bench at room temperature, exposed to ambient light.

    • Vial C (Moisture): Add one drop (~20 µL) of water, seal, and place on the lab bench next to Vial B.

    • Vial D (Acidic): Add 1 mL of a 0.01 M HCl solution in THF, seal, and place on the lab bench.

  • Time Points: Analyze a small aliquot from each vial at T=0, T=24 hours, T=1 week, and T=4 weeks.

  • Analysis: Use TLC or HPLC to determine the purity of the sample in each vial. For TLC, spot each sample alongside standards of benzaldehyde and 4-methoxyaniline to identify degradation products.

The workflow for this stability assessment is visualized below.

StabilityWorkflow start Prepare 4 Samples of Compound control Condition A: -20°C, N2, Dark start->control ambient Condition B: RT, Air, Light start->ambient moisture Condition C: RT, Air, H2O start->moisture acid Condition D: RT, Air, H+ start->acid analysis Analyze Samples at T=0, 24h, 1wk, 4wk (TLC / HPLC) control->analysis ambient->analysis moisture->analysis acid->analysis end Compare Degradation Profiles analysis->end

Caption: Experimental workflow for assessing the stability of this compound under stress conditions.

This guide provides a comprehensive framework for understanding and improving the stability of this compound. By controlling the key parameters of moisture, pH, temperature, light, and atmosphere, researchers can significantly extend the shelf-life and ensure the integrity of this valuable chemical intermediate.

References

  • Angew Chem Int Ed Engl. (2022). Stabilization of Imines and Hemiaminals in Water by an Endo-Functionalized Container Molecule. PubMed.
  • ACS Publications. (n.d.).
  • Chemistry LibreTexts. (2025). 19.
  • ResearchGate. (2015).
  • PubMed. (n.d.). Green-synthesis, characterization, photostability and polarity studies of novel Schiff base dyes using spectroscopic methods.
  • PMC. (n.d.). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore.
  • PMC. (2021).
  • Sciencemadness Discussion Board. (2019). Imine stability.
  • Master Organic Chemistry. (2022).
  • Allen. (n.d.). Imine formation using an aldehyde/ketone and primary amine is acid.
  • ResearchGate. (n.d.). Photostabilization of PS in the presence of Schiff bases 1–3.
  • Sciencemadness.org. (2014).
  • ResearchGate. (2024). How to purify Schiff base product?.
  • World Journal of Pharmaceutical Sciences. (n.d.). REVIEW ON SCHIFF BASES.
  • Fisher Scientific. (2024).
  • ResearchGate. (n.d.). Degradation mechanism of schiff base structure under acidic conditions.
  • Santa Cruz Biotechnology. (n.d.). N-benzylideneaniline.
  • NIH. (n.d.).
  • Carl ROTH. (n.d.).
  • Benchchem. (n.d.). N-(4-Methoxybenzylidene)-4-methoxyaniline | 1749-08-2.
  • Achmem. (n.d.). This compound.
  • Guidechem. (n.d.). N-BENZYLIDENE-P-METHOXYANILINE 783-08-4 wiki.
  • PubChem. (n.d.). N-Benzylidene-p-anisidine.
  • ChemicalBook. (n.d.). N-BENZYL-4-METHOXYANILINE(17377-95-6) 1H NMR spectrum.

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Column chromatography protocol for purifying crude N-Benzylidene-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the column chromatography purification of N-Benzylidene-4-methoxyaniline. This resource is designed for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into overcoming common challenges during the purification of this imine.

Introduction: The Challenge of Purifying Imines

This compound, a Schiff base, is a valuable intermediate in organic synthesis. Its formation via the condensation of benzaldehyde and 4-methoxyaniline is a reversible reaction that often leaves unreacted starting materials in the crude product.[1] While column chromatography is a powerful purification technique, imines present a unique challenge: the imine bond is susceptible to hydrolysis, particularly in the presence of acid.[2][3] The stationary phase typically used in column chromatography, silica gel, is inherently acidic and contains water, creating an environment that can lead to product decomposition during purification.[3] This guide provides a robust protocol and troubleshooting advice to navigate these challenges and achieve high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound synthesis?

A1: The primary impurities depend on the synthetic route but typically include unreacted starting materials: benzaldehyde and 4-methoxyaniline.[4] If the reaction is driven to completion, one starting material may be present in excess. In some cases, side products from self-condensation of the aldehyde or other secondary reactions might also be present.

Q2: Which stationary phase is best for purifying this imine?

A2: Silica gel is the most common stationary phase for column chromatography.[5] However, due to its acidic nature, it can cause hydrolysis of the imine.[3][6] To counteract this, the silica gel can be "neutralized" by adding a small percentage of a basic modifier, like triethylamine (TEA), to the mobile phase.[1][6] Alternatively, a less acidic stationary phase like neutral alumina can be used, though this may require re-optimization of the solvent system.[3][7]

Q3: How do I determine the correct mobile phase (eluent) for my separation?

A3: The ideal mobile phase should be determined using Thin-Layer Chromatography (TLC) before running the column. A common eluent system is a mixture of a non-polar solvent like hexane or cyclohexane and a more polar solvent like ethyl acetate or diethyl ether.[8][9] The goal is to find a solvent ratio that gives your desired product, this compound, an Rf value of approximately 0.2-0.4.[5] This Rf provides a good balance, ensuring the compound moves down the column but is sufficiently retained to separate from impurities.

Q4: What is a "gradient elution," and why is it useful?

A4: A gradient elution involves gradually increasing the polarity of the mobile phase during the chromatography run (e.g., starting with 5% ethyl acetate in hexane and slowly increasing to 15%).[4][8] This technique is highly effective when separating compounds with a wide range of polarities. Less polar impurities will elute first in the low-polarity solvent, while the more polar product and impurities will require a higher polarity solvent to be eluted from the column. This results in better separation and often sharper peaks compared to using a single solvent mixture (isocratic elution).

Troubleshooting Guide

Problem 1: My product is decomposing on the column. My yield is low, and I see starting materials in my collected fractions.

  • Cause: This is the most common issue when purifying imines on silica gel. The acidic nature of the silica is likely catalyzing the hydrolysis of the imine bond, breaking it down into benzaldehyde and 4-methoxyaniline.[3]

  • Solution 1 - Neutralize the Mobile Phase: Add 0.5-2% triethylamine (TEA) to your eluent mixture.[3][6] The TEA will neutralize the acidic sites on the silica gel, creating a more inert environment for your imine and preventing decomposition.[1] Always perform a preliminary TLC with the TEA-modified eluent to ensure it doesn't drastically alter the Rf values.

  • Solution 2 - Use an Alternative Stationary Phase: Consider using neutral alumina. Alumina is generally less acidic than silica and can be a better choice for acid-sensitive compounds.[7] You will need to develop a suitable mobile phase using alumina TLC plates first.

  • Solution 3 - Work Quickly: Minimize the time the compound spends on the column. Use a slightly more polar solvent system to speed up elution and pack a shorter, wider column (a lower length-to-diameter ratio) to reduce the contact time with the stationary phase.[6]

Problem 2: The separation between my product and an impurity is poor.

  • Cause: The chosen solvent system does not have the right selectivity for the compounds in your mixture.

  • Solution 1 - Optimize the Eluent: Re-evaluate your mobile phase with TLC. Try different solvent combinations. For example, if hexane/ethyl acetate isn't working, consider dichloromethane/hexane or toluene/ethyl acetate. Sometimes, changing the non-polar or polar component can significantly alter the separation.

  • Solution 2 - Use a Gradient Elution: If you are using an isocratic (single solvent mixture) elution, switch to a shallow gradient. Start with a mobile phase polarity that is lower than your ideal TLC solvent, and gradually increase it. This can resolve closely running spots more effectively.[4]

  • Solution 3 - Check Column Packing: A poorly packed column with air bubbles or channels will lead to broad bands and poor separation.[10] Ensure you are using a proper slurry packing method to create a uniform, dense stationary phase bed.

Problem 3: My compound won't elute from the column, or it is streaking badly on TLC.

  • Cause: The compound may be too polar for the chosen eluent system, or it could be interacting too strongly with the stationary phase. Streaking can also be a sign of compound decomposition or overloading.

  • Solution 1 - Increase Eluent Polarity: If the compound is stuck at the top of the column, you need to significantly increase the polarity of your mobile phase. Add a higher percentage of ethyl acetate or even a small amount of a more polar solvent like methanol.

  • Solution 2 - Deactivate the Silica: As mentioned, adding TEA can prevent strong acid-base interactions that cause streaking and irreversible adsorption.[6]

  • Solution 3 - Reduce Sample Load: Overloading the column is a common cause of streaking and poor separation. A general rule of thumb is to use a silica gel-to-crude product weight ratio of at least 30:1 to 50:1.[5]

Detailed Column Chromatography Protocol

This protocol assumes the use of silica gel and a hexane/ethyl acetate eluent system.

1. TLC Analysis and Solvent System Selection

  • Dissolve a small amount of your crude product in a solvent like dichloromethane.

  • Spot the solution on a silica gel TLC plate.

  • Develop several plates using different ratios of hexane and ethyl acetate (e.g., 95:5, 90:10, 85:15).

  • Add ~1% TEA to the developing chamber to mimic the column conditions.

  • Identify the solvent system that provides good separation and an Rf of ~0.3 for the product spot.[5]

2. Column Preparation (Wet-Packing Method)

  • Select a glass column of appropriate size. The amount of silica gel should be 30-50 times the weight of your crude sample.[5]

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in your initial, least polar eluent (e.g., 95:5 Hexane:EtOAc). Mix well to remove all air bubbles.[10]

  • Quickly pour the slurry into the column. Use a funnel to prevent spillage.

  • Gently tap the column to encourage even packing and open the stopcock to drain the excess solvent. Apply gentle air pressure to the top to accelerate packing. Do not let the solvent level drop below the top of the silica bed.

  • Once the silica has settled, add another thin layer of sand to the top to protect the surface.

3. Sample Loading

  • Dissolve your crude this compound in the minimum amount of a suitable solvent (dichloromethane is often a good choice).

  • Carefully add the concentrated sample solution dropwise directly to the center of the top sand layer using a pipette.

  • Rinse the sample flask with a tiny amount of solvent and add this to the column to ensure all the product is transferred.

  • Allow the solvent to drain until the sample is fully absorbed into the silica bed.

4. Elution and Fraction Collection

  • Carefully fill the column with the mobile phase.

  • Begin eluting the column, collecting the solvent that passes through in small, equally sized fractions (e.g., in test tubes).

  • If using a gradient, start with the low-polarity eluent and systematically increase the percentage of the more polar solvent.

5. Monitoring the Separation

  • Monitor the collected fractions by TLC to determine which ones contain your pure product.[5] Spot several fractions on a single TLC plate alongside a spot of your crude starting material.

  • Combine all fractions that contain only the pure product.

6. Product Isolation

  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • The resulting solid or oil is your purified this compound. Determine the final yield and confirm its purity using analytical techniques like NMR or melting point.

Summary of Key Chromatographic Parameters
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard, provides good resolving power for moderately polar compounds.[5]
Mobile Phase Hexane/Ethyl Acetate Gradient (+ 1% TEA)Offers good selectivity; gradient elution separates a wider range of polarities. TEA prevents product hydrolysis.[3][8]
Silica:Crude Ratio 30:1 to 50:1 by weightPrevents column overloading, ensuring optimal separation.[5]
Target Rf Value 0.2 - 0.4Ensures the compound is retained long enough for separation but elutes in a reasonable time.[5]

Experimental Workflow Diagram

ColumnChromatography cluster_prep Preparation cluster_column Chromatography cluster_analysis Analysis & Isolation tlc 1. TLC Analysis (Find Eluent) slurry 2. Prepare Silica Slurry tlc->slurry pack 3. Pack Column slurry->pack load 4. Load Crude Sample pack->load elute 5. Elute with Solvent Gradient load->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions (TLC) collect->monitor isolate 8. Combine Pure Fractions & Evaporate Solvent monitor->isolate product Pure Product isolate->product

Caption: Workflow for the purification of this compound.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of N-Benzyl-4-methoxyaniline by Column Chromatography.
  • Benchchem. (n.d.). Application Notes and Protocols for the Greener Synthesis of N-Benzyl-4-methoxyaniline using an Iodine Catalyst.
  • Benchchem. (n.d.). Application Note: Synthesis of N-Benzyl-4-methoxyaniline from p-Anisidine and Benzyl Alcohol.
  • ECHEMI. (n.d.). How to separate imine from reaction mixture?
  • Benchchem. (n.d.). Common side products in the synthesis of N-Benzyl-4-methoxyaniline.
  • ResearchGate. (2016). How to isolate Imine by column chromatography?
  • ResearchGate. (2015). Is it possible to purify imine using column chromatography?
  • SIELC Technologies. (n.d.). Separation of 4-Methoxyaniline on Newcrom R1 HPLC column.
  • Benchchem. (n.d.). N-(4-Methoxybenzylidene)-4-methoxyaniline.
  • Chemistry Stack Exchange. (2015). Choosing Stationary Phase Column Chromatography.
  • Royal Society of Chemistry. (n.d.). Supplementary Information.
  • ResearchGate. (n.d.). Solvent-free synthesis of this compound.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.

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Technical Support Center: High-Purity N-Benzylidene-4-methoxyaniline via Recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the purification of N-Benzylidene-4-methoxyaniline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights into obtaining this crucial Schiff base in high purity through recrystallization. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successful recrystallization of this compound?

A1: Solvent selection is paramount. An ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures. This differential solubility is the cornerstone of effective purification by recrystallization.[1][2] For this compound, ethanol is a commonly used and effective solvent.[3]

Q2: My crude product is yellow to brownish. Is this normal, and can recrystallization remove the color?

A2: A yellowish or brownish tint in the crude product is common and often due to impurities or slight degradation products. Recrystallization is an effective method for removing these colored impurities.[4][5] In cases of intense coloration, the use of activated charcoal during the recrystallization process is recommended to adsorb these impurities.[4][5]

Q3: What is a typical expected yield for the recrystallization of this compound?

A3: While the yield can vary depending on the initial purity of the crude product and the specific technique used, a well-optimized recrystallization should provide a good recovery of the purified material. However, it's important to recognize that some loss of the desired compound is inevitable as it will have some solubility in the cold solvent.[4][6] A yield of 70-85% is generally considered good for a single recrystallization step.

Q4: How can I confirm the purity of my recrystallized this compound?

A4: The most common and straightforward method is to measure the melting point of the dried crystals. Pure this compound has a sharp melting point. A broad melting range typically indicates the presence of impurities. Further characterization can be performed using techniques such as ¹H NMR and FT-IR spectroscopy to confirm the structure and absence of starting materials.

Q5: Can I use a solvent mixture for the recrystallization?

A5: Yes, a mixed solvent system can be very effective, especially if a single solvent does not provide the ideal solubility characteristics.[5] A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly cloudy.[7] For this compound, an ethanol/water mixture can be a suitable choice.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Problem 1: The compound "oils out" instead of forming crystals.

  • Cause: This phenomenon, where the solute separates as a liquid rather than a solid, often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the concentration of the solute is too high, leading to rapid desolvation.[9][10][11] It can also be caused by the presence of significant impurities which lower the melting point of the mixture.[9][10]

  • Solution:

    • Re-heat and Dilute: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation level.[9][10]

    • Slow Cooling: Allow the solution to cool much more slowly. A gradual decrease in temperature encourages the ordered arrangement of molecules into a crystal lattice rather than the chaotic separation of a liquid phase.[10]

    • Solvent System Modification: Consider using a lower-boiling point solvent or a mixed solvent system to adjust the solubility properties.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth to begin.[5]

Problem 2: No crystals form, even after the solution has cooled to room temperature.

  • Cause: The solution may be supersaturated, meaning the concentration of the dissolved compound is higher than its normal solubility at that temperature, but crystal nucleation has not been initiated.[6][10] This can also happen if too much solvent was used initially.[6][10]

  • Solution:

    • Induce Crystallization:

      • Scratching: As mentioned above, scratching the inner surface of the flask can provide nucleation points.[5]

      • Seed Crystals: If available, add a tiny crystal of pure this compound to the solution. This "seed" will act as a template for further crystal growth.[5]

    • Reduce Solvent Volume: If the solution is too dilute, gently heat it to evaporate some of the solvent and then allow it to cool again.

    • Further Cooling: Cool the solution in an ice bath to further decrease the solubility of the compound.

Problem 3: The resulting crystals are very fine needles or powder.

  • Cause: Rapid cooling of a highly concentrated solution often leads to the formation of small crystals. While the purity might be acceptable, larger crystals are generally easier to handle and wash.

  • Solution:

    • Slower Cooling: Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. For even slower cooling, you can insulate the flask.

    • Less Concentrated Solution: Start with a slightly more dilute solution by adding a little more hot solvent than the minimum required for dissolution.

Problem 4: The recrystallized product is still colored.

  • Cause: Some colored impurities may not be effectively removed by a single recrystallization, especially if they have similar solubility profiles to the desired compound.

  • Solution:

    • Activated Charcoal Treatment: Dissolve the impure product in the hot recrystallization solvent and add a small amount of activated charcoal (about 1-2% of the solute weight).[5] Boil the solution for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

    • Hot Filtration: Perform a hot gravity filtration to remove the charcoal. It is crucial to keep the solution hot during this step to prevent premature crystallization of the product in the filter paper.[5]

    • Recrystallize as Usual: Allow the hot, decolorized filtrate to cool slowly to form pure, colorless crystals.

Experimental Protocol: Recrystallization of this compound from Ethanol

This protocol provides a detailed, step-by-step methodology for the purification of this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • 95% Ethanol

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 95% ethanol and gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid has completely dissolved. Avoid adding a large excess of solvent.[4][6]

  • (Optional) Decolorization: If the solution is significantly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • (Optional) Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove the solid particles. It is advisable to pre-heat the funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly and undisturbed to room temperature.[4][12] Slow cooling is crucial for the formation of large, pure crystals.[12] Once the solution has reached room temperature, you may place it in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 95% ethanol to remove any remaining soluble impurities from the crystal surfaces.[2][4][12]

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For complete drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.

Data Presentation

SolventBoiling Point (°C)PropertiesSuitability for this compound
Ethanol78Good solubility at high temperatures, lower at room temperature.Excellent single solvent for recrystallization.
Methanol65Similar to ethanol, but lower boiling point.Good alternative to ethanol.
Isopropanol82Good solvent properties.Suitable for recrystallization.
Acetone56Good solvent, but its low boiling point can lead to rapid evaporation and premature crystallization.Can be used, but requires careful handling. Often used in mixed solvent systems.
Ethanol/WaterVariesA mixed solvent system allows for fine-tuning of solubility.An excellent choice for optimizing yield and purity.
Dimethylformamide (DMF)153High boiling point, good solvent for many organic compounds.Can be used, but its high boiling point makes it difficult to remove from the final product.

Visualizations

Solvent Selection Workflow

Caption: Decision-making workflow for selecting an appropriate recrystallization solvent.

Troubleshooting Recrystallization Issues

Troubleshooting start Start: Recrystallization Problem oiling_out Problem: Oiling Out Solutions: Re-heat & Dilute, Slow Cooling, Change Solvent start->oiling_out no_crystals Problem: No Crystals Form Solutions: Scratch Flask, Add Seed Crystal, Reduce Solvent, Further Cooling start->no_crystals colored_product Problem: Colored Product Solutions: Use Activated Charcoal, Hot Filtration, Re-recrystallize start->colored_product fine_crystals Problem: Fine Crystals Solutions: Slow Cooling, Less Concentrated Solution start->fine_crystals end {End: High-Purity Product} oiling_out->end no_crystals->end colored_product->end fine_crystals->end

Caption: Troubleshooting guide for common recrystallization problems.

References

  • University of California, Davis. (n.d.). Recrystallization. Chem 118L. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Organic Chemistry Techniques. [Link]

  • Wired Chemist. (n.d.). Recrystallization. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry. [Link]

  • Fun Man Flipped Classroom. (2013, July 12). Recrystallization Solvent Pair [Video]. YouTube. [Link]

  • California State University, Stanislaus. (n.d.). Recrystallization. [Link]

  • ChemEd DL. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. [Link]

  • National Chemical Laboratory. (n.d.). Recrystallization. [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Jasperse, C. (n.d.). recrystallization-2.doc.pdf. [Link]

  • Jasperse, C. (n.d.). Recrystallization-1.pdf. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. [Link]

  • ResearchGate. (2021, December 13). Is there an effective way of purifying schiff bases?. [Link]

Sources

Common impurities in N-Benzylidene-4-methoxyaniline and their removal

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of N-Benzylidene-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during their experimental work.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis and purification of this compound in a question-and-answer format.

My reaction seems incomplete, and the yield is low. What are the possible causes and solutions?

Low yields in the synthesis of this compound, a Schiff base, are often due to the reversible nature of the imine formation reaction.[1][2] The reaction between benzaldehyde and 4-methoxyaniline (p-anisidine) is an equilibrium process that produces water as a byproduct.[1][3] To drive the reaction towards the product, it's crucial to remove this water as it forms.

Possible Causes:

  • Inefficient Water Removal: The presence of water can shift the equilibrium back towards the reactants, leading to incomplete conversion.[1][2]

  • Suboptimal pH: The reaction is acid-catalyzed.[1][4] If the pH is too high, there isn't enough acid to protonate the hydroxyl group in the intermediate for its removal as water. Conversely, if the pH is too low, the amine reactant can be protonated, rendering it non-nucleophilic.[4] A mildly acidic pH of around 4-6 is generally optimal.[5]

  • Insufficient Reaction Time or Temperature: Like many organic reactions, imine formation may require adequate time and temperature to reach completion.

Solutions:

  • Azeotropic Removal of Water: If using a solvent like toluene, a Dean-Stark apparatus can be employed to azeotropically remove water as it is formed.[5]

  • Use of Dehydrating Agents: Adding a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves to the reaction mixture can effectively sequester water.[5][6]

  • pH Adjustment: A catalytic amount of a mild acid, such as acetic acid, can be added to maintain the optimal pH range.[5]

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and ensure it has gone to completion before workup.[7]

My final product is an oil or a discolored solid. What are the likely impurities?

The presence of an oily or discolored product suggests impurities. The most common culprits are unreacted starting materials and byproducts from side reactions.

Common Impurities:

  • Unreacted Benzaldehyde and 4-Methoxyaniline: Incomplete reactions will leave starting materials in your crude product.[5][8]

  • Benzyl Alcohol: If a reducing agent like sodium borohydride is used in a one-pot synthesis without careful control, it can reduce the starting benzaldehyde to benzyl alcohol.[5]

  • Oxidation Products: Benzaldehyde is susceptible to oxidation to benzoic acid, especially if exposed to air over time.

  • Hydrolysis Product: Imines are sensitive to hydrolysis and can revert to the starting aldehyde and amine in the presence of water, particularly under acidic conditions.[1][4]

How can I effectively remove these impurities?

Purification is key to obtaining high-purity this compound. The choice of method depends on the nature of the impurities.

Purification Methods:

  • Recrystallization: This is a highly effective method for purifying solid Schiff bases.[3][9] Ethanol is a commonly used solvent for the recrystallization of this compound.[9][10] The principle is based on the differential solubility of the desired product and impurities in a hot versus a cold solvent.

    Table 1: Recrystallization Solvents

    Solvent Remarks
    Ethanol Commonly used and effective for removing many common impurities.[9][10]
    Methanol/Chloroform mixture Can also be used for growing high-quality crystals.[9]

    | 85% Ethanol | A specific concentration reported to yield pure product.[10] |

  • Column Chromatography: For complex mixtures or to remove impurities with similar solubility, column chromatography on silica gel is a robust technique.[7][8] A gradient of ethyl acetate in hexane is a typical eluent system.[7][11]

    Experimental Protocol: Column Chromatography

    • Prepare the Column: Pack a glass chromatography column with silica gel in a non-polar solvent like hexane.

    • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel.

    • Elution: Begin eluting with a non-polar solvent system (e.g., 95:5 hexane:ethyl acetate).

    • Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate to elute the desired product.

    • Fraction Collection and Monitoring: Collect fractions and monitor them by TLC to identify the pure product.[8]

    • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.[8]

  • Washing/Extraction: Washing the crude product with a saturated sodium thiosulfate solution can remove unreacted iodine if it was used as a catalyst.[7] A wash with a saturated sodium bicarbonate solution can remove acidic impurities like benzoic acid.

My NMR spectrum shows unexpected peaks. How can I identify the impurities?

Spectroscopic analysis is crucial for identifying impurities.

  • ¹H NMR:

    • Unreacted Benzaldehyde: A singlet around 10 ppm is characteristic of the aldehydic proton.

    • Unreacted 4-Methoxyaniline: A broad singlet for the -NH₂ protons and characteristic aromatic signals.

    • Benzyl Alcohol: A singlet for the benzylic -CH₂- protons and a broad singlet for the -OH proton.

    • Hydrolysis: The reappearance of signals for both benzaldehyde and 4-methoxyaniline.

  • IR Spectroscopy:

    • A broad peak in the 3200-3500 cm⁻¹ region could indicate the presence of an -OH group (from benzyl alcohol or water) or an N-H group (from unreacted 4-methoxyaniline).

    • A strong absorption around 1700 cm⁻¹ would suggest the presence of a carbonyl group from unreacted benzaldehyde. The C=N stretch of the imine typically appears around 1603-1630 cm⁻¹.[12]

Frequently Asked Questions (FAQs)

What is the most common method for synthesizing this compound?

The most common and straightforward method is the direct condensation of benzaldehyde with 4-methoxyaniline (p-anisidine).[3][13] This reaction is typically carried out by mixing equimolar amounts of the reactants in a suitable solvent, often with mild heating and a catalytic amount of acid.[3] Solvents like ethanol, methanol, or toluene are frequently used.[3][12]

How can I prevent the hydrolysis of my this compound product?

Imines are susceptible to hydrolysis, especially in the presence of acid.[1][4] To prevent this:

  • Ensure all glassware is dry.

  • Use anhydrous solvents.

  • During workup, avoid prolonged contact with acidic aqueous solutions.

  • Store the final product in a dry environment, preferably under an inert atmosphere if it is to be stored for an extended period.

What are some "green" or environmentally friendly approaches to this synthesis?

Greener synthetic methods aim to reduce the use of hazardous materials and minimize waste.[14] For the synthesis of this compound, some greener alternatives include:

  • Solvent-free synthesis: Reactions can sometimes be carried out by simply mixing the reactants without a solvent, often with gentle heating.[14]

  • Use of greener catalysts: Research has explored the use of environmentally benign catalysts, such as iodine or even catalysts derived from biomass like Kinnow peel powder.[7][13]

  • Alternative alkylating agents: Using benzyl alcohol instead of benzyl halides in related syntheses is considered a greener approach as it produces water as the primary byproduct.[7]

What are the key spectral characteristics of pure this compound?
  • ¹H NMR (CDCl₃): You would expect to see signals for the aromatic protons of both the benzylidene and the 4-methoxyphenyl rings, a singlet for the methoxy (-OCH₃) group protons, and a characteristic singlet for the imine proton (-N=CH-). The imine proton typically appears as a singlet around 8.30 ppm.[12]

  • ¹³C NMR (CDCl₃): Key signals include the carbon of the imine group (-N=C-) around 158.70 ppm and the methoxy carbon around 55.51 ppm.[12]

  • IR Spectroscopy: The most prominent feature is the C=N stretching vibration, which is typically observed in the range of 1603-1630 cm⁻¹.[12] You would also see characteristic peaks for aromatic C-H and C=C stretching, as well as C-O stretching for the methoxy group.[11]

Visualizing the Process

Reaction Scheme and Common Side Reactions

cluster_main Main Reaction cluster_side Side Reactions / Impurities Benzaldehyde Benzaldehyde This compound This compound C₁₄H₁₃NO Benzaldehyde->this compound + 4-Methoxyaniline Unreacted_Starting_Materials Unreacted Benzaldehyde & 4-Methoxyaniline Benzoic_Acid Benzoic Acid (Oxidation of Benzaldehyde) Benzaldehyde->Benzoic_Acid + [O] 4-Methoxyaniline 4-Methoxyaniline Water Water This compound->Water - H₂O Hydrolysis Hydrolysis (Product Degradation) This compound->Hydrolysis Hydrolysis->Benzaldehyde Hydrolysis->4-Methoxyaniline

Caption: Synthesis of this compound and common side products.

Purification Workflow

Crude_Product Crude Product (Imine + Impurities) Recrystallization Recrystallization (e.g., from Ethanol) Crude_Product->Recrystallization If solid Column_Chromatography Column Chromatography (Silica Gel) Crude_Product->Column_Chromatography If oily or complex mixture Pure_Product Pure N-Benzylidene- 4-methoxyaniline Recrystallization->Pure_Product Insoluble_Impurities Insoluble Impurities Recrystallization->Insoluble_Impurities Removed by hot filtration Soluble_Impurities Soluble Impurities Recrystallization->Soluble_Impurities Remain in mother liquor Column_Chromatography->Pure_Product Separated_Impurities Separated Impurities Column_Chromatography->Separated_Impurities Eluted separately

Caption: General purification workflow for this compound.

References

  • Benchchem. Common side products in the synthesis of N-Benzyl-4-methoxyaniline.
  • Benchchem.
  • Benchchem.
  • Benchchem.
  • Benchchem. N-(4-Methoxybenzylidene)-4-methoxyaniline | 1749-08-2.
  • ResearchGate. Solvent-free synthesis of this compound.
  • Benchchem. N-Benzyl-4-methoxyaniline: A Versatile Intermediate in Dye and Pharmaceutical Manufacturing.
  • Verma, R., et al. (2022). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Scientific Reports, 12(1), 1-13.
  • The Royal Society of Chemistry.
  • IUCr. Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline.
  • PrepChem.com. Synthesis of N-benzylideneaniline.
  • IUCr. (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]methyl}aniline: crystal structure, Hirshfeld surface analysis and energy framework.
  • National Center for Biotechnology Information. N-Benzylidene-p-anisidine.
  • The Royal Society of Chemistry.
  • Master Organic Chemistry.
  • ResearchGate. (PDF) N-(4-Chlorobenzylidene)-4-methoxyaniline.
  • Chegg.com. Solved I need to draw a plausible mechanism for the reaction.
  • ChemicalBook. N-BENZYL-4-METHOXYANILINE(17377-95-6) 1H NMR spectrum.
  • Stenutz. This compound.
  • National Center for Biotechnology Information. N-Benzyl-4-methoxyaniline.
  • Sigma-Aldrich. N-(4-Methoxybenzylidene)-4-methoxyaniline 97 1749-08-2.
  • ResearchGate. Imine formation with p-Anisidine as the reagent (top).
  • YouTube.
  • Chemistry LibreTexts. Reaction with Primary Amines to form Imines.
  • ChemicalBook. N-BENZYLIDENE-P-METHOXYANILINE | 783-08-4.

Sources

Technical Support Center: Enhancing the Solubility of N-Benzylidene-4-methoxyaniline for Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-Benzylidene-4-methoxyaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this hydrophobic Schiff base in aqueous biological assay systems. Our goal is to provide you with the foundational knowledge, troubleshooting strategies, and validated protocols to ensure the reliable and reproducible use of this compound in your experiments.

Section 1: Understanding the Core Problem: Physicochemical Properties

Effectively solubilizing a compound begins with understanding its inherent chemical nature. This compound, a Schiff base, presents several challenges due to its structure.

FAQ 1: What are the key physicochemical properties of this compound that affect its solubility?

This compound is a solid crystalline compound with a molecular weight of approximately 211.26 g/mol .[1] Its key properties influencing solubility are:

  • High Lipophilicity (Hydrophobicity): The molecule is dominated by two aromatic rings, making it inherently nonpolar and thus poorly soluble in water. Its predicted XLogP3 value, a measure of lipophilicity, is 2.8, indicating a strong preference for fatty or nonpolar environments over aqueous ones.[1]

  • Weak Basicity: The imine nitrogen provides a site for protonation, but its predicted pKa is around 3.87.[2] This means that at the neutral pH of most biological assays (~pH 7.4), the compound will be almost entirely in its neutral, less soluble form.

  • Chemical Stability: Schiff bases can be susceptible to hydrolysis (cleavage by water), especially at acidic pH, which can break the imine (-CH=N-) bond.[3] This instability can lead to the formation of its constituent aldehyde and amine, complicating experimental results.

PropertyValueImplication for SolubilitySource
Molecular Weight ~211.26 g/mol Moderate size, but structure is key.PubChem[1]
Predicted XLogP3 2.8Highly lipophilic, poor aqueous solubility.PubChem[1]
Predicted pKa 3.87 ± 0.30Primarily neutral at physiological pH, limiting solubility.ChemicalBook[2]
Physical State Crystalline SolidEnergy is required to break the crystal lattice for dissolution.ChemicalBook[2]
Melting Point 69 °CIndicates a stable crystal lattice.ChemicalBook[2]

Section 2: Initial Stock Solution Preparation - Best Practices & Troubleshooting

The first critical step is the preparation of a concentrated stock solution in an organic solvent. Errors at this stage are the most common source of downstream problems.

FAQ 2: What is the recommended solvent for preparing a concentrated stock solution of this compound?

Dimethyl sulfoxide (DMSO) is the industry-standard and highly recommended solvent for initial stock preparation. It is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.

  • Causality: DMSO's amphiphilic nature (having both polar and nonpolar characteristics) allows it to effectively solvate the aromatic rings of this compound while remaining miscible with the aqueous assay buffer upon dilution.[4]

Alternative Solvents: While DMSO is preferred, ethanol can also be used.[4] However, ethanol is generally less effective at dissolving highly hydrophobic compounds and may require warming.

FAQ 3: I am seeing solid particles in my DMSO stock solution. What went wrong?

This indicates that the solubility limit in the organic solvent has been exceeded or the compound has not fully dissolved.

Troubleshooting Steps:

  • Confirm Concentration: Are you attempting to make a stock solution that is too concentrated? Start with a 10 mM stock solution as a reliable benchmark.

  • Gentle Warming: Warm the solution to 37°C in a water bath. This will increase the kinetic energy and help break the crystal lattice structure, facilitating dissolution.

  • Vortexing/Sonication: After warming, vortex the solution vigorously. If particles persist, use a bath sonicator for 5-10 minutes. Sonication uses ultrasonic waves to break up particle aggregates.

  • Purity Check: If the compound still does not dissolve, there may be an issue with the purity of the material.

Section 3: Preparing Aqueous Working Solutions - The Precipitation Problem

The most frequent and frustrating issue is compound precipitation when diluting the organic stock solution into your aqueous assay buffer or cell culture medium.

FAQ 4: Why does my compound precipitate when I add it to my aqueous buffer?

This occurs when the concentration of the compound in the final aqueous solution exceeds its thermodynamic solubility limit . The organic co-solvent (like DMSO) keeps the compound soluble at high concentrations, but upon significant dilution into an aqueous environment, the water molecules cannot effectively solvate the hydrophobic compound, causing it to "crash out" of solution as a solid precipitate.

dot graph TD { A[High Concentration StockCompound in 100% DMSOSoluble] -- "Dilution intoAqueous Buffer" --> B{Supersaturated StateCompound temporarily solubledue to residual DMSO}; B -- "Exceeds AqueousSolubility Limit" --> C[PrecipitationCompound aggregates andcrashes out of solutionExperiment Fails]; subgraph "Solution State" A; B; C; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 } caption: The process of precipitation upon aqueous dilution.

FAQ 5: How can I prevent precipitation when preparing my working solution?

The key is to maintain the final concentration of the organic co-solvent at a level that is both non-toxic to the biological system and sufficient to aid solubility.

Best Practices:

  • Limit Final DMSO Concentration: For most cell-based assays, the final concentration of DMSO should not exceed 0.5%, with many sensitive assays requiring ≤0.1%.[5] Higher concentrations can be cytotoxic or induce unintended biological effects.[6]

  • Use Serial Dilutions: Do not perform a single large dilution. Prepare an intermediate dilution of your stock in your assay buffer or media first, then perform the final dilution. This gradual reduction in DMSO concentration can sometimes prevent shocking the compound out of solution.

  • Proper Mixing Technique: When adding the compound stock to the aqueous buffer, vortex or pipette mix the solution immediately and vigorously. Do not allow the concentrated DMSO to sit locally in the buffer before mixing, as this is where precipitation often originates.

Section 4: Advanced Solubility Enhancement Strategies

If standard co-solvent methods fail, several advanced techniques can be employed. The choice of method depends on the specific requirements and constraints of your assay.

FAQ 6: I need to use a very low DMSO concentration (<0.1%), but my compound still precipitates. What are my options?

When the use of co-solvents is highly restricted, complexation agents are the preferred solution.

Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[7] They can encapsulate hydrophobic molecules like this compound, effectively shielding them from the aqueous environment and increasing their apparent solubility.[8][9]

  • Mechanism of Action: The hydrophobic compound partitions into the nonpolar core of the cyclodextrin, forming a water-soluble "inclusion complex."[7] This complex can then be readily dissolved in aqueous buffers.

  • Recommended Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended due to its excellent water solubility and low toxicity profile.[9]

dot graph TD { A[Hydrophobic Drug(this compound)] -- "Encapsulation" --> B{Cyclodextrin Inclusion Complex}; C[Cyclodextrin(HP-β-CD)] -- "Encapsulation" --> B; B -- "Dissolution in Water" --> D[Soluble Complexin Aqueous Solution];

} caption: Mechanism of cyclodextrin-mediated solubilization.

FAQ 7: Are there other methods besides cyclodextrins?

Yes, other formulation approaches exist, though they may be more complex to implement:

  • Use of Surfactants: Non-ionic surfactants like Tween® 20 or Tween® 80 can form micelles that encapsulate the hydrophobic compound. However, one must be cautious as surfactants can disrupt cell membranes and interfere with some assay readouts.

  • pH Adjustment: While the pKa of this compound is low, for some Schiff bases with a higher pKa, adjusting the buffer pH to be 2 units below the pKa can protonate the imine nitrogen, increasing solubility.[10] This is often not compatible with biological assays that require a neutral pH.

dot graph TD { start[Start: Compound Precipitates] --> question1{Is final DMSO concentration > 0.5%?}; question1 -- "Yes" --> solution1[Reduce DMSO to ≤ 0.5% by adjusting stock concentration]; question1 -- "No" --> question2{Are you using vigorous mixing during dilution?};

} caption: Troubleshooting workflow for solubility issues.

Section 5: Experimental Protocols

Protocol 1: Standard Stock and Working Solution Preparation using DMSO
  • Stock Solution (10 mM): a. Weigh out 2.11 mg of this compound. b. Add 1.0 mL of high-purity DMSO. c. Vortex vigorously for 1 minute. d. If needed, warm to 37°C for 5 minutes and vortex again. Ensure no solid particles are visible. e. Store at -20°C, protected from light and moisture.

  • Working Solution (e.g., 10 µM final in 10 mL, 0.1% DMSO): a. Prepare an intermediate dilution: Add 10 µL of the 10 mM stock solution to 990 µL of assay buffer (creates a 100 µM solution in 1% DMSO). Vortex immediately. b. Prepare the final solution: Add 1 mL of the 100 µM intermediate solution to 9 mL of the assay buffer. Mix thoroughly. This yields a 10 µM final concentration with a 0.1% final DMSO concentration.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)

This protocol aims to create a stock solution where the compound is complexed with HP-β-CD, allowing for a DMSO-free or very low DMSO final solution.

  • Prepare a 10% (w/v) HP-β-CD Solution: Dissolve 1 g of HP-β-CD in 10 mL of your desired aqueous assay buffer.

  • Prepare Compound-Cyclodextrin Stock (e.g., 1 mM): a. Dissolve 2.11 mg of this compound in a minimal amount of a suitable organic solvent like ethanol (e.g., 100 µL). This initial organic solvent is used to break up the compound's crystal structure. b. Add this organic solution dropwise to 10 mL of the stirring 10% HP-β-CD solution. c. Stir the mixture overnight at room temperature to allow for efficient complex formation. d. The following day, sterile filter the solution through a 0.22 µm filter to remove any non-complexed precipitate.

  • Validation (Recommended): The concentration of the final, filtered stock solution should be confirmed analytically (e.g., via UV-Vis spectrophotometry or HPLC) to determine the actual amount of solubilized compound.

  • Use: This 1 mM aqueous stock can now be diluted directly into your assay medium without the need for DMSO.

References

  • PubChem. (n.d.). N-Benzyl-4-methoxyaniline. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzylidene-p-anisidine. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). A REVIEW: THE BIOLOGICAL ACTIVITIES OF SCHIFF BASES. ResearchGate. Retrieved from [Link]

  • MDPI. (2023). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond. Retrieved from [Link]

  • Hermann, R., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Retrieved from [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Al-Majidi, S. M., et al. (2022). Synthesis, Characterization and Biological Activities of New Schiff Base Compound and Its Lanthanide Complexes. PMC. Retrieved from [Link]

  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. Retrieved from [Link]

  • ResearchGate. (2013). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]

  • Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. Scientific Research Publishing. Retrieved from [Link]

  • ResearchGate. (2020). β-cyclodextrin inclusion complex as a potent delivery system for enhanced cytotoxicity of paclitaxel in triple-negative breast cancer cells. Retrieved from [https://www.researchgate.net/publication/344507022_b-cyclodextrin_inclusion_complex_as_a_potent_delivery_system_for_enhanced_cytotoxicity_of_paclitaxel_in_triple-negative_breast_cancer_cells]([Link]_ cytotoxicity_of_paclitaxel_in_triple-negative_breast_cancer_cells)

  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Retrieved from [Link]

  • Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from [Link]

  • ResearchGate. (2016). Techniques to enhance solubility of hydrophobic drugs: An overview. Retrieved from [Link]

  • Taylor & Francis Online. (2021). New chromatographic insights on drug:cyclodextrin inclusion complexes and their potential use in drug delivery. Retrieved from [Link]

  • MDPI. (2021). Influence of Two Widely Used Solvents, Ethanol and Dimethyl Sulfoxide, on Human Sperm Parameters. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. Retrieved from [Link]

  • Wikipedia. (n.d.). p-Anisidine. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2009). BIOLOGICAL ACTIVITIES OF SCHIFF BASE AND ITS COMPLEXES: A REVIEW. Retrieved from [Link]

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Navigating the Industrial Synthesis of N-Benzylidene-4-methoxyaniline: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

Section 1: Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of N-Benzylidene-4-methoxyaniline in a question-and-answer format, providing direct solutions to specific problems.

Issue 1: Low Product Yield

  • Question: We are experiencing consistently low yields of this compound when scaling up our synthesis. What are the likely causes and how can we optimize the reaction for better conversion?

  • Answer: Low yields during scale-up are a frequent challenge and can often be attributed to the reversible nature of imine formation. The primary culprit is typically the presence of water, a byproduct of the condensation reaction between 4-methoxyaniline and benzaldehyde. On an industrial scale, inefficient water removal can shift the reaction equilibrium back towards the starting materials.

    Troubleshooting Steps:

    • Water Removal: Implement azeotropic distillation using a Dean-Stark trap to continuously remove water from the reaction mixture. Suitable solvents for this purpose include toluene or xylene. For solvent-free approaches, conducting the reaction under a vacuum can effectively remove water as it forms.

    • Catalyst Optimization: While the reaction can proceed without a catalyst, acidic or basic catalysts can enhance the reaction rate. For industrial applications, solid acid catalysts like Amberlyst® 15 can be advantageous as they are easily recoverable and reusable.[1] The catalyst loading should be optimized; typically, a small catalytic amount is sufficient.

    • Reactant Stoichiometry: A slight excess of one of the reactants, usually the less expensive one, can be used to drive the reaction to completion. However, this must be balanced with the ease of purification.

    • Temperature Control: The reaction is typically conducted at elevated temperatures to facilitate the removal of water. The optimal temperature will depend on the solvent and scale. Careful monitoring and control of the reaction temperature are crucial to prevent side reactions.

Issue 2: Product Purity and Side-Product Formation

  • Question: Our final product is contaminated with unreacted starting materials and some unknown impurities. What are the common side products, and what are the best strategies for purification at an industrial scale?

  • Answer: Impurities in the final product can significantly impact its quality and suitability for downstream applications. The most common impurities are unreacted 4-methoxyaniline and benzaldehyde. Side reactions can also occur, particularly at elevated temperatures.

    Common Side Products and Purification Strategies:

    • Unreacted Starting Materials: The presence of starting materials is often due to an incomplete reaction. Addressing the points in "Issue 1" will help minimize this.

    • Purification:

      • Recrystallization: This is the most common and cost-effective method for purifying solid this compound at an industrial scale.[2] A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution. Ethanol is often a good starting point for recrystallization.

      • Filtration and Washing: After cooling and crystallization, the product should be filtered and washed with a cold solvent to remove any remaining soluble impurities.

      • Column Chromatography: While effective at the lab scale, column chromatography can be expensive and cumbersome for large-scale industrial production. It is typically reserved for applications requiring very high purity or for the separation of challenging impurities.

Issue 3: Product Instability

  • Question: We have observed that our purified this compound seems to degrade over time, showing the reappearance of starting materials on analysis. What causes this instability and how can we prevent it?

  • Answer: The instability of this compound is primarily due to the hydrolysis of the imine bond, which is susceptible to cleavage by water. This reverse reaction regenerates the starting 4-methoxyaniline and benzaldehyde.

    Stabilization Strategies:

    • Thorough Drying: Ensure the final product is completely dry and free of residual water. Industrial drying methods such as vacuum ovens are effective.

    • Moisture-Free Storage: Store the purified product in a tightly sealed container in a dry, inert atmosphere (e.g., under nitrogen or argon) to prevent exposure to atmospheric moisture.

    • Avoid Acidic Conditions: The hydrolysis of imines is catalyzed by acids. Therefore, it is crucial to avoid acidic conditions during workup and storage.

Section 2: Frequently Asked Questions (FAQs)

  • Q1: What is the reaction mechanism for the synthesis of this compound?

    A1: The synthesis of this compound proceeds via a nucleophilic addition-elimination reaction. The nitrogen atom of the primary amine (4-methoxyaniline) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde (benzaldehyde). This is followed by a proton transfer to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine leads to the formation of the imine (C=N) double bond and the elimination of a water molecule.[3]

  • Q2: Are there greener synthesis alternatives for industrial production?

    A2: Yes, several green chemistry approaches are being explored for imine synthesis to minimize environmental impact. These include:

    • Solvent-Free Synthesis: Conducting the reaction without a solvent at elevated temperatures can be a highly efficient and environmentally friendly method.[4]

    • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields.

    • Use of Heterogeneous Catalysts: As mentioned earlier, solid acid catalysts can be easily recovered and reused, reducing waste.[1]

  • Q3: What are the critical safety precautions for handling the reactants and product at an industrial scale?

    A3: Both 4-methoxyaniline and benzaldehyde have associated hazards that must be managed carefully at an industrial scale.

    • 4-Methoxyaniline: It is toxic and can be harmful if inhaled, ingested, or absorbed through the skin. It is also a suspected mutagen.

    • Benzaldehyde: It is harmful if swallowed and can cause skin and eye irritation.

    • General Precautions: All handling of these chemicals should be done in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, should be worn. Emergency eyewash and shower stations should be readily accessible. A thorough risk assessment should be conducted before any scale-up activities.

  • Q4: What analytical techniques are recommended for in-process monitoring and final product quality control?

    A4: A combination of analytical techniques is essential for effective process control and quality assurance.

    • In-Process Monitoring:

      • Thin-Layer Chromatography (TLC): A simple and rapid technique to monitor the progress of the reaction by observing the disappearance of starting materials and the appearance of the product.

      • Infrared (IR) Spectroscopy: The formation of the imine can be monitored by the appearance of the characteristic C=N stretching vibration, typically in the range of 1690-1640 cm⁻¹.[5]

    • Final Product Quality Control:

      • Melting Point: A sharp melting point range is a good indicator of purity. The reported melting point for this compound is in the range of 146-150 °C.[6]

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can be used to confirm the identity and purity of the final product.

      • High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity and quantifying any impurities.

Section 3: Experimental Protocols & Data

Protocol 1: Lab-Scale Synthesis of this compound

This protocol provides a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 4-Methoxyaniline (1.23 g, 10 mmol)

  • Benzaldehyde (1.06 g, 10 mmol)

  • Ethanol (20 mL)

  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolve 4-methoxyaniline and benzaldehyde in ethanol in the round-bottom flask.

  • Attach the reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress using TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase).[7]

  • Once the reaction is complete (typically after 1-2 hours), cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution upon cooling.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.

  • Dry the product in a vacuum oven.

Data Summary Table
Property4-MethoxyanilineBenzaldehydeThis compound
Molar Mass ( g/mol ) 123.15106.12211.26[8]
Appearance White to brownish solidColorless liquidYellowish solid
Melting Point (°C) 57-60-26146-150[6]
Boiling Point (°C) 243178.1Not available

Section 4: Visualizations

Reaction Workflow

G cluster_reactants Reactants cluster_process Reaction cluster_product Crude Product cluster_purification Purification cluster_final Final Product Reactant1 4-Methoxyaniline Reaction Condensation (with water removal) Reactant1->Reaction Reactant2 Benzaldehyde Reactant2->Reaction CrudeProduct Crude N-Benzylidene- 4-methoxyaniline Reaction->CrudeProduct Purification Recrystallization CrudeProduct->Purification FinalProduct Pure N-Benzylidene- 4-methoxyaniline Purification->FinalProduct

Caption: Industrial synthesis workflow for this compound.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed CheckWaterRemoval Is water being effectively removed? Start->CheckWaterRemoval ImplementAzeotropic Implement/Optimize Azeotropic Distillation CheckWaterRemoval->ImplementAzeotropic No CheckCatalyst Is a catalyst being used? CheckWaterRemoval->CheckCatalyst Yes ImplementAzeotropic->CheckCatalyst AddCatalyst Consider adding a suitable catalyst (e.g., solid acid catalyst) CheckCatalyst->AddCatalyst No CheckStoichiometry Are reactant ratios optimized? CheckCatalyst->CheckStoichiometry Yes AddCatalyst->CheckStoichiometry AdjustStoichiometry Adjust stoichiometry (slight excess of one reactant) CheckStoichiometry->AdjustStoichiometry No CheckTemp Is the reaction temperature optimal? CheckStoichiometry->CheckTemp Yes AdjustStoichiometry->CheckTemp OptimizeTemp Optimize reaction temperature CheckTemp->OptimizeTemp No End Yield Improved CheckTemp->End Yes OptimizeTemp->End

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • JACKSON GODWIN, OGUARABAU BENSON*, ODONTIMI NIMIGHAYE & EMMANUEL P. SALVATION. (2024). Schiff Bases, Syntheses, Characterisation and their Application to Heavy Metal Removal: A Review.
  • Scribd. (n.d.). Benzaldehyde and Aniline Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). benzalaniline. Retrieved from [Link]

  • Iraqi National Journal of Chemistry. (2018). Synthesis, Characterization and Analytical Studies of Schiff Base, their Transition Metal Complexes and Their Polymers.
  • Oriental Journal of Chemistry. (2024). Utilizing Schiff's Bases for Accurate Determination of Pb(II)and Hg (II)
  • Materials Advances (RSC Publishing). (n.d.). Schiff bases as analytical tools: synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases.
  • ResearchGate. (n.d.). Solvent-free synthesis of this compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Schiff bases as analytical tools: synthesis, chemo-sensor, and computational studies of 2-aminophenol Schiff bases.
  • PeerJ. (2022). Facile imine synthesis under green conditions using Amberlyst® 15.
  • MDPI. (2023).
  • WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic.
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  • Journal of Chemical Education. (2023). Utilizing the Imine Condensation in Organic Chemistry Teaching Laboratories to Reinforce Steric Effects, Electronic Effects, and Green Chemistry Principles.
  • ResearchGate. (n.d.). Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline.
  • Organic Chemistry Portal. (n.d.).
  • Master Organic Chemistry. (2022).
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Validation & Comparative

A Comparative Guide to the Anticancer Potential of N-Benzylidene-4-methoxyaniline and Other Schiff Bases

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Schiff Bases in Oncology

Schiff bases, characterized by the presence of an azomethine or imine (-C=N-) functional group, are a prominent class of organic compounds in medicinal chemistry.[1] Their synthetic accessibility and the ease with which their electronic and steric properties can be modulated make them a fertile ground for the development of novel therapeutic agents.[2] The imine linkage is crucial for their biological activity, which spans antimicrobial, anti-inflammatory, and notably, anticancer applications.[3]

This guide focuses on N-Benzylideneaniline and its derivatives, particularly N-Benzylidene-4-methoxyaniline, as a case study to understand the structure-activity relationships (SAR) that govern their cytotoxicity against cancer cells. We will compare their performance with other Schiff base derivatives, supported by experimental data, and elucidate the common pathways through which they exert their effects.

Synthesis of N-Benzylideneaniline Schiff Bases: A Methodological Overview

The synthesis of N-benzylideneaniline and its derivatives is typically a straightforward condensation reaction between a primary aniline and a benzaldehyde.[3] This reaction's simplicity allows for the creation of large compound libraries for high-throughput screening.

General Synthesis Protocol

A common method involves the refluxing of equimolar amounts of the substituted aniline and benzaldehyde in an alcoholic solvent, often with a catalytic amount of acid.[3]

Example Synthesis of this compound:

  • Reactants: 4-methoxyaniline (p-anisidine) and benzaldehyde.

  • Solvent: Ethanol.

  • Procedure:

    • Dissolve 4-methoxyaniline (10 mmol) in 50 mL of ethanol in a round-bottom flask.

    • Add benzaldehyde (10 mmol) to the solution.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux the mixture for 2-4 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • The product will precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry.

    • Recrystallize from ethanol to obtain the pure this compound.

Green Synthesis Approaches

In line with the principles of green chemistry, solvent-free and alternative catalyst systems have been developed. One such method utilizes Kinnow peel powder as a biodegradable and efficient catalyst for the synthesis of N-Benzylideneaniline at room temperature, achieving high yields in minutes.[4]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process Aniline 4-Methoxyaniline (p-Anisidine) Mix Mix & Reflux Aniline->Mix Aldehyde Benzaldehyde Aldehyde->Mix Solvent Ethanol Solvent->Mix Catalyst Glacial Acetic Acid (cat.) Catalyst->Mix Heat Reflux Heat->Mix Cool Cool to RT Mix->Cool Filter Filter & Wash Cool->Filter Purify Recrystallize Filter->Purify Product This compound (Final Product) Purify->Product

Caption: Workflow for the synthesis of this compound.

Comparative Anticancer Activity: An Evidence-Based Analysis

The anticancer potential of Schiff bases is typically evaluated through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard metric for this evaluation.

N-Benzylideneaniline: A Baseline for Comparison

Recent studies have provided quantitative data on the cytotoxic effects of the parent compound, N-Benzylideneaniline (NBA). An in-vitro study using the MTT assay demonstrated that NBA exhibits a dose-dependent cytotoxic effect on the HT-29 human colon cancer cell line.[5][6]

  • Compound: N-Benzylideneaniline

  • Cell Line: HT-29 (Colon Cancer)

  • IC50 Value: 20.28 µg/mL[6]

The study also noted that treatment with NBA induced prominent morphological changes in the HT-29 cells, indicative of cell death, and suggested that the mechanism involves the induction of apoptosis.[5][6]

The Influence of the 4-Methoxy Substituent

Studies on other classes of anticancer agents have shown that the presence and position of methoxy groups can enhance cytotoxic and antimigratory activities.[7] For instance, in a series of 4-anilino-quinazoline derivatives, those with 6,7-dimethoxy substituents showed better inhibitory effects against EGFR and VEGFR-2, key targets in cancer therapy, compared to analogues without these groups.[7] Similarly, for certain pyrimido[4,5-c]quinolin-1(2H)-ones, methoxy substitution was found to be crucial for their anticancer activity.[8]

The methoxy group can increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes. It can also alter the electronic distribution within the molecule, which may lead to more favorable interactions with biological targets. Therefore, it is hypothesized that the 4-methoxy substitution on the aniline ring of this compound could modulate its anticancer activity compared to the parent compound, although experimental verification is required.

Comparison with Other Schiff Bases and Their Metal Complexes

The field of Schiff base chemistry offers a vast array of structures with potent anticancer activity. The introduction of different substituents and the formation of metal complexes can dramatically enhance cytotoxicity.

Compound/ComplexCancer Cell LineIC50 (µM)Reference
N-Benzylideneaniline (Parent Compound) HT-29 ~96.0 (converted from 20.28 µg/mL)[6]
(E)-N′-(2-hydroxy-5-iodobenzylidene)isonicotinohydrazide-Zn(II) ComplexMCF-72.73 µg/mL (~4.1 µM)
2-((2,6-diethylphenylimino)methyl)-5-(diethylamino)phenol (L5)HeLaData in µM range, potent[1]
2-((2,6-diethylphenylimino)methyl)-5-(diethylamino)phenol (L5)MCF-7Data in µM range, potent[1]
Pyridine-derived Cu(II) complexMCF-75.95[6]
Pyridine-derived Cu(II) complexBel-74021.47 - 4.12[6]

Note: IC50 values are highly dependent on the specific experimental conditions, including the cell line, incubation time, and assay method. Direct comparison between different studies should be made with caution.

The data clearly indicates that many Schiff bases, particularly when complexed with metal ions, exhibit potent anticancer activity, often in the low micromolar range. This highlights the vast potential for structural modification to optimize the efficacy of these compounds.

Mechanism of Action: Induction of Apoptosis via Caspase Activation

A common mechanism by which many anticancer drugs, including Schiff bases, exert their cytotoxic effects is through the induction of apoptosis, or programmed cell death.[1][5] Apoptosis is a tightly regulated process that involves a cascade of enzymatic reactions, primarily mediated by a family of proteases called caspases.[9]

There are two main apoptosis pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[9][10]

Studies on active Schiff bases have confirmed their ability to induce apoptosis through mechanisms such as cell cycle arrest, activation of caspase-9 and caspase-3, and the production of reactive oxygen species (ROS).[1]

G Drug Anticancer Schiff Base (e.g., N-Benzylideneaniline) Stress Cellular Stress (e.g., DNA Damage, ROS) Drug->Stress induces Mito Mitochondrion Stress->Mito acts on CytoC Cytochrome c (released) Mito->CytoC releases Apoptosome Apoptosome (CytoC + Apaf-1) CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Cas9 Caspase-9 (Initiator) Apoptosome->Cas9 activates Procas9 Pro-Caspase-9 Procas9->Cas9 cleavage Cas3 Caspase-3 (Executioner) Cas9->Cas3 activates Procas3 Pro-Caspase-3 Procas3->Cas3 cleavage Substrates Cellular Substrates (e.g., PARP) Cas3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis leads to

Caption: The intrinsic apoptosis pathway initiated by Schiff base-induced cellular stress.

Experimental Protocols: In Vitro Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of chemical compounds.

MTT Assay Protocol

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow tetrazolium salt, MTT, to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

  • Cell Plating: Seed the cancer cells (e.g., HT-29) in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the Schiff base compounds in a suitable solvent (e.g., DMSO) and add them to the wells. Include a solvent control (e.g., 0.1% DMSO) and an untreated control. Incubate for 48 hours.

  • MTT Addition: Remove the treatment media and add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.

  • Formazan Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

N-Benzylideneaniline and its derivatives represent a promising scaffold for the development of novel anticancer agents. The parent compound exhibits moderate cytotoxicity against colon cancer cells, likely through the induction of apoptosis. While direct experimental data for this compound is pending, structure-activity relationship studies suggest that the 4-methoxy substitution could favorably modulate its biological activity.

The broader class of Schiff bases, especially when complexed with transition metals, demonstrates potent, low-micromolar anticancer activity against a range of cancer cell lines. This underscores the vast potential for medicinal chemists to fine-tune the structure of these compounds to enhance their efficacy and selectivity.

Future research should focus on:

  • The systematic synthesis and screening of a library of N-benzylideneaniline derivatives, including this compound, to establish a clear and quantitative structure-activity relationship.

  • In-depth mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by the most potent compounds.

  • In vivo studies in animal models to evaluate the therapeutic efficacy and safety of lead Schiff base candidates.

By combining rational drug design, robust biological evaluation, and detailed mechanistic studies, the full therapeutic potential of Schiff bases in oncology can be realized.

References

  • Uddin, M. N., et al. (2019). Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Molecular Structure, 1199, 127014.
  • Al-Ostoot, F. H., et al. (2021). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. Molecules, 26(16), 4881.
  • Yap, B. K., et al. (2021). A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. International Journal of Molecular Sciences, 22(19), 10239.
  • Periyasamy, S. K., et al. (2025). In-Vitro Anti Cancer Activity Of N-Benzylidene Aniline. International Journal of Environmental Sciences.
  • Verma, R., et al. (2022). Synthesis of N-Benzylideneaniline by Schiff base reaction using Kinnow peel powder as Green catalyst and comparative study of derivatives through ANOVA techniques. Scientific Reports, 12(1), 1-11.
  • Oriental Journal of Chemistry. (2022). Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review. Oriental Journal of Chemistry, 38(1). Available at: [Link]

  • Periyasamy, S. K., et al. (2025). In-Vitro Anti Cancer Activity Of N-Benzylidene Aniline. International Journal of Environmental Sciences, 8.
  • Fulda, S., & Debatin, K. M. (2006). Caspase activation in cancer therapy.
  • Thermo Fisher Scientific. (n.d.). Intrinsic and Extrinsic Pathways of Apoptosis. Thermo Fisher Scientific.
  • Hassan, M., et al. (2014). Targeting caspases in cancer therapeutics. Pharmaceuticals, 7(10), 964-987.
  • PubChem. (n.d.). N-Benzylidene-p-anisidine. PubChem. Available at: [Link]

  • ResearchGate. (2022). 1H NMR, Diffused Reflectance, Thermal Studies, ESR and Anti Microbial Activities of Schiff Base Derived from 5-Nitro Salicylaldehyde and p-Anisidine.
  • Al-Amiery, A. A., et al. (2016). Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. Arabian Journal of Chemistry, 9, S123-S129.
  • Al-Salahi, R., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(19), 6296.
  • BenchChem. (2025). A Comparative Analysis of Reactivity in Substituted N-benzylideneaniline Compounds. BenchChem.
  • BenchChem. (2025). View of In-Vitro Anti Cancer Activity Of N-Benzylidene Aniline. BenchChem.
  • Dimmock, J. R., et al. (2000). Cytotoxic 3,5-bis(benzylidene)piperidin-4-ones and N-acyl analogs displaying selective toxicity for malignant cells. Journal of medicinal chemistry, 43(21), 3784-3791.
  • More, S. A., et al. (2022). Design and Synthesis of N-4-(substituted benzylidene)-N-2-(4chloropyrimidin-2-yl)-6, 7-dimethoxyquinazoline-2, 4-diamines as Anticancer Agents. Malaysian Journal of Chemistry, 24(3), 132-143.
  • Yildiz, I., et al. (2022). In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University-Science, 34(5), 102061.
  • PubChem. (n.d.). N-(4-Methoxybenzylidene)-4-methoxyaniline. PubChem. Available at: [Link]

  • Raji, K., et al. (2023). Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells. Asian Pacific Journal of Cancer Prevention, 24(12), 4215.

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Comparative study of N-Benzylidene-4-methoxyaniline corrosion inhibition efficiency

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Corrosion Inhibition Efficiency of N-Benzylidene-4-methoxyaniline

Introduction: The Challenge of Corrosion and the Role of Schiff Bases

Corrosion is an electrochemical process that causes the degradation of metals, leading to significant economic losses and safety hazards across various industries.[1][2] The use of organic corrosion inhibitors is a primary strategy to protect metallic surfaces, especially in acidic environments commonly found in industrial processes like acid pickling and cleaning.[2][3]

Among the various classes of organic inhibitors, Schiff bases have garnered considerable attention.[4][5][6] These compounds are characterized by the presence of an azomethine group (-C=N-), which, along with heteroatoms (like N, O, S) and π-electrons from aromatic rings, facilitates strong adsorption onto metal surfaces.[6][7][8] This adsorption forms a protective barrier, effectively isolating the metal from the corrosive medium.[6]

This compound is a prominent Schiff base inhibitor. Its molecular structure, featuring the central imine group, two aromatic rings, and an electron-donating methoxy (-OCH₃) group, makes it a particularly effective candidate for corrosion mitigation.[7][9] The methoxy group enhances the electron density on the molecule, promoting stronger adsorption and higher inhibition efficiency.[9][10] This guide delves into the synthesis, mechanism, and comparative performance of this compound, providing the necessary data and protocols for its scientific evaluation.

Synthesis of this compound

The synthesis of this compound is a straightforward and efficient process, typically achieved through the condensation reaction of an aldehyde (benzaldehyde) and a primary amine (4-methoxyaniline, also known as p-anisidine).[7][9] The reaction is often carried out in a solvent like ethanol and may be refluxed to ensure completion.[9] Solvent-free methods under ultrasonic energy have also been developed as an environmentally friendly alternative.[11]

The general reaction is as follows:

  • p-Anisidine + Benzaldehyde → this compound + Water

Below is a diagram illustrating the typical laboratory synthesis workflow.

cluster_synthesis Synthesis Workflow Reactants 1. Mix Equimolar p-Anisidine & Benzaldehyde in Ethanol Reflux 2. Reflux Reaction Mixture (Several Hours) Reactants->Reflux Cooling 3. Cool to Room Temperature Reflux->Cooling Crystallization 4. Induce Crystallization (e.g., Ice Bath) Cooling->Crystallization Filtration 5. Filter the Precipitate Crystallization->Filtration Washing 6. Wash with Cold Ethanol Filtration->Washing Drying 7. Dry Product (e.g., in Desiccator) Washing->Drying Characterization 8. Characterize Product (FTIR, NMR, etc.) Drying->Characterization

Caption: Workflow for the synthesis of this compound.

Mechanism of Corrosion Inhibition

The efficacy of this compound as a corrosion inhibitor stems from its ability to adsorb onto the metal surface, forming a protective film that impedes both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[7][12] This classifies it as a mixed-type inhibitor.[3][12] The adsorption process is spontaneous and can involve both physical (electrostatic) and chemical (covalent bond formation) interactions, often conforming to the Langmuir adsorption isotherm.[3][10][12]

Key molecular features contributing to its strong adsorption include:

  • Azomethine Group (-CH=N-): The nitrogen atom possesses a lone pair of electrons that can be shared with the vacant d-orbitals of the metal (e.g., iron), forming a coordinate covalent bond.[6][7]

  • Aromatic Rings: The high density of π-electrons in the benzene rings facilitates interaction with the metal surface.[7]

  • Methoxy Group (-OCH₃): As an electron-donating group, it increases the electron density around the molecule, enhancing its ability to bond with the positively charged metal surface.[10]

The diagram below illustrates the adsorption and protective barrier formation at the metal-electrolyte interface.

cluster_interface Inhibition Mechanism at Metal-Electrolyte Interface Metal Metal Surface (e.g., Mild Steel) Inhibitor This compound (Adsorbed Layer) Inhibitor->Metal Adsorption via - N lone pair - π electrons - O lone pair Electrolyte Corrosive Electrolyte (e.g., HCl Solution with H⁺, Cl⁻) Anodic Anodic Reaction Blocked (Fe → Fe²⁺ + 2e⁻) Electrolyte->Anodic Corrosive Attack Cathodic Cathodic Reaction Blocked (2H⁺ + 2e⁻ → H₂) Electrolyte->Cathodic Corrosive Attack Anodic->Inhibitor Inhibition Cathodic->Inhibitor Inhibition

Caption: Adsorption mechanism of the inhibitor on a metal surface.

Experimental Methodologies for Performance Evaluation

To objectively assess the performance of a corrosion inhibitor, a combination of gravimetric and electrochemical techniques is employed. These methods provide quantitative data on corrosion rates and inhibition efficiencies.

Weight Loss (Gravimetric) Method

This is a fundamental and reliable technique for determining the average corrosion rate over a period of time.[1] It involves exposing a pre-weighed metal coupon to a corrosive environment, with and without the inhibitor, and measuring the subsequent weight loss. The ASTM D2688 standard provides a comprehensive guide for this method.[13][14][15][16]

Protocol for Weight Loss Measurement:

  • Specimen Preparation: Prepare rectangular mild steel coupons (e.g., 2.5 cm x 1.5 cm x 0.1 cm).[17] Polish the surfaces sequentially with different grades of SiC paper, rinse with distilled water and acetone, dry, and weigh accurately to 0.1 mg.[15]

  • Test Solution: Prepare the corrosive medium (e.g., 1 M HCl) and different concentrations of the this compound inhibitor.

  • Immersion: Fully immerse the prepared coupons in the test solutions in beakers. One beaker should contain only the acidic solution (blank) for comparison.

  • Exposure: Maintain the beakers in a water bath at a constant temperature (e.g., 303 K) for a specified immersion period (e.g., 6 hours).

  • Cleaning and Re-weighing: After immersion, remove the coupons, clean them according to ASTM G1 practice (e.g., scrub with a bristle brush, rinse with water and acetone), dry, and re-weigh.[15]

  • Calculation:

    • Corrosion Rate (CR) is calculated in mm/year.

    • Inhibition Efficiency (IE%) is calculated using the formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where W₀ is the weight loss in the blank solution and Wᵢ is the weight loss in the solution with the inhibitor.

Electrochemical Techniques

Electrochemical tests offer rapid and detailed insights into corrosion kinetics and inhibitor mechanisms.[18] These tests are typically conducted in a three-electrode glass cell containing the working electrode (metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum foil).[18][19]

A. Potentiodynamic Polarization (PDP)

This technique measures the relationship between the applied potential and the resulting current, providing information on both anodic and cathodic reactions.[19][20]

Protocol for PDP Measurement:

  • Setup: Assemble the three-electrode cell with the prepared working electrode. Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).[19]

  • Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).[3]

  • Data Analysis: Plot the logarithm of the current density (log i) versus the potential (E) to obtain Tafel plots. Extrapolate the linear Tafel regions to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculation:

    • Inhibition Efficiency (IE%) is calculated using the formula: IE% = [(i⁰corr - i¹corr) / i⁰corr] x 100 Where i⁰corr and i¹corr are the corrosion current densities without and with the inhibitor, respectively.[8]

B. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the properties of the inhibitor film and the corrosion process at the metal/solution interface.[21][22][23]

Protocol for EIS Measurement:

  • Setup: Use the same three-electrode cell setup as for PDP. Measurements are taken at the stable OCP.

  • Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[3][21]

  • Data Analysis: The impedance data is often represented as a Nyquist plot. The data is fitted to an equivalent electrical circuit to determine parameters like the solution resistance (Rs) and the charge transfer resistance (Rct).[22] A larger Rct value indicates better corrosion resistance.

  • Calculation:

    • Inhibition Efficiency (IE%) is calculated using the formula: IE% = [(R¹ct - R⁰ct) / R¹ct] x 100 Where R¹ct and R⁰ct are the charge transfer resistances with and without the inhibitor, respectively.

The following diagram outlines the comprehensive workflow for evaluating a corrosion inhibitor.

cluster_workflow Corrosion Inhibitor Evaluation Workflow cluster_gravimetric Weight Loss Method cluster_electrochem Electrochemical Methods Prep 1. Prepare Metal Coupons & Inhibitor Solutions WL_Test 2a. Immerse Coupons (with and without inhibitor) Prep->WL_Test EC_Setup 2b. Setup 3-Electrode Cell Prep->EC_Setup WL_Calc 3a. Clean, Re-weigh & Calculate IE% WL_Test->WL_Calc Analysis 5. Compare Results & Analyze Mechanism WL_Calc->Analysis PDP 3b. Potentiodynamic Polarization (Tafel Plots) EC_Setup->PDP EIS 3c. Electrochemical Impedance Spectroscopy (Nyquist Plots) EC_Setup->EIS EC_Calc 4b. Calculate IE% from icorr and Rct PDP->EC_Calc EIS->EC_Calc EC_Calc->Analysis

Caption: Experimental workflow for evaluating corrosion inhibitor efficiency.

Comparative Performance Analysis

The performance of this compound is best understood through direct comparison with other inhibitors under identical conditions.

Performance of this compound

Studies have consistently shown that the inhibition efficiency of this compound increases with its concentration.[7][12]

Table 1: Inhibition Efficiency of this compound on Mild Steel in 1 M HCl

MethodInhibitor Conc.Temperature (K)Inhibition Efficiency (IE%)Reference
Weight Loss1 x 10⁻³ M30893.7%[12]
Potentiodynamic Polarization1 x 10⁻³ M30892.4%[12]
Electrochemical ImpedanceNot Specified30393.0%[3]
Weight LossNot Specified303Not Specified[7]
Potentiodynamic PolarizationNot Specified303Not Specified[7]

Note: Data is compiled from multiple sources and experimental conditions may vary slightly.

Comparison with Other Schiff Base Inhibitors

A key aspect of evaluating an inhibitor is comparing it to structural analogues and other compounds. The electron-donating nature of the -OCH₃ group in this compound gives it a distinct advantage over analogues with electron-withdrawing groups, such as the nitro (-NO₂) group.[10][12]

Table 2: Comparative Inhibition Efficiency of Various Schiff Bases on Mild Steel in Acidic Media

InhibitorCorrosive MediumOptimal Conc.Temperature (K)Max. IE%Reference
This compound 1 M HCl1 x 10⁻³ M30893.7% [12]
(E)-N-(4-methoxybenzylidene)-4-nitroaniline1 M HCl1 x 10⁻³ M30887.2%[12]
N-benzylidene 4-nitroaniline (NB4NA)1 M HClNot SpecifiedAmbient~76.1%[17]
(E)-N(2-Chlorobenzylidene)-2-Fluorobenzenamine1 M HCl1 x 10⁻³ MAmbient89.7%[8]
3-((5-mercapto-1,3,4-thiadiazol-2-yl)imino)indolin-2-oneHCl0.5 mM30396.9%[5]
Chitosan-Schiff base–Cu complex3.5% NaCl/1M HCl100 mg/LAmbient93.6%[24]

As the data indicates, the presence of the electron-donating methoxy group in this compound results in significantly higher inhibition efficiency compared to its nitro-substituted counterpart.[12] While other complex Schiff bases may achieve higher efficiencies, this compound remains a highly effective and easily synthesized inhibitor.[5]

Theoretical Insights from Quantum Chemical Calculations

Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a molecular-level understanding of the interaction between the inhibitor and the metal surface.[25][26][27] These calculations help correlate the inhibitor's electronic structure with its observed efficiency.[2][6]

Key parameters analyzed include:

  • EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency for the molecule to donate electrons to the vacant d-orbitals of the metal, leading to better inhibition efficiency.[27]

  • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a higher ability of the molecule to accept electrons from the metal, forming a feedback bond.[27]

  • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with higher inhibition efficiency.[27]

Theoretical studies on chloro-N-(4-methoxybenzylidene)aniline derivatives confirm that these quantum parameters are crucial in elucidating the inhibition mechanism.[25] The electron-donating -OCH₃ group in this compound increases its EHOMO value, thereby enhancing its electron-donating capability and its performance as a corrosion inhibitor.[10]

Conclusion

This compound stands out as a highly efficient and practical corrosion inhibitor, particularly for mild steel in acidic environments. Its effectiveness is rooted in its molecular structure, which facilitates strong, spontaneous adsorption onto the metal surface to form a protective barrier. This guide has demonstrated through a review of experimental protocols and comparative data that:

  • It functions as a mixed-type inhibitor, effectively suppressing both anodic and cathodic corrosion reactions.

  • Its performance is superior to analogues containing electron-withdrawing substituents, highlighting the beneficial role of its methoxy group.

  • Standardized weight loss and electrochemical methods provide robust and reproducible means of quantifying its high inhibition efficiency, which can exceed 93%.

The combination of straightforward synthesis, high protective efficacy, and a well-understood inhibition mechanism makes this compound a compelling subject for ongoing research and a viable candidate for industrial corrosion management applications.

References

  • Comparative Study of Corrosion Inhibition Properties of Q345 Steel by Chitosan MOF and Chitosan Schiff Base. MDPI. [Link]

  • Procedure for Conducting and Verifying Potentiodynamic Polarization Tests. U.S. Nuclear Regulatory Commission. [Link]

  • Comparative Study of Schiff's Bases and Plant Extract as Corrosion Inhibitors. American Scientific Publishers. [Link]

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  • D2688 Standard Test Method for Determination of Corrosion Rate in a Water System in the Absence of Heat Transfer (Weight Loss Method). ASTM International. [Link]

  • Comparison between Schiff-base and its iron complex as steel corrosion inhibitors used by the petroleum industry in marine environments. Taylor & Francis Online. [Link]

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  • Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. ASTM International. [Link]

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Bridging the Gap: A DFT Computational Analysis to Validate Experimental Findings of N-Benzylidene-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Integrating Theory and Practice

In the landscape of modern chemical research, particularly within drug development and material science, the synergy between empirical data and theoretical modeling is paramount.[1][2] This guide provides an in-depth technical comparison of experimental findings for the Schiff base, N-Benzylidene-4-methoxyaniline, with a robust computational analysis using Density Functional Theory (DFT). Our objective is to demonstrate how DFT calculations can not only validate experimental results but also provide deeper insights into the molecule's structural and electronic properties.[3][4] This validation is a critical step in confirming molecular structures and understanding reaction mechanisms, thereby accelerating the discovery and development of new therapeutic agents and materials.[5]

The Subject of Our Investigation: this compound

This compound is a Schiff base formed from the condensation reaction of benzaldehyde and 4-methoxyaniline.[6] Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group) and are known for their diverse applications, including as intermediates in organic synthesis and as ligands in coordination chemistry.

The synthesis of this compound is typically achieved through a straightforward condensation reaction, which can be performed using conventional solvent-based methods or more environmentally friendly solvent-free approaches.[7][8] The resulting compound is a crystalline solid.

Experimental Characterization: What the Laboratory Tells Us

A thorough experimental characterization is the foundation upon which any computational validation is built. For this compound, a multi-faceted approach involving spectroscopic and diffraction techniques is employed to elucidate its molecular structure and properties.

Spectroscopic Analysis

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is instrumental in identifying the functional groups present in a molecule. In the case of this compound, the FT-IR spectrum provides clear evidence of the formation of the characteristic imine group (C=N).[7] The absence of the N-H stretching vibrations from the starting 4-methoxyaniline (typically around 3300-3500 cm⁻¹) and the C=O stretching vibration from benzaldehyde confirms the successful condensation.[7] A strong absorption band in the region of 1600-1630 cm⁻¹ is indicative of the C=N stretching vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. The ¹H NMR spectrum of this compound will show characteristic signals for the aromatic protons of both benzene rings, the methoxy group protons, and a key singlet for the azomethine proton (-N=CH-).[9][10] Similarly, the ¹³C NMR spectrum will display distinct signals for each carbon atom, with the azomethine carbon appearing at a characteristic downfield shift.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals the electronic transitions within the molecule. The spectrum of this compound typically exhibits absorption bands in the UV region, which can be attributed to π→π* and n→π* electronic transitions within the aromatic rings and the imine group.

Structural Analysis

Single-Crystal X-ray Diffraction: This technique provides the most definitive three-dimensional structure of a molecule in the solid state. It yields precise information on bond lengths, bond angles, and the overall molecular conformation, including the dihedral angle between the two aromatic rings. For Schiff bases like this compound, the molecule is often found to be non-planar.[9][11]

The Computational Approach: Density Functional Theory (DFT)

DFT has emerged as a powerful tool in quantum chemistry for predicting the properties of molecules with a good balance of accuracy and computational cost.[3][12] By solving the Schrödinger equation within the DFT framework, we can obtain a wealth of information about our target molecule.

Methodological Choices: The "Why" Behind the "How"

The choice of the functional and basis set is crucial for the accuracy of DFT calculations. For organic molecules like this compound, the B3LYP hybrid functional is a popular and well-validated choice that often provides results in good agreement with experimental data.[4][13] A sufficiently large basis set, such as 6-311++G(d,p), is employed to accurately describe the electronic distribution around the atoms.[4]

Experimental & Computational Workflow

cluster_exp Experimental Workflow cluster_dft DFT Computational Workflow cluster_comp Comparative Analysis synthesis Synthesis of This compound ftir FT-IR Spectroscopy synthesis->ftir nmr NMR Spectroscopy synthesis->nmr uvvis UV-Vis Spectroscopy synthesis->uvvis xrd Single-Crystal X-ray Diffraction synthesis->xrd compare_ftir Compare Vibrational Frequencies ftir->compare_ftir compare_nmr Compare Chemical Shifts nmr->compare_nmr compare_uvvis Compare Electronic Transitions uvvis->compare_uvvis compare_structure Compare Bond Lengths & Angles xrd->compare_structure geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) freq_calc Vibrational Frequency Calculation geom_opt->freq_calc nmr_calc NMR Chemical Shift Calculation (GIAO) geom_opt->nmr_calc tddft_calc TD-DFT for Electronic Transitions geom_opt->tddft_calc nbo_homo_lumo NBO & HOMO-LUMO Analysis geom_opt->nbo_homo_lumo geom_opt->compare_structure freq_calc->compare_ftir nmr_calc->compare_nmr tddft_calc->compare_uvvis

Caption: A flowchart illustrating the parallel experimental and computational workflows for the analysis of this compound, culminating in a comparative analysis.

Head-to-Head Comparison: Validating Theory with Experiment

The true power of this dual approach lies in the direct comparison of the data obtained from both methodologies.[5]

Structural Parameters

The optimized geometry from DFT calculations can be directly compared to the bond lengths and angles determined by single-crystal X-ray diffraction. This comparison serves as a primary validation of the chosen computational method.

ParameterExperimental (X-ray)Calculated (DFT/B3LYP/6-311++G(d,p))
C=N Bond Length (Å)Value from literatureCalculated Value
C-N Bond Length (Å)Value from literatureCalculated Value
C-O Bond Length (Å)Value from literatureCalculated Value
C-N=C Bond Angle (°)Value from literatureCalculated Value
Dihedral Angle (°)Value from literatureCalculated Value
Caption: A comparative table of key geometric parameters for this compound obtained from experimental X-ray diffraction and DFT calculations.
Vibrational Frequencies

A comparison of the experimental FT-IR vibrational frequencies with the calculated frequencies from DFT provides a detailed validation of the computed vibrational modes. It is important to note that calculated harmonic frequencies are often systematically higher than experimental anharmonic frequencies, and a scaling factor is sometimes applied to the computed values for better agreement.

Functional GroupExperimental FT-IR (cm⁻¹)Calculated FT-IR (cm⁻¹)Assignment
C=N StretchValue from literatureCalculated ValueAzomethine group
C-H Aromatic StretchValue from literatureCalculated ValueBenzene rings
C-O-C StretchValue from literatureCalculated ValueMethoxy group
Caption: A comparison of experimental and calculated infrared (IR) vibrational frequencies for this compound.
Electronic Properties

Time-Dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra. The calculated maximum absorption wavelengths (λmax) can then be compared with the experimental UV-Vis data.

TransitionExperimental λmax (nm)Calculated λmax (nm)
π→πValue from literatureCalculated Value
n→πValue from literatureCalculated Value
Caption: A comparison of experimental and calculated UV-Vis absorption maxima for this compound.

Beyond Validation: Deeper Insights from DFT

DFT calculations offer valuable information that is not directly accessible through experimental means.

Molecular Orbital Analysis

HOMO HOMO (Highest Occupied Molecular Orbital) LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO->LUMO Energy_Gap Energy Gap (ΔE) Determines Chemical Reactivity and Electronic Properties

Caption: A diagram illustrating the concept of HOMO-LUMO energy gap and its significance.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity, kinetic stability, and electronic properties of a molecule.[12][14] A smaller energy gap suggests higher reactivity. DFT calculations provide a visual representation of the electron density distribution in these frontier orbitals, indicating the likely sites for electrophilic and nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule.[3]

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of the molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is invaluable for predicting how the molecule will interact with other species.[14]

Conclusion: A Symbiotic Relationship

References

  • Synthesis, growth and characterization of benzylideneaniline compounds: N-(4-bromobenzylidene)-4-fluoroaniline and N-(4-bromobenzylidene)-4-methoxyaniline. ResearchGate. Available at: [Link]

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A Comparative Guide to the Biological Activity of N-Benzylidene-4-methoxyaniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Scaffold of N-Benzylidene-4-methoxyaniline

This compound, a Schiff base synthesized from the condensation of 4-methoxyaniline and benzaldehyde, represents a privileged scaffold in medicinal chemistry.[1] The inherent reactivity of the azomethine (-CH=N-) group, coupled with the electronic properties of the methoxy-substituted aniline ring, provides a versatile platform for the synthesis of a diverse array of derivatives.[2] These derivatives have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, anticancer, and antioxidant properties.[3][4][5] The lipophilicity conferred by the aromatic rings and the hydrogen bond accepting capability of the imine nitrogen are key determinants of their interaction with biological targets. Understanding the structure-activity relationships (SAR) of these derivatives is paramount for the rational design of novel therapeutic agents with enhanced potency and selectivity. This guide provides a comparative analysis of the biological activities of this compound and its derivatives, supported by experimental data and detailed protocols for key biological assays.

Comparative Biological Activity: A Data-Driven Analysis

The biological efficacy of this compound derivatives can be systematically modulated by introducing various substituents on both the benzylidene and aniline rings. These modifications influence the steric, electronic, and lipophilic properties of the molecule, thereby altering its interaction with biological targets.

Antimicrobial Activity

Schiff bases, including derivatives of this compound, are known to exhibit significant antimicrobial properties. The mechanism of action is often attributed to their ability to chelate metal ions essential for microbial growth or to interfere with cellular proteins and enzymes through the reactive imine linkage. The following table summarizes the antimicrobial activity of a series of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives, which share a similar structural motif, against various microbial strains. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity (MIC in µM) of N'-Benzylidene-3,4-dimethoxybenzohydrazide Derivatives [6]

Compound IDS. aureusE. faecalisP. aeruginosaS. typhiE. coliC. albicans
4a 26.11----26.11
4b --23.2823.2823.28-
4c --22.89---
4d 47.83---47.83-
4g -18.95----
4h 5.88--12.07--
4i ----23.3023.30
4j -16.68----
Ceftriaxone (Standard) 3.52--14.08--

Note: '-' indicates data not reported in the source.

Structure-Activity Relationship Insights: The data suggests that substitutions on the benzylidene ring significantly impact antimicrobial activity. For instance, compound 4h exhibited potent activity against S. aureus and S. typhi, even surpassing the standard drug ceftriaxone against S. typhi.[6] This highlights the potential for targeted modifications to enhance the antimicrobial spectrum and potency.

Anticancer Activity

Table 2: Comparative Anticancer Activity (IC50 in µM) of Various Schiff Base Derivatives

Compound/DerivativeCell LineIC50 (µM)Reference
N'-(benzylidene)-4-hydroxybenzohydrazideHCT116 (Colon)>100[7]
N'-(4-hydroxybenzylidene)-4-hydroxybenzohydrazideHCT116 (Colon)48.2[7]
N'-(4-(diethylamino)benzylidene)-4-hydroxybenzohydrazideHCT116 (Colon)16.2[7]
Imidazo[1,2-a]pyrimidine derivative 3dMCF-7 (Breast)43.4
Imidazo[1,2-a]pyrimidine derivative 4dMCF-7 (Breast)39.0
Imidazo[1,2-a]pyrimidine derivative 3dMDA-MB-231 (Breast)35.9
Imidazo[1,2-a]pyrimidine derivative 4dMDA-MB-231 (Breast)35.1
(E)-4-(((4-chloro-2-nitrophenyl)imino)methyl)-3-methoxyphenol (1)HepG2 (Liver)70.29 µg/mL[8]
2-((2,4-dichlorophenylimino)methyl)-5-(diethylamino)phenol (2)HepG2 (Liver)43.17 µg/mL[8]
(E)-4-(((4-chloro-2-nitrophenyl)imino)methyl)-3-methoxy-N,N-dimethylaniline (3)HepG2 (Liver)73.69 µg/mL[8]
5-chloro-2-((4-nitrobenzylidene) amino) benzoic acidTSCCF (Oral)446.68 µg/mL[9]

Structure-Activity Relationship Insights: The data, although from different studies, suggests that the cytotoxic activity of Schiff bases is highly dependent on the substitution pattern and the cancer cell line being tested. For example, the presence of a diethylamino group in a phenolic N-acylhydrazone significantly enhanced its activity against HCT-116 cells.[7] Similarly, specific imidazo[1,2-a]pyrimidine derivatives showed notable activity against breast cancer cell lines. The varied responses underscore the importance of screening against a panel of cell lines to identify selective and potent anticancer agents.

Antioxidant Activity

Many Schiff base derivatives exhibit antioxidant properties, primarily due to their ability to donate a hydrogen atom or an electron to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate this activity, where a lower IC50 value indicates higher antioxidant potential.

Table 3: Comparative Antioxidant Activity (DPPH Scavenging IC50 in µM) of Phenolic N-acylhydrazone Derivatives [7]

Compound IDIC50 (µM)
5a (N'-benzylidene-3,4,5-trihydroxybenzohydrazide)2.9
5b (N'-(4-methylbenzylidene)-3,4,5-trihydroxybenzohydrazide)2.4
5c (N'-(4-methoxybenzylidene)-3,4,5-trihydroxybenzohydrazide)2.1
5d (N'-(4-(dimethylamino)benzylidene)-3,4,5-trihydroxybenzohydrazide)1.8
5e (N'-(4-hydroxybenzylidene)-3,4,5-trihydroxybenzohydrazide)1.6
5f (N'-(3,4-dihydroxybenzylidene)-3,4,5-trihydroxybenzohydrazide)1.0
5g (N'-(4-nitrobenzylidene)-3,4,5-trihydroxybenzohydrazide)>100
5h (N'-(4-hydroxy-3-methoxybenzylidene)-3,4,5-trihydroxybenzohydrazide)0.7

Structure-Activity Relationship Insights: The antioxidant activity is strongly influenced by the presence and position of hydroxyl groups. The trihydroxybenzoyl moiety in series 5 provides a strong antioxidant foundation.[7] The introduction of additional hydroxyl or methoxy groups on the benzylidene ring, as seen in compounds 5f and 5h , further enhances the radical scavenging ability.[7] Conversely, the presence of a nitro group (5g ) diminishes the activity, likely due to its electron-withdrawing nature which destabilizes the radical formed after hydrogen donation.[7]

Experimental Protocols: A Guide to Biological Activity Assessment

The following protocols provide a detailed, step-by-step methodology for the key experiments cited in this guide. Understanding the causality behind these experimental choices is crucial for obtaining reliable and reproducible data.

General Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives is typically achieved through a condensation reaction between a primary amine (a substituted 4-methoxyaniline) and a carbonyl compound (a substituted benzaldehyde).[10]

Experimental Protocol:

  • Dissolution: Dissolve equimolar amounts of the substituted 4-methoxyaniline and the corresponding substituted benzaldehyde in a suitable solvent, such as ethanol, in a round-bottom flask.[2]

  • Catalysis (Optional): Add a few drops of a catalyst, such as glacial acetic acid, to facilitate the reaction.

  • Reflux: Heat the reaction mixture under reflux for 2-4 hours. The progress of the reaction can be monitored using thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent.[2]

Causality of Experimental Choices:

  • Ethanol as Solvent: Ethanol is a good solvent for both reactants and facilitates the removal of the water byproduct during reflux, driving the reaction equilibrium towards product formation.

  • Acetic Acid Catalyst: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

  • Recrystallization: This purification technique is based on the principle of differential solubility of the desired compound and impurities in a hot and cold solvent, ensuring a high purity of the final product.

G cluster_reactants Reactants cluster_process Process cluster_product Product Substituted\n4-Methoxyaniline Substituted 4-Methoxyaniline Condensation Reaction Condensation Reaction Substituted\n4-Methoxyaniline->Condensation Reaction Substituted\nBenzaldehyde Substituted Benzaldehyde Substituted\nBenzaldehyde->Condensation Reaction This compound\nDerivative This compound Derivative Condensation Reaction->this compound\nDerivative Reflux in Ethanol (Acid Catalyst)

Caption: General workflow for the synthesis of this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Experimental Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a sterile saline solution, adjusting the turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Causality of Experimental Choices:

  • McFarland Standard: This ensures a standardized number of bacteria are used in the assay, which is critical for the reproducibility of MIC values.

  • Serial Dilution: This allows for the determination of a precise MIC value over a range of concentrations.

  • Positive and Negative Controls: These are essential for validating the assay. The positive control confirms the viability of the inoculum, while the negative control ensures the sterility of the medium.

G start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of Test Compound in 96-well Plate prep_inoculum->serial_dilution inoculate Inoculate Wells with Microbial Suspension serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Growth) incubate->read_mic end End read_mic->end

Caption: Workflow for the Broth Microdilution Method for MIC determination.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.[9]

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 72 hours).[9]

  • MTT Addition: Add MTT solution (0.5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Causality of Experimental Choices:

  • MTT Reagent: Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • DMSO: This organic solvent is used to dissolve the water-insoluble formazan crystals, allowing for their quantification by spectrophotometry.

  • Dose-Response Curve: This allows for the determination of the IC50 value, which is a standard measure of a compound's cytotoxicity.

G start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells treat_cells Treat with Test Compound (Various Concentrations) seed_cells->treat_cells add_mtt Add MTT Reagent and Incubate treat_cells->add_mtt solubilize Solubilize Formazan Crystals with DMSO add_mtt->solubilize measure_abs Measure Absorbance at 570 nm solubilize->measure_abs calc_ic50 Calculate IC50 Value measure_abs->calc_ic50 end End calc_ic50->end

Caption: Workflow for the MTT assay for determining anticancer activity.

Antioxidant Activity Evaluation: DPPH Radical Scavenging Assay

The DPPH assay is a rapid and simple method for evaluating the antioxidant capacity of a compound by measuring its ability to scavenge the stable DPPH free radical.

Experimental Protocol:

  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol). Also, prepare a solution of DPPH in the same solvent.

  • Reaction Mixture: In a series of test tubes, add different concentrations of the test compound to the DPPH solution. A control tube should contain only the DPPH solution and the solvent.

  • Incubation: Incubate the tubes in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against compound concentration.

Causality of Experimental Choices:

  • DPPH Radical: This is a stable free radical that has a deep violet color in solution. When it is reduced by an antioxidant, its color changes to pale yellow, and this change in absorbance can be measured.

  • Incubation in the Dark: This prevents the degradation of the DPPH radical by light, which could lead to inaccurate results.

  • IC50 Value: This is a standard and comparable measure of the antioxidant activity of a compound.

Conclusion: Future Directions in the Development of this compound Derivatives

This compound and its derivatives represent a promising class of compounds with a wide range of biological activities. This guide has provided a comparative overview of their antimicrobial, anticancer, and antioxidant properties, supported by experimental data and detailed protocols. The structure-activity relationship studies highlighted herein demonstrate that subtle modifications to the molecular scaffold can lead to significant changes in biological efficacy. Future research should focus on the synthesis of new derivatives with enhanced potency and selectivity, as well as in-depth mechanistic studies to elucidate their modes of action. The development of these compounds as therapeutic agents holds significant promise for addressing the challenges of infectious diseases and cancer.

References

  • Kumar, P., Narasimhan, B., Ramasamy, K., Mani, V., Mishra, R. K., & Majeed, A. B. A. (2016). N′-[4-[(Substituted imino)methyl]benzylidene]-substituted benzohydrazides: synthesis, antimicrobial, antiviral, and anticancer evaluation, and QSAR studies. Medicinal Chemistry Research, 25(4), 674–693. [Link]

  • Tomić, M., et al. (2022). Evaluation of antioxidant and cytotoxic properties of phenolic N-acylhydrazones: structure–activity relationship. RSC Advances, 12(27), 17359-17370. [Link]

  • Temma, A. S., Ali, O. N., Al-Asadi, R. H., & Mohammed, M. K. (2025). Evaluation of Schiff Bases Against Two Cancer Cell Lines: A Combined Experimental and Theoretical Approach. Tropical Journal of Natural Product Research, 9(3), 967-972. [Link]

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  • Kumar, P., et al. (2010). Synthesis and biological evaluation of some novel substituted N-benzylideneaniline derivatives. Rasayan Journal of Chemistry, 3(4), 755-763. [Link]

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  • More, S. A., Sakle, N., & Mokale, S. N. (2022). Design and Synthesis of N-4-(substituted benzylidene)-N-2-(4-chloropyrimidin-2-yl)-6, 7-dimethoxyquinazoline-2, 4-diamines as Anticancer Agents. Malaysian Journal of Chemistry, 24(3), 132-143. [Link]

  • Tomi, I. H. R., et al. (2017). Synthesis, Molecular Docking and Antimicrobial of N'-Benzylidene-4-hydroxybenzohydrazide and N'-(4-Methoxybenzylidene). Research Journal of Pharmacy and Technology, 10(4), 1133-1138. [Link]

  • Khan, S. A., et al. (2021). Design, Synthesis, Crystal Structure, In Vitro and In Silico Evaluation of New N′-Benzylidene-4-tert-butylbenzohydrazide Derivatives as Potent Urease Inhibitors. Molecules, 26(16), 4995. [Link]

  • Thirunarayanan, G., & Vanangamudi, G. (2016). Synthesis and pharmacological evaluation of some benzylidene-4-nitroanilines. Journal of Saudi Chemical Society, 20(1), 129-137. [Link]

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  • Ali, F., et al. (2021). Synthesis, characterization, antimicrobial, antioxidant, and antiinflammatory evaluation and molecular docking studies of N-((2-hydroxy-3-(2-(substitutedbenzylidene)hydrazine-1-carbonyl)naphthalen-1-yl)(3-nitrophenyl/3,4-dimethoxyphenyl)methyl)acetamide derivatives. Journal of Chemistry, 2021, 1-19. [Link]

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A Senior Application Scientist's Guide to Benchmarking N-Benzylidene-4-methoxyaniline Against Commercial Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Challenge of Metallic Corrosion

In countless industrial applications, from oil and gas pipelines to chemical processing plants, the insidious creep of corrosion poses a significant threat to the integrity and longevity of metallic infrastructure. The economic and safety implications of unchecked corrosion are substantial, necessitating the development and application of effective corrosion inhibitors. These chemical compounds, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion.[1]

This guide provides an in-depth technical comparison of N-Benzylidene-4-methoxyaniline, a promising Schiff base corrosion inhibitor, against established commercial corrosion inhibitors. We will delve into the mechanistic underpinnings of its inhibitory action, present a framework for its performance evaluation, and offer detailed, field-tested experimental protocols for benchmarking its efficacy. This document is intended for researchers, scientists, and professionals in materials science and chemical engineering who are actively seeking advanced and effective corrosion mitigation strategies.

This compound: A Potent Schiff Base Inhibitor

This compound belongs to the Schiff base class of organic compounds, which are characterized by the presence of an azomethine or imine group (–C=N–).[2] These compounds have garnered considerable attention as effective corrosion inhibitors due to the presence of heteroatoms (like nitrogen and oxygen) and π-electrons in their molecular structures. These features facilitate strong adsorption onto metal surfaces, forming a protective barrier against corrosive agents.[3]

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of an aromatic aldehyde (benzaldehyde) with an aromatic amine (p-anisidine). A common and efficient method involves refluxing equimolar amounts of the reactants in a suitable solvent, such as ethanol.[1][4]

Protocol for Synthesis:

  • In a round-bottom flask, dissolve p-anisidine (1 equivalent) and benzaldehyde (1-1.2 equivalents) in ethanol.

  • Add a catalytic amount of a suitable acid, such as glacial acetic acid.

  • Reflux the mixture for a designated period, monitoring the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.

  • Filter the solid product, wash it with cold ethanol, and dry it under vacuum to obtain pure this compound.

Mechanism of Corrosion Inhibition

The corrosion inhibition mechanism of this compound on a metal surface, such as mild steel in an acidic medium, is a multifaceted process involving adsorption. This adsorption can be categorized as either physisorption, chemisorption, or a combination of both.

  • Physisorption: This involves the electrostatic attraction between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the metal surface is often positively charged, while the inhibitor can become protonated, leading to adsorption.

  • Chemisorption: This involves the formation of a coordinate bond between the lone pair of electrons on the nitrogen and oxygen atoms of the inhibitor and the vacant d-orbitals of the metal atoms. The π-electrons of the aromatic rings also contribute to this interaction.[5]

This adsorption process forms a protective film on the metal surface, which acts as a barrier to both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of corrosion.[6] Studies have shown that this compound and its derivatives act as mixed-type inhibitors, meaning they influence both the anodic and cathodic processes.[4][7]

cluster_synthesis Synthesis cluster_inhibition Inhibition Mechanism p-Anisidine p-Anisidine Reflux in Ethanol Reflux in Ethanol p-Anisidine->Reflux in Ethanol Benzaldehyde Benzaldehyde Benzaldehyde->Reflux in Ethanol This compound This compound Reflux in Ethanol->this compound Adsorption Adsorption This compound->Adsorption Metal Surface (Mild Steel) Metal Surface (Mild Steel) Metal Surface (Mild Steel)->Adsorption Protective Film Formation Protective Film Formation Adsorption->Protective Film Formation Corrosion Inhibition Corrosion Inhibition Protective Film Formation->Corrosion Inhibition

Caption: Synthesis and Inhibition Workflow.

Commercial Corrosion Inhibitors: An Overview

The commercial corrosion inhibitor market is vast, with numerous formulations tailored for specific applications, metals, and corrosive environments.[8] For applications involving mild steel in acidic media, such as in the oil and gas industry, organic inhibitors are widely used.[9] These are often complex mixtures, but their active components typically fall into several chemical families:

  • Fatty Imidazolines and Amides: These are effective film-forming inhibitors that adsorb strongly onto the metal surface.[10]

  • Quaternary Ammonium Salts: These compounds are cationic and are readily adsorbed onto the negatively charged metal surface in acidic solutions.

  • Phosphate Esters: These act as anodic inhibitors, promoting the formation of a passive layer on the metal surface.

  • Polymeric Inhibitors: High molecular weight polymers can form persistent and robust protective films.[10]

Leading suppliers in the oil and gas sector include BASF (with their Basocorr™ series) and Baker Hughes (with their ARCOR™ series), offering a range of products designed for harsh environments.[11]

Performance Benchmark: this compound vs. Commercial Inhibitors

A direct, one-to-one comparison of this compound with a specific, proprietary commercial inhibitor is challenging due to the confidential nature of many commercial formulations. However, we can benchmark its performance based on reported inhibition efficiencies in scientific literature against the typical performance of commercial inhibitors.

Studies have shown that this compound and its derivatives can achieve high inhibition efficiencies, often exceeding 90%, for mild steel in hydrochloric acid solutions.[4][12] For instance, at a concentration of 600 ppm in 1M HCl, this compound has demonstrated an inhibition efficiency of up to 94.64%.[4]

Commercial inhibitors used in the oil and gas industry are also expected to provide high levels of protection, typically in the range of 90-99%. The choice between a specific Schiff base like this compound and a commercial formulation would depend on factors such as cost-effectiveness, environmental impact, and compatibility with other process chemicals.

InhibitorConcentrationCorrosive MediumTemperature (°C)Inhibition Efficiency (%)Reference
This compound 600 ppm1M HCl2894.64[4]
N'-(4-Methoxybenzylidene)benzohydrazide 1.97 mM1M HCl3095.03[12]
(E)-N(2-Chlorobenzylidene)-2-Fluorobenzenamine 1 mM1M HCl3089.72[13]
Commercial Inhibitor (Typical) VariesAcidic MediaVaries90-99+[14][15]

Experimental Protocols for Performance Evaluation

To ensure a robust and reliable comparison of corrosion inhibitors, standardized testing methodologies are crucial. The following protocols are based on widely accepted standards from ASTM and ISO.

Weight Loss Method (Gravimetric) - ASTM G31

This is a fundamental and straightforward method for determining the average corrosion rate.[16][17][18]

Procedure:

  • Specimen Preparation: Prepare mild steel coupons of known dimensions. Polish the surfaces to a uniform finish, clean with a suitable solvent (e.g., acetone), and weigh accurately.

  • Test Solution: Prepare the corrosive medium (e.g., 1M HCl) with and without the inhibitor at various concentrations.

  • Immersion: Immerse the prepared coupons in the test solutions for a predetermined period (e.g., 24 hours) at a constant temperature.[19]

  • Cleaning: After immersion, remove the coupons, clean them according to ASTM G1 standards to remove corrosion products, rinse, dry, and re-weigh.

  • Calculation:

    • Corrosion Rate (CR): Calculate using the formula: CR (mm/y) = (K × W) / (A × T × D) where K is a constant, W is the weight loss, A is the surface area, T is the immersion time, and D is the density of the metal.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Prepare & Weigh Specimen Prepare & Weigh Specimen Immerse in Corrosive Medium Immerse in Corrosive Medium Prepare & Weigh Specimen->Immerse in Corrosive Medium Clean & Re-weigh Specimen Clean & Re-weigh Specimen Immerse in Corrosive Medium->Clean & Re-weigh Specimen Calculate Corrosion Rate & IE Calculate Corrosion Rate & IE Clean & Re-weigh Specimen->Calculate Corrosion Rate & IE

Caption: Weight Loss Experimental Workflow.

Potentiodynamic Polarization - ASTM G59

This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps determine the type of inhibitor.[20][21]

Procedure:

  • Electrochemical Cell: Set up a three-electrode cell with the mild steel specimen as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.

  • Stabilization: Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP at a slow, constant scan rate.

  • Data Analysis: Plot the logarithm of the current density versus the potential (Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

  • Calculation:

    • Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100

Electrochemical Impedance Spectroscopy (EIS) - ISO 16773

EIS is a powerful non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film formed by the inhibitor.[22][23][24]

Procedure:

  • Electrochemical Cell: Use the same three-electrode setup as for potentiodynamic polarization.

  • Frequency Scan: At the OCP, apply a small amplitude AC potential signal over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Acquisition: Measure the impedance response of the system at each frequency.

  • Data Analysis:

    • Plot the data as a Nyquist plot (imaginary vs. real impedance) and a Bode plot (impedance and phase angle vs. frequency).

    • Model the data using an equivalent electrical circuit to extract parameters such as the solution resistance (Rs) and the charge transfer resistance (Rct). The Rct is inversely proportional to the corrosion rate.

  • Calculation:

    • Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100

cluster_electrochemical Electrochemical Testing Three-Electrode Cell Setup Three-Electrode Cell Setup Potentiodynamic Polarization (ASTM G59) Potentiodynamic Polarization (ASTM G59) Three-Electrode Cell Setup->Potentiodynamic Polarization (ASTM G59) Electrochemical Impedance Spectroscopy (ISO 16773) Electrochemical Impedance Spectroscopy (ISO 16773) Three-Electrode Cell Setup->Electrochemical Impedance Spectroscopy (ISO 16773) Data Analysis (Tafel & Nyquist/Bode) Data Analysis (Tafel & Nyquist/Bode) Potentiodynamic Polarization (ASTM G59)->Data Analysis (Tafel & Nyquist/Bode) Electrochemical Impedance Spectroscopy (ISO 16773)->Data Analysis (Tafel & Nyquist/Bode) Determine Icorr, Rct, IE% Determine Icorr, Rct, IE% Data Analysis (Tafel & Nyquist/Bode)->Determine Icorr, Rct, IE%

Caption: Electrochemical Testing Workflow.

Conclusion

This compound demonstrates significant promise as a corrosion inhibitor for mild steel in acidic environments, with reported inhibition efficiencies comparable to those of commercial inhibitors. Its straightforward synthesis and effective film-forming capabilities make it a compelling candidate for further research and potential industrial application. The choice of a corrosion inhibitor is a complex decision that requires a thorough evaluation of performance, cost, and environmental impact. The experimental protocols detailed in this guide provide a robust framework for conducting such a comparative analysis, enabling researchers and engineers to make informed decisions in the ongoing battle against corrosion.

References

  • ISO 16773: Paints and varnishes — Electrochemical impedance spectroscopy (EIS) on high-impedance coated specimens. [URL: https://www.iso.org/standard/43527.html]
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  • ISO 16773 Electrochemical Impedance Testing of Coatings. [URL: https://www.dataphysics-instruments.
  • Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS). [URL: https://www.vlci.biz/eis/]
  • ASTM G59-97(2020) Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. [URL: https://www.astm.org/g0059-97r20.html]
  • Standard Test Method for - Conducting Potentiodynamic Polarization Resistance Measurements. [URL: https://www.astm.org/g0059-97r14.html]
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  • ASTM G59. [URL: https://www.scribd.com/document/436329049/astm-g59]
  • Electrochemical Impedance Spectroscopy (EIS) Testing. [URL: https://chartercoating.com/testing-services/electrochemical-impedance-spectroscopy-eis-testing/]
  • ASTM G59: 2023 Potentiodynamic Polarization Resistance Test Method. [URL: https://bsbedge.
  • ASTM G 59 : 2023 Standard Test Method for Conducting Potentiodynamic. [URL: https://infostore.saiglobal.com/en-us/standards/astm-g-59-2023-1317537_saig_astm_astm_3106337/]
  • BS EN ISO 16773-3:2016. [URL: https://knowledge.bsigroup.
  • Immersion Corrosion. [URL: https://www.metengr.com/immersion-corrosion/]
  • Mild Steel Corrosion Inhibition Capacity of Schiff Base Derived from Thiophene-2-Carbaldehyde - Review Article. [URL: https://www.researchgate.net/publication/285908092_Mild_Steel_Corrosion_Inhibition_Capacity_of_Schiff_Base_Derived_from_Thiophene-2-Carbaldehyde_-_Review_Article]
  • 5 Common applications of corrosion inhibitors in the oil and gas industry. [URL: https://www.rimpro-india.com/blog/5-common-applications-of-corrosion-inhibitors-in-the-oil-and-gas-industry/]
  • Top 10 Oilfield Corrosion Inhibitor Suppliers in 2024. [URL: https://www.persistencemarketresearch.com/blog/top-oilfield-corrosion-inhibitor-suppliers]
  • Theoretical Study of Chloro-N-(4-methoxybenzylidene)aniline Derivatives as Corrosion Inhibitors for Zinc in Hyd. [URL: https://www.hindawi.com/journals/ijc/2013/902960/]
  • Comprehensive Services for Immersive Corrosion Testing of Metals and Alloys Across a Wide Spectrum of Test Subjects. [URL: https://www.aragen.com/comprehensive-services-for-immersive-corrosion-testing-of-metals-and-alloys-across-a-wide-spectrum-of-test-subjects/]
  • Application Note: Synthesis of N-Benzyl-4-methoxyaniline from p-Anisidine and Benzyl Alcohol. [URL: https://www.benchchem.
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  • Benzylidene Schiff Base Corrosion Inhibition and Electrochemical Studies of Mild Steel in 1M HCI and 0.5M H2SO4 Acidic Solutions. [URL: https://www.orientjchem.org/vol34no5/benzylidene-schiff-base-corrosion-inhibition-and-electrochemical-studies-of-mild-steel-in-1m-hci-and-0-5m-h2so4-acidic-solutions/]
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  • Structure-activity relationship of some prepared Schiff bases as corrosion inhibitors for carbon steel in hydrochloric acid: Experimental and DFT insights. [URL: https://www.researchgate.net/publication/371901384_Structure-activity_relationship_of_some_prepared_Schiff_bases_as_corrosion_inhibitors_for_carbon_steel_in_hydrochloric_acid_Experimental_and_DFT_insights]
  • Original Research Article. [URL: https://www.ajol.info/index.php/jasem/article/view/170921]
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  • Semi-Quantitative Categorization Method for the Corrosion Behavior of Metals Based on Immersion Test. [URL: https://www.mdpi.com/2075-4701/14/1/74]
  • Electrochemical Study on the Effect of Schiff Base Compounds as Effective Corrosion Inhibitors for Aluminum in Acid Media. [URL: https://www.researchgate.net/publication/300063228_Electrochemical_Study_on_the_Effect_of_Schiff_Base_Compounds_as_Effective_Corrosion_Inhibitors_for_Aluminum_in_Acid_Media]
  • N'-(4-Methoxybenzylidene)benzohydrazide as Effective Corrosion Inhibitor for Mild Steel in 1 M HCl. [URL: https://www.researchgate.net/publication/242144383_N'-4-Methoxybenzylidenebenzohydrazide_as_Effective_Corrosion_Inhibitor_for_Mild_Steel_in_1_M_HCl]
  • Design of New Ecofriendly Schiff Base Inhibitors for Carbon Steel Corrosion Protection in Acidic Solutions: Electrochemical, Surface, and Theoretical Studies. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9319208/]
  • Comparison between Schiff-base and its iron complex as steel corrosion inhibitors used by the petroleum industry in marine environments. [URL: https://www.tandfonline.com/doi/full/10.1080/19397038.2022.2139414]
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  • Exploring the Effectiveness of Isatin–Schiff Base as an Environmentally Friendly Corrosion Inhibitor for Mild Steel in Hydrochloric Acid. [URL: https://www.mdpi.com/1422-0067/24/10/8512]
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A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for the Characterization of N-Benzylidene-4-methoxyaniline

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and materials science, the rigorous characterization of chemical entities is paramount. N-Benzylidene-4-methoxyaniline, a Schiff base, serves as a valuable intermediate in various synthetic pathways. Its purity, stability, and structural integrity directly impact the quality and efficacy of downstream products. This guide provides an in-depth comparison and cross-validation strategy for the analytical methods employed to characterize this compound, moving beyond mere procedural descriptions to explain the causal links between molecular properties and analytical choices.

The Molecular Profile of this compound

This compound is formed through the condensation reaction of benzaldehyde and 4-methoxyaniline.[1][2] Understanding its structure is fundamental to selecting and interpreting analytical data. The key features include a conjugated system spanning two aromatic rings and the central imine (azomethine) group, along with a methoxy functional group.

Caption: Structure of this compound with key functional groups.

A Comparative Overview of Core Analytical Techniques

No single analytical technique provides a complete profile of a compound. A multi-faceted approach is essential, where the results from each method corroborate and complement the others. The choice of methods is dictated by the specific information required, from structural confirmation to purity assessment and stability analysis.

Analytical Technique Primary Purpose Key Information Obtained Advantages Limitations
FTIR Spectroscopy Functional Group IdentificationPresence of C=N (imine), C-O (ether), aromatic C=C and C-H bonds.[1][3]Fast, non-destructive, provides a unique molecular fingerprint.Not suitable for quantification; interpretation can be complex for mixtures.
NMR Spectroscopy (¹H, ¹³C) Definitive Structure ElucidationPrecise proton and carbon environment, connectivity, and stereochemistry.[3][4]Provides unambiguous structural information.Lower sensitivity, requires higher sample purity, expensive instrumentation.
UV-Vis Spectroscopy Analysis of Electronic Transitionsλmax values corresponding to π→π* and n→π* transitions in the conjugated system.[5][6]High sensitivity, useful for quantitative analysis of pure substances.Limited structural information, susceptible to matrix interference.
Chromatography (HPLC/GC) Purity Assessment & QuantificationSeparation and quantification of the main compound and any impurities.[7][8][9]High resolution and sensitivity, excellent for purity determination.Method development can be time-consuming.
Mass Spectrometry (MS) Molecular Weight & Structural ConfirmationMolecular ion peak (M+) and fragmentation patterns.[10][11]Extremely sensitive, provides molecular weight and structural fragments.Fragmentation can be complex; may not distinguish isomers.
Thermal Analysis (DSC/TGA) Thermal Properties & PurityMelting point, heat of fusion, thermal stability, and decomposition profile.[3][12]Small sample size, provides critical information on physical properties.Destructive, may not be suitable for thermally labile compounds.

In-Depth Analysis by Technique

Spectroscopic Characterization

Spectroscopy provides the foundational data for structural confirmation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The primary diagnostic peak for this compound is the C=N (imine) stretching vibration, which typically appears in the 1600-1629 cm⁻¹ region.[1][13] Its presence, along with the absence of N-H stretches (around 3300-3500 cm⁻¹) from the 4-methoxyaniline starting material and the C=O stretch (around 1700 cm⁻¹) from benzaldehyde, confirms the successful formation of the Schiff base.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the molecular structure. Key expected signals include a singlet for the azomethine proton (-CH=N-) typically found at a high chemical shift (around 8-10 ppm), aromatic protons in their respective regions, and a singlet for the methoxy (-OCH₃) protons around 3.8 ppm.[14] ¹³C NMR complements this by identifying the azomethine carbon and all other unique carbon atoms in the molecule.[5]

  • UV-Visible Spectroscopy: The extended conjugation in this compound gives rise to characteristic electronic absorptions. Typically, two main absorption bands are observed, corresponding to π→π* and n→π* transitions, which are useful for quantitative analysis in a known solvent system.[6]

Chromatographic Purity Assessment

Chromatography is the gold standard for determining the purity of a compound.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the most common approach for assessing the purity of Schiff bases.[7][8] The method allows for the separation of the main compound from starting materials, by-products, and degradation products. The peak area percentage of the main peak provides a quantitative measure of purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for thermally stable and volatile compounds. GC separates the components of a sample, and the mass spectrometer provides mass-to-charge ratio data, allowing for the identification of the parent compound and any impurities based on their mass spectra and fragmentation patterns.[10]

Thermal Analysis

Thermal methods provide critical information about the physical properties and stability of the material.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the melting point and heat of fusion of this compound.[15][16] A sharp, single melting endotherm is indicative of a highly pure crystalline substance. The presence of impurities typically leads to a broadening and depression of the melting peak.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[17] This analysis reveals the thermal stability of the compound and its decomposition pattern, which is crucial information for determining storage and handling conditions.

The Imperative of Cross-Validation

Cross-validation is the process of ensuring that different analytical methods produce consistent and reliable results for the same sample.[18][19] It is a cornerstone of a robust characterization package, building confidence in the reported identity, purity, and stability of the compound. A discrepancy in the results from two different techniques signals a potential issue that requires further investigation.

CrossValidationWorkflow cluster_spectro Structural Confirmation cluster_purity Purity & Stability Assessment synthesis Synthesized This compound ftir FTIR (Functional Groups) synthesis->ftir nmr NMR (¹H, ¹³C) (Definitive Structure) synthesis->nmr hplc HPLC (Purity & Impurities) synthesis->hplc dsc DSC (Melting Point & Purity) synthesis->dsc tga TGA (Thermal Stability) synthesis->tga ftir->nmr Confirm Functional Groups nmr->hplc Correlate Purity final_report Comprehensive Characterization Report nmr->final_report ms MS (Molecular Weight) hplc->ms Identify Impurity Peaks hplc->final_report ms->final_report dsc->hplc Confirm Purity Assessment dsc->final_report tga->final_report

Caption: Workflow for the cross-validation of analytical methods.

This workflow illustrates a self-validating system. For instance, if HPLC analysis indicates a 99.5% pure sample with a 0.5% impurity, the mass spectrometer (ideally LC-MS) should be able to provide a molecular weight for that impurity, helping in its identification. Similarly, the sharp melting point observed in DSC should correlate with the high purity determined by HPLC. The structural features confirmed by NMR must be consistent with the functional groups identified by FTIR.

Detailed Experimental Protocols

Protocol 1: FTIR Analysis
  • Sample Preparation: Mix a small amount (1-2 mg) of this compound with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Analysis: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹. Identify the characteristic peaks, paying close attention to the C=N stretching frequency.

Causality: The use of a KBr pellet minimizes interference from solvents and provides a clear spectrum of the solid-state sample.

Protocol 2: ¹H NMR Analysis
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Insert the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Analysis: Integrate the peaks to determine proton ratios and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Causality: Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's proton signals.

Protocol 3: HPLC Purity Determination
  • Mobile Phase Preparation: Prepare the mobile phase, for instance, a mixture of acetonitrile and water (e.g., 70:30 v/v). Filter and degas the mobile phase.

  • Standard/Sample Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL) and then dilute to an appropriate working concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 5 µm, 4.6 x 250 mm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at a predetermined λmax (e.g., 280 nm)

    • Column Temperature: 30 °C

  • Analysis: Inject the sample and record the chromatogram. Calculate the area percentage of the main peak relative to the total peak area to determine purity.

Causality: A C18 column is chosen for its versatility in retaining moderately non-polar compounds like this Schiff base. The mobile phase composition is optimized to achieve good separation between the main peak and any potential impurities.

Protocol 4: DSC for Melting Point Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it. Prepare an empty sealed pan as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Data Analysis: Record the heat flow as a function of temperature. The peak of the endothermic event corresponds to the melting point of the substance.

Causality: A controlled heating rate ensures thermal equilibrium and accurate determination of the melting transition. The nitrogen atmosphere prevents oxidative degradation of the sample during heating.

Conclusion

The characterization of this compound is not a linear process but a matrix of interconnected analytical techniques. A robust and reliable characterization is achieved not by simply running a series of experiments, but by critically evaluating and cross-validating the data from orthogonal methods. This integrated approach ensures the highest level of scientific integrity and provides a comprehensive understanding of the molecule's identity, purity, and stability, which is indispensable for its application in research and development.

References

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A Senior Application Scientist's Guide to In-Silico Docking: Evaluating N-Benzylidene-4-methoxyaniline's Binding Affinity Against Key Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, in-silico molecular docking has emerged as an indispensable tool for the rapid and cost-effective screening of potential therapeutic compounds. This guide provides a comprehensive, hands-on comparison of the binding affinity of N-Benzylidene-4-methoxyaniline, a Schiff base of pharmacological interest, against a curated panel of validated protein targets implicated in cancer, bacterial infections, and inflammation. We will delve into the causality behind the experimental choices, provide detailed, reproducible protocols, and present a comparative analysis against established drugs, offering researchers, scientists, and drug development professionals a practical framework for their own investigations.

Introduction: The Rationale for In-Silico Screening of this compound

Schiff bases, characterized by their azomethine group (-C=N-), are a versatile class of organic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities.[1][2] this compound, a representative Schiff base, is synthesized through the condensation of benzaldehyde and p-anisidine. Its structural features suggest the potential for diverse molecular interactions, making it an intriguing candidate for drug discovery.

In-silico docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. By estimating the binding affinity, we can triage compounds for further experimental validation, thereby accelerating the drug discovery pipeline. This guide will explore the binding potential of this compound against three critical protein targets:

  • Epidermal Growth Factor Receptor (EGFR): A key player in cell proliferation and a validated target in oncology.[2][3]

  • DNA Gyrase: An essential bacterial enzyme and a well-established target for antibiotics.

  • Cyclooxygenase-2 (COX-2): A primary mediator of inflammation and the target of nonsteroidal anti-inflammatory drugs (NSAIDs).[4][5]

We will compare the docking performance of this compound with that of well-established drugs for each target: Gefitinib (for EGFR), Ciprofloxacin (for DNA gyrase), and Celecoxib (for COX-2).

In-Silico Docking Workflow

The in-silico docking process can be systematically broken down into several key stages, from data acquisition to the final analysis of results. Each step is critical for the validity and reliability of the study.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase p_prep Protein Structure Preparation grid Grid Box Generation p_prep->grid l_prep Ligand Structure Preparation dock Molecular Docking (AutoDock Vina) l_prep->dock grid->dock results Results Analysis (Binding Energy) dock->results visual Visualization of Interactions results->visual G cluster_egfr EGFR Active Site cluster_dnagyrase DNA Gyrase Active Site cluster_cox2 COX-2 Active Site This compound This compound Met793 Met793 This compound->Met793 H-bond Gefitinib Gefitinib Gefitinib->Met793 H-bond Leu718 Leu718 Gefitinib->Leu718 Hydrophobic N-Benzylidene-4-methoxyaniline_d This compound Ciprofloxacin Ciprofloxacin Ser84 Ser84 Ciprofloxacin->Ser84 H-bond Asp87 Asp87 Ciprofloxacin->Asp87 H-bond N-Benzylidene-4-methoxyaniline_c This compound His90 His90 N-Benzylidene-4-methoxyaniline_c->His90 H-bond Celecoxib Celecoxib Arg513 Arg513 Celecoxib->Arg513 H-bond

Sources

Safety Operating Guide

Hazard Profile and Risk Assessment: The "Why" Behind the Procedure

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that meticulous research and development are only half the battle. Ensuring the safety of personnel and the environment through rigorous and compliant disposal of chemical waste is a paramount responsibility. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of N-Benzylidene-4-methoxyaniline, grounding every recommendation in established safety protocols and scientific principles.

This compound is an imine compound whose handling and disposal require careful consideration due to its health and environmental risk profile. Understanding these hazards is critical to appreciating the necessity of the stringent disposal protocols outlined below.

The primary hazards associated with this compound, as identified in its Safety Data Sheets (SDS), include:

  • Acute Toxicity: The compound is classified as harmful if swallowed, if it comes into contact with the skin, or if inhaled.[1][2]

  • Irritation: It is known to cause skin and eye irritation.

  • Environmental Hazards: While specific ecotoxicity data for this compound is limited, the precautionary principle must be applied.[1] Its structural similarity to other aromatic amines, such as 4-methoxyaniline (p-anisidine), which is known to be very toxic to aquatic life, suggests a significant environmental risk if released into waterways.[3] Therefore, it must not be allowed to enter drains or the environment.[1]

These factors classify this compound as hazardous waste, mandating its disposal through a licensed chemical destruction facility rather than municipal waste streams.[2]

Table 1: Key Properties of this compound Relevant to Disposal
PropertyValueImplication for Disposal
Physical State SolidReduces risk of vapor inhalation compared to liquids, but dust formation must be avoided during handling.[2]
CAS Number 783-08-4Unique identifier for accurate labeling and waste manifest documentation.
Molecular Formula C₁₄H₁₃NOUsed for identification and waste stream characterization.
Boiling Point 354.3 °C at 760 mmHgLow volatility at room temperature, but hazardous vapors can be generated at high temperatures.[1]
Flash Point 136.7 °CCombustible, but not considered highly flammable. Should be kept away from ignition sources.[1]
Solubility Low water solubilityUnlikely to be mobile in soil, but direct contamination of waterways is a primary concern.[2]

The Disposal Workflow: A Step-by-Step Operational Guide

The following protocol provides a self-validating system for the safe handling and disposal of this compound waste. This includes the pure compound, solutions containing the compound, and any materials contaminated by it.

Step 1: Donning Appropriate Personal Protective Equipment (PPE)

Before handling any waste, ensure a robust barrier between you and the chemical. The causality is simple: to prevent exposure via inhalation, ingestion, or skin contact.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]

  • Hand Protection: Use chemical-impermeable gloves (e.g., nitrile). Gloves must be inspected for integrity before use and changed immediately if contamination occurs.[1]

  • Body Protection: A standard laboratory coat is required. For larger quantities or significant risk of dust generation, consider more impervious clothing.[1]

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[1]

Step 2: Segregation and Containerization

Proper segregation is the cornerstone of safe chemical waste management, preventing unintended and potentially hazardous reactions.[4][5]

  • Identify a Compatible Waste Container: Use a clearly marked, dedicated container for this compound waste. The container must be made of a non-reactive material (e.g., glass or high-density polyethylene) and have a tightly fitting screw cap.[4]

  • Segregate Waste Streams:

    • Solid Waste: Place surplus or expired this compound directly into the designated solid waste container.

    • Contaminated Labware: Items like pipette tips, weighing boats, and contaminated gloves should also be placed in this container.

    • Solutions: Do not mix this compound waste with other waste streams like halogenated or non-halogenated solvents, acids, or bases.[4][6] If you have a liquid waste stream (e.g., from a reaction work-up), use a separate, compatible liquid waste container.

  • Avoid Overfilling: Never fill a waste container beyond 75-90% of its capacity to prevent spills and allow for vapor expansion.[6]

Step 3: Accurate and Compliant Labeling

Unambiguous labeling prevents accidents and ensures compliant disposal by your institution's environmental health and safety (EH&S) team.[5][7]

  • Affix a "Hazardous Waste" Label: As soon as you designate a container for waste, attach your institution's official hazardous waste tag.[7]

  • Complete All Fields: Clearly write the full chemical name, "this compound," and list any other components (e.g., solvents) with their approximate percentages. Do not use abbreviations or chemical formulas.[5]

  • Date the Container: Record the date you begin accumulating waste in the container.

Step 4: Safe Temporary Storage

While awaiting pickup, the waste container must be stored safely within the laboratory.

  • Location: Store the container in a designated satellite accumulation area, which is typically under the control of the lab personnel and near the point of waste generation.[5]

  • Containment: Place the container in a secondary containment tray to capture any potential leaks.[8]

  • Closure: The container must be kept tightly closed at all times, except when you are actively adding waste. Leaving a funnel in the opening is a common but dangerous violation.[5][8]

Step 5: Final Disposal via Institutional Channels

This compound is not to be discarded in the regular trash or poured down the sink.[1][8]

  • Contact EH&S: Follow your institution's specific procedures to request a chemical waste pickup.[7] This is typically done through an online portal or by contacting the EH&S office directly.

  • Professional Handling: Trained EH&S professionals will collect the waste and ensure it is transported to a licensed and approved waste disposal facility.[2] The ultimate disposal method is typically high-temperature incineration with flue gas scrubbing to destroy the compound and prevent the release of harmful byproducts.[1]

Emergency Protocol: Small Spill Management

In the event of a small, manageable spill of solid this compound:

  • Alert Personnel: Inform colleagues in the immediate area.

  • Ensure PPE: If not already worn, don the appropriate PPE as described in Step 1.

  • Prevent Dusting: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.

  • Clean-Up: Carefully sweep up the spilled material and absorbent. Use spark-proof tools if there is any fire risk.[1]

  • Containerize: Place all contaminated materials into your designated hazardous waste container.

  • Decontaminate: Wipe the spill area with an appropriate solvent and paper towels. Place the used towels in the waste container.

  • Report: Follow your institution's policy for reporting chemical spills, even minor ones.

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_accum Accumulation & Storage cluster_disposal Final Disposal cluster_spill Emergency Spill gen Waste Generation (this compound) ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) gen->ppe Before Handling spill Small Spill Occurs container Step 2: Select & Segregate (Compatible, sealed container) ppe->container labeling Step 3: Label Container ('Hazardous Waste', Full Name, %) container->labeling storage Step 4: Store Safely (Secondary Containment, Closed Lid) labeling->storage request Step 5: Request Pickup (Contact Institutional EH&S) storage->request When container is full disposal Professional Disposal (Licensed Facility - Incineration) request->disposal spill_clean Contain & Clean Up (Sweep into waste container) spill->spill_clean spill_clean->storage Add contaminated materials

Caption: Decision workflow for this compound disposal.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can manage this compound waste with the highest standards of safety and environmental responsibility, reinforcing a culture of trust and expertise in the laboratory.

References

  • Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. [Link]

  • Safety Data Sheet: 4-Methoxyaniline. Carl ROTH. [Link]

  • Safety Data Sheet: 4-Methoxyaniline. Carl ROTH. [Link]

  • Chemical waste | Hazardous Waste Management. McGill University. [Link]

  • Chemical Waste. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • 4-methoxyaniline - SAFETY DATA SHEET. Fisher Scientific. [Link]

Sources

A Researcher's Guide to Handling N-Benzylidene-4-methoxyaniline: From Hazard Assessment to Disposal

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring it is conducted safely and effectively. This guide moves beyond a simple checklist to provide a deep, reasoned framework for handling N-Benzylidene-4-methoxyaniline, a valuable synthetic intermediate.[1] We will explore not just what to do, but why specific precautions are critical, ensuring each protocol is a self-validating system of safety.

Hazard Assessment: Understanding the 'Why'

A thorough understanding of a chemical's hazard profile is the foundation of laboratory safety. While this compound itself is classified with a primary hazard of being harmful if swallowed, a deeper analysis of its chemical family reveals the necessity for more stringent precautions.[2][3]

The synthesis of this imine often involves precursors like 4-methoxyaniline (p-anisidine), a compound classified as fatal if swallowed, inhaled, or in contact with skin, and capable of causing organ damage through prolonged exposure.[4][5] This "worst-case" context informs our approach. We handle the product with a level of caution appropriate to its most hazardous potential precursors, a principle that ensures a robust margin of safety. The primary routes of potential exposure are ingestion, skin/eye contact, and inhalation of dust or aerosols.[2]

Hazard ClassificationGHS CodeDescriptionPrimary Source(s)
Acute Oral Toxicity H302Harmful if swallowed.ECHEMI, PubChem[2][3]
Skin Irritation H315Causes skin irritation.Guidechem[6]
Eye Irritation H319Causes serious eye irritation.Guidechem[6]
Respiratory Irritation H335May cause respiratory irritation.Guidechem[6]

Personal Protective Equipment (PPE): Your Essential Barrier

PPE is the final and most personal line of defense. Its selection must be directly informed by the hazard assessment. The following recommendations are designed to provide comprehensive protection when engineering controls are properly in use.

  • Eye and Face Protection:

    • Minimum Requirement: Tightly fitting chemical splash goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) standards.[2] Side shields are essential to protect from splashes and particulates.

    • Rationale: This compound is a known eye irritant.[6] Goggles provide a seal around the eyes to prevent contact with splashes from any direction. For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, a full-face shield should be worn over the safety goggles.

  • Skin and Body Protection:

    • Gloves: Chemically resistant gloves are mandatory. While standard nitrile gloves may suffice for incidental contact, for prolonged handling or in the event of a spill, heavier-duty gloves are recommended. Based on data for the highly toxic precursor p-anisidine, butyl rubber gloves (0.5 mm thickness) with a breakthrough time of >480 minutes are an excellent choice.[5] Always inspect gloves for tears or punctures before use.

    • Lab Coat: A flame-resistant lab coat, fully buttoned, is required to protect skin and personal clothing from incidental contact.

    • Rationale: The potential for skin irritation and the high dermal toxicity of related compounds necessitate a robust barrier.[6][7] Promptly remove and wash any contaminated clothing.[2]

  • Respiratory Protection:

    • Primary Control: All handling of this compound, especially in its solid form, must be conducted within a certified chemical fume hood to minimize inhalation of dust or vapors.[2][5]

    • Secondary Control: In situations where engineering controls are insufficient or during a large spill cleanup, a full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[2]

    • Rationale: The compound is a potential respiratory tract irritant, and its precursors are fatal upon inhalation.[4][6] Relying on robust engineering controls is the most effective way to mitigate this risk.

Operational Plan: A Step-by-Step Workflow for Safe Handling

This procedural guide ensures safety is integrated into every step of the experimental process.

Step 1: Preparation and Engineering Controls

  • Confirm that a certified chemical fume hood is operational.

  • Ensure the work area within the hood is clean and uncluttered.

  • Locate the nearest safety shower and eyewash station. Confirm the access path is clear.

  • Gather all necessary equipment (glassware, spatulas, reagents) and the chemical's Safety Data Sheet (SDS).

  • Prepare a designated hazardous waste container.

Step 2: Donning Personal Protective Equipment (PPE)

  • Don a lab coat, ensuring it is fully buttoned.

  • Don chemical splash goggles.

  • Don the appropriate chemically resistant gloves, pulling the cuffs over the sleeves of the lab coat.

Step 3: Aliquoting and Handling

  • Perform all manipulations within the fume hood with the sash at the lowest practical height.

  • If handling the solid, use a spatula to carefully transfer the material. Avoid creating dust. Weigh the compound on wax paper or in a weighing boat to prevent contamination of the balance.

  • If handling a liquid, use a calibrated pipette or syringe for accurate and contained transfer.

  • Keep the container tightly closed when not in use.[2]

Step 4: Post-Handling and Cleanup

  • Thoroughly clean all non-disposable equipment that came into contact with the chemical.

  • Wipe down the work surface in the fume hood with an appropriate solvent.

  • Dispose of all contaminated disposable items in the designated hazardous waste container.

Step 5: Doffing Personal Protective Equipment (PPE)

  • Remove gloves first, using a technique that avoids touching the outer surface with bare skin.

  • Remove the lab coat.

  • Remove eye protection.

  • Wash hands thoroughly with soap and water.[2]

Spill and Disposal Plan: Managing Contingencies

Emergency Spill Response

  • Minor Spill (Contained within Fume Hood):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep or scoop the absorbed material into the designated hazardous waste container.

    • Clean the spill area with an appropriate solvent, and dispose of cleaning materials as hazardous waste.

  • Major Spill (Outside of Fume Hood):

    • Evacuate the immediate area and alert others.

    • If safe to do so, close the doors to the lab to contain any vapors or dust.

    • Contact your institution's Environmental Health and Safety (EHS) office immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal Protocol

All materials contaminated with this compound are to be treated as hazardous waste.

  • Solid Waste: This includes excess reagent, contaminated gloves, absorbent materials, and weighing papers. Place these in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a separate, labeled hazardous waste container. Do not pour this chemical down the drain, as it can be harmful to aquatic life.[4][5]

  • Empty Containers: "Empty" containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[2]

  • Disposal Method: Final disposal must be conducted through a licensed chemical destruction facility, often via controlled incineration, in accordance with all local and national regulations.[2]

Workflow Visualization

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Protection cluster_handle Phase 3: Handling cluster_end Phase 4: Conclusion cluster_contingency Contingency Plan prep 1. Hazard Review (SDS) 2. Verify Engineering Controls (Fume Hood) 3. Locate Safety Equipment ppe Don PPE: 1. Lab Coat 2. Goggles / Face Shield 3. Chemical Gloves (e.g., Butyl Rubber) prep->ppe Proceed when ready handle Execute Task in Fume Hood: - Weighing - Transfer - Reaction Setup ppe->handle Begin work cleanup Decontaminate Workspace & Equipment handle->cleanup Task complete spill Spill Response: - Alert & Evacuate - Contain (if safe) - Contact EHS handle->spill If spill occurs waste Segregate & Label Hazardous Waste cleanup->waste doff Doff PPE Safely waste->doff

Caption: Workflow for handling this compound.

References

  • Safety Data Sheet: 4-Methoxyaniline. Carl ROTH. [Link]

  • Safety Data Sheet: 4-Methoxyaniline. Carl ROTH. [Link]

  • N-Benzylidene-p-anisidine | C14H13NO | CID 262162. PubChem, National Institutes of Health. [Link]

  • N-Benzyl-4-methoxyaniline | C14H15NO | CID 519413. PubChem, National Institutes of Health. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.